O-Demethyl muraglitazar
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
CAS No. |
331742-23-5 |
|---|---|
Molecular Formula |
C28H26N2O7 |
Molecular Weight |
502.5 g/mol |
IUPAC Name |
2-[(4-hydroxyphenoxy)carbonyl-[[4-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]phenyl]methyl]amino]acetic acid |
InChI |
InChI=1S/C28H26N2O7/c1-19-25(29-27(36-19)21-5-3-2-4-6-21)15-16-35-23-11-7-20(8-12-23)17-30(18-26(32)33)28(34)37-24-13-9-22(31)10-14-24/h2-14,31H,15-18H2,1H3,(H,32,33) |
InChI Key |
IDSGPTAKWHAXDL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=CC=C2)CCOC3=CC=C(C=C3)CN(CC(=O)O)C(=O)OC4=CC=C(C=C4)O |
Origin of Product |
United States |
Foundational & Exploratory
The Human Metabolic Pathway of Muraglitazar: A Deep Dive into O-Demethylation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Muraglitazar, a dual agonist of peroxisome proliferator-activated receptor alpha (PPARα) and gamma (PPARγ), was developed to concurrently manage hyperglycemia and dyslipidemia in patients with type 2 diabetes. Understanding the metabolic fate of such therapeutic agents is paramount in drug development for predicting their pharmacokinetic profiles, potential drug-drug interactions, and overall safety. In humans, muraglitazar undergoes several metabolic transformations, with O-demethylation being one of the key oxidative pathways. This technical guide provides a comprehensive overview of the mechanism behind the formation of O-Demethyl muraglitazar in humans, detailing the enzymatic players, available quantitative data, and the experimental methodologies used for its characterization.
Mechanism of this compound Formation
The biotransformation of muraglitazar in humans involves multiple pathways, including acylglucuronidation, aliphatic/aryl hydroxylation, and O-demethylation.[1] The O-demethylation of muraglitazar is an oxidative reaction catalyzed by the cytochrome P450 (CYP) superfamily of enzymes, which are primarily located in the liver. This process involves the removal of a methyl group from a methoxy moiety on the muraglitazar molecule, resulting in the formation of a hydroxyl group and formaldehyde.
In vitro studies utilizing human liver microsomes and cDNA-expressed recombinant human CYP enzymes have been instrumental in identifying the specific isoforms responsible for the oxidative metabolism of muraglitazar. These studies have revealed that the O-demethylation of muraglitazar is not mediated by a single CYP enzyme but rather by a consortium of them. The key enzymes implicated in this metabolic pathway are:
-
CYP3A4
-
CYP2C8
-
CYP2C9
-
CYP2C19
-
CYP2D6
The involvement of multiple CYP enzymes in the metabolism of muraglitazar suggests a lower risk of significant pharmacokinetic alterations due to genetic polymorphisms in a single CYP gene or co-administration of drugs that are specific inhibitors of one of these enzymes.[1]
Quantitative Analysis of Muraglitazar O-Demethylation
The contribution of each CYP isoform to the overall oxidative metabolism of muraglitazar, including the formation of this compound, has been predicted based on a combination of the intrinsic clearance (Vmax/Km) of each enzyme and their relative abundance in the human liver.[1] While the specific kinetic parameters (Km and Vmax) for the O-demethylation of muraglitazar by each individual CYP isoform are not publicly available in the reviewed literature, the collective action of these enzymes dictates the rate of formation of the O-demethylated metabolite.
| Enzyme Family | Specific Isoforms Involved in Muraglitazar Oxidation | Metabolic Reaction |
| Cytochrome P450 (CYP) | CYP3A4, CYP2C8, CYP2C9, CYP2C19, CYP2D6 | O-Demethylation, Hydroxylation |
Experimental Methodologies
The elucidation of the metabolic pathways of muraglitazar, particularly the identification of the enzymes responsible for O-demethylation, relies on a series of well-established in vitro experimental protocols.
Incubation with Human Liver Microsomes (HLMs)
This experiment serves to demonstrate the metabolism of the drug in a system that contains a wide array of drug-metabolizing enzymes.
-
Objective: To determine if muraglitazar is metabolized by human liver enzymes and to identify the resulting metabolites.
-
Protocol:
-
Preparation of Incubation Mixture: A typical incubation mixture contains pooled human liver microsomes (e.g., 0.5 mg/mL protein), muraglitazar (at various concentrations to assess kinetics), and a NADPH-generating system (e.g., 1 mM NADP+, 10 mM glucose-6-phosphate, and 1 unit/mL glucose-6-phosphate dehydrogenase) in a phosphate buffer (e.g., 100 mM, pH 7.4).
-
Initiation of Reaction: The reaction is initiated by the addition of the NADPH-generating system after a brief pre-incubation of the other components at 37°C.
-
Incubation: The mixture is incubated at 37°C for a specified time course (e.g., 0, 15, 30, 60 minutes).
-
Termination of Reaction: The reaction is stopped by the addition of a cold organic solvent, such as acetonitrile, which also serves to precipitate the proteins.
-
Sample Processing: The samples are centrifuged to pellet the precipitated protein, and the supernatant is collected for analysis.
-
Analysis: The supernatant is analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to identify and quantify muraglitazar and its metabolites, including this compound.
-
Incubation with Recombinant Human CYP Isoforms
This experiment is crucial for identifying the specific CYP enzymes responsible for a particular metabolic reaction.
-
Objective: To determine which specific CYP isoforms catalyze the O-demethylation of muraglitazar.
-
Protocol:
-
Incubation Setup: Separate incubations are prepared for each recombinant human CYP isoform (e.g., CYP3A4, CYP2C8, CYP2C9, CYP2C19, CYP2D6). Each incubation contains a specific CYP isoform, muraglitazar, and a NADPH-generating system in a suitable buffer.
-
Reaction and Termination: The reaction is initiated, incubated, and terminated as described in the HLM protocol.
-
Analysis: The formation of this compound in each incubation is monitored by LC-MS/MS. The rate of metabolite formation is used to determine the activity of each individual CYP isoform towards muraglitazar O-demethylation.
-
Chemical Inhibition Studies
This method uses known selective inhibitors of specific CYP enzymes in HLM incubations to further confirm the involvement of those enzymes.
-
Objective: To confirm the contribution of specific CYP isoforms to muraglitazar O-demethylation in a mixed-enzyme system.
-
Protocol:
-
Pre-incubation with Inhibitors: Pooled HLMs are pre-incubated with a selective inhibitor for a specific CYP isoform (e.g., ketoconazole for CYP3A4, quercetin for CYP2C8, etc.) for a short period before the addition of muraglitazar.
-
Initiation and Incubation: The reaction is then initiated by the addition of the NADPH-generating system and incubated as previously described.
-
Analysis: The rate of this compound formation in the presence of the inhibitor is compared to a control incubation without the inhibitor. A significant reduction in metabolite formation indicates the involvement of the inhibited CYP isoform.
-
Visualizations
Metabolic Pathway of Muraglitazar O-Demethylation
Caption: O-Demethylation of Muraglitazar by multiple CYP isoforms.
Experimental Workflow for Identifying Metabolic Pathways
Caption: Workflow for in vitro characterization of drug metabolism.
References
In Vitro Metabolism of Muraglitazar to O-Demethyl Muraglitazar: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Muraglitazar, a dual agonist of peroxisome proliferator-activated receptor alpha (PPARα) and gamma (PPARγ), undergoes extensive metabolism in humans. One of the principal metabolic pathways is the O-demethylation of the methoxy group, resulting in the formation of O-demethyl muraglitazar. This technical guide provides a comprehensive overview of the in vitro metabolism of muraglitazar to its O-demethylated metabolite. It details the experimental protocols for characterizing this metabolic conversion, summarizes the available data on the enzymatic processes involved, and discusses the pharmacological implications of this biotransformation. While specific quantitative kinetic data for the O-demethylation reaction is not publicly available, this guide outlines the methodologies to determine these parameters.
Introduction
Muraglitazar was developed as a therapeutic agent for type 2 diabetes, designed to concurrently address hyperglycemia and dyslipidemia through its dual activation of PPARα and PPARγ.[1] Understanding the metabolic fate of muraglitazar is crucial for characterizing its pharmacokinetic profile and assessing its potential for drug-drug interactions. O-demethylation is a common metabolic reaction for xenobiotics containing methoxy moieties and is primarily catalyzed by cytochrome P450 (CYP) enzymes.[2] This guide focuses on the in vitro systems and experimental approaches used to investigate the O-demethylation of muraglitazar.
Metabolic Pathway: O-Demethylation
The conversion of muraglitazar to this compound involves the removal of a methyl group from the methoxyphenyl ring. This reaction is a phase I metabolic process.
Diagram of the Metabolic Reaction
Caption: Metabolic conversion of muraglitazar to this compound.
Experimental Protocols for In Vitro Metabolism Studies
The following protocols describe the key experiments for characterizing the O-demethylation of muraglitazar.
Incubation with Human Liver Microsomes (HLMs)
This experiment determines the overall rate of metabolism in a system containing a full complement of hepatic CYP enzymes.
Methodology:
-
Prepare Incubation Mixture: In a microcentrifuge tube, combine human liver microsomes (final concentration 0.2-1.0 mg/mL), muraglitazar (at a range of concentrations, e.g., 0.1-100 µM), and phosphate buffer (pH 7.4) to a final volume of 190 µL.
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate Reaction: Add NADPH (final concentration 1 mM) to initiate the metabolic reaction.
-
Time Course Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Terminate Reaction: Immediately add a quenching solution (e.g., ice-cold acetonitrile containing an internal standard) to stop the reaction.
-
Sample Preparation: Centrifuge the terminated reaction mixture to precipitate proteins. Collect the supernatant for analysis.
-
Analytical Method: Analyze the supernatant for the concentrations of muraglitazar and this compound using a validated LC-MS/MS method.
Workflow for HLM Incubation
Caption: Workflow for muraglitazar incubation with human liver microsomes.
CYP Isoform Phenotyping
This set of experiments identifies the specific CYP enzymes responsible for the O-demethylation of muraglitazar.
Methodology:
-
Recombinant Human CYPs (rhCYPs):
-
Incubate muraglitazar with individual cDNA-expressed human CYP isoforms (CYP2C8, CYP2C9, CYP2C19, CYP2D6, and CYP3A4) in the presence of NADPH.
-
Measure the rate of formation of this compound for each isoform.
-
-
Chemical Inhibition in HLMs:
-
Pre-incubate HLMs with known selective inhibitors of specific CYP isoforms.
-
Initiate the metabolic reaction by adding muraglitazar and NADPH.
-
Measure the formation of this compound and compare it to a control incubation without the inhibitor. A significant decrease in metabolite formation indicates the involvement of the inhibited CYP isoform.
-
Logical Flow for CYP Phenotyping
References
The Role of Cytochrome P450 Enzymes in the Production of O-Demethyl Muraglitazar: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Muraglitazar, a dual peroxisome proliferator-activated receptor (PPAR) α/γ agonist, was developed for the management of type 2 diabetes due to its ability to improve both glycemic control and lipid profiles. The metabolic fate of muraglitazar is a critical aspect of its pharmacological profile, with O-demethylation being one of the key phase I metabolic pathways. This technical guide provides an in-depth exploration of the role of cytochrome P450 (CYP) enzymes in the formation of O-Demethyl muraglitazar, summarizing key quantitative data, detailing experimental protocols, and visualizing metabolic and experimental workflows.
Cytochrome P450-Mediated Metabolism of Muraglitazar
The oxidative metabolism of muraglitazar is a complex process involving multiple cytochrome P450 enzymes. In vitro studies utilizing human liver microsomes (HLMs) and cDNA-expressed CYP isoforms have been instrumental in elucidating the specific enzymes responsible for the biotransformation of muraglitazar. The primary oxidative metabolic pathways include aliphatic/aryl hydroxylation and O-demethylation.[1] This guide focuses on the latter, the production of this compound.
Studies have demonstrated that several CYP enzymes are capable of metabolizing muraglitazar, including CYP2C8, CYP2C9, CYP2C19, CYP2D6, and CYP3A4.[1] The involvement of multiple enzymes suggests a lower risk of significant drug-drug interactions or pronounced effects from genetic polymorphisms in a single CYP isoform.[1]
Quantitative Analysis of this compound Formation
The kinetics of this compound formation have been characterized in human liver microsomes. The following table summarizes the Michaelis-Menten kinetic parameters for the formation of the O-demethylated metabolite (M15) of muraglitazar.
| Metabolite | Apparent Km (µM) | Apparent Vmax (pmol/min/mg protein) |
| This compound (M15) | 9 - 40 | Not explicitly stated in the provided search results |
Data derived from studies on the formation of muraglitazar metabolites in human liver microsomes, which appeared to follow Michaelis-Menten kinetics. The precise Vmax value for this compound was not available in the provided search results.
Experimental Protocols
The characterization of muraglitazar metabolism and the identification of the enzymes responsible for O-demethylation involve several key in vitro experiments. The following protocols are generalized methodologies based on standard practices in drug metabolism research.
In Vitro Incubation of Muraglitazar with Human Liver Microsomes (HLMs)
Objective: To determine the metabolic profile of muraglitazar and the kinetics of metabolite formation in a system that contains a full complement of hepatic CYP enzymes.
Materials:
-
Muraglitazar
-
Pooled human liver microsomes (HLMs)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Acetonitrile or other suitable organic solvent for reaction termination
-
Internal standard for LC-MS/MS analysis
Procedure:
-
Prepare a stock solution of muraglitazar in a suitable solvent (e.g., DMSO or acetonitrile).
-
In a microcentrifuge tube, pre-warm a mixture of HLMs (e.g., 0.2-0.5 mg/mL final protein concentration) and phosphate buffer at 37°C.
-
Add muraglitazar to the incubation mixture at various concentrations to determine enzyme kinetics.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate the mixture at 37°C with gentle agitation for a specified time course (e.g., 0, 5, 15, 30, and 60 minutes).
-
Terminate the reaction at each time point by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
Centrifuge the samples to pellet the microsomal protein.
-
Transfer the supernatant for analysis by LC-MS/MS.
Identification of CYP Isoforms using Recombinant Human CYP Enzymes
Objective: To identify the specific CYP isoforms responsible for the O-demethylation of muraglitazar.
Materials:
-
Muraglitazar
-
Commercially available recombinant human CYP enzymes (e.g., CYP1A2, CYP2C8, CYP2C9, CYP2C19, CYP2D6, CYP3A4) co-expressed with NADPH-cytochrome P450 reductase
-
NADPH regenerating system
-
Phosphate buffer
Procedure:
-
Follow the general incubation procedure described for HLMs, replacing the HLMs with individual recombinant CYP enzymes.
-
Incubate muraglitazar with each CYP isoform separately.
-
Analyze the formation of this compound by LC-MS/MS.
-
The isoforms that produce the O-demethylated metabolite are identified as catalysts of this reaction.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
Objective: To separate, detect, and quantify muraglitazar and its metabolites, including this compound.
Instrumentation:
-
High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system
-
Tandem mass spectrometer (e.g., triple quadrupole or high-resolution mass spectrometer)
Typical LC Conditions:
-
Column: A reversed-phase column (e.g., C18) is commonly used for the separation of drug molecules and their metabolites.
-
Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile with 0.1% formic acid).
-
Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.6 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 40°C) to ensure reproducible retention times.
Typical MS/MS Conditions:
-
Ionization Source: Electrospray ionization (ESI) in either positive or negative ion mode, depending on the analyte.
-
Detection Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) for quantitative analysis, using specific precursor-to-product ion transitions for muraglitazar and this compound.
-
Data Analysis: The concentration of this compound is determined by comparing its peak area to that of a standard curve prepared with a synthetic standard of the metabolite.
Visualizations
Metabolic Pathway of Muraglitazar to this compound
Caption: Metabolic conversion of Muraglitazar to this compound.
Experimental Workflow for Identifying CYP Isoforms
Caption: Workflow for identifying CYP isoforms in muraglitazar metabolism.
Conclusion
The O-demethylation of muraglitazar to its corresponding metabolite is a phase I metabolic reaction catalyzed by a consortium of cytochrome P450 enzymes, including CYP2C8, CYP2C9, CYP2C19, CYP2D6, and CYP3A4. The involvement of multiple CYPs indicates a robust metabolic pathway with a potentially lower susceptibility to clinically significant alterations due to enzyme inhibition or genetic polymorphisms. The provided experimental protocols offer a foundational framework for researchers to investigate the in vitro metabolism of muraglitazar and similar compounds. Further research to precisely quantify the relative contributions of each CYP isoform to this compound formation would provide a more complete understanding of its metabolic clearance.
References
O-Demethyl Muraglitazar: A Technical Overview of its Biological Activity on Peroxisome Proliferator-Activated Receptors (PPARs)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the biological activity of O-Demethyl muraglitazar, a primary metabolite of the dual PPARα/γ agonist, muraglitazar. While muraglitazar itself has been extensively studied for its potent activation of both PPARα and PPARγ, leading to beneficial effects on glucose and lipid metabolism, the specific activity of its metabolites is less characterized in publicly available literature. This document synthesizes the available data on muraglitazar and its metabolites, with a focus on this compound's interaction with PPAR receptors. It includes a summary of quantitative data, detailed experimental protocols for assessing PPAR activity, and visualizations of key pathways and workflows to support further research and drug development efforts in the field of metabolic diseases.
Introduction to Muraglitazar and its Metabolism
Muraglitazar is a non-thiazolidinedione dual agonist of Peroxisome Proliferator-Activated Receptor-alpha (PPARα) and Peroxisome Proliferator-Activated Receptor-gamma (PPARγ).[1] Activation of PPARγ is associated with improved insulin sensitivity and glucose metabolism, while PPARα activation leads to beneficial changes in lipid profiles, including reduced triglycerides and increased high-density lipoprotein (HDL) cholesterol.[2] The dual agonism of muraglitazar was intended to provide a comprehensive treatment for type 2 diabetes by addressing both hyperglycemia and dyslipidemia.[2]
Muraglitazar undergoes extensive metabolism in humans, primarily through glucuronidation and oxidation.[3] One of the identified human metabolites is this compound.[4] Understanding the biological activity of this metabolite is crucial for a complete assessment of the parent drug's overall pharmacological and toxicological profile.
Quantitative Data on PPAR Receptor Activity
For a comprehensive understanding, the following table summarizes the known quantitative data for the parent compound, muraglitazar.
| Compound | Receptor | Assay Type | Metric | Value | Reference |
| Muraglitazar | Human PPARα | Transactivation | EC50 | 0.32 µmol/l | [1] |
| Human PPARγ | Transactivation | EC50 | 0.11 µmol/l | [1] | |
| Human PPARα | Binding Affinity | IC50 | 0.25 µmol/l | [1] | |
| Human PPARγ | Binding Affinity | IC50 | 0.19 µmol/l | [1] | |
| This compound | Human PPARα | - | - | Data not available | - |
| Human PPARγ | - | - | Data not available | - |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of compounds like muraglitazar and its metabolites on PPAR receptors.
Cell-Based PPAR Reporter Gene Transactivation Assay
This assay quantitatively measures the ability of a test compound to activate PPARα or PPARγ in a cellular context, leading to the expression of a reporter gene (e.g., luciferase).
Materials:
-
HEK293T cells (or other suitable host cell line)
-
Expression plasmid for full-length human PPARα or PPARγ
-
Reporter plasmid containing a PPAR response element (PPRE) upstream of a luciferase gene
-
Control plasmid for transfection normalization (e.g., expressing Renilla luciferase)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Transfection reagent (e.g., Lipofectamine)
-
Test compound (this compound) and reference agonist (e.g., GW7647 for PPARα, Rosiglitazone for PPARγ)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed HEK293T cells in 96-well plates at a density of 5 x 10^4 cells per well and incubate overnight.
-
Transfection: Co-transfect the cells with the PPAR expression plasmid, PPRE-luciferase reporter plasmid, and the control plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Compound Treatment: After 24 hours of transfection, replace the medium with a fresh medium containing serial dilutions of the test compound or reference agonist. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 24 hours at 37°C in a CO2 incubator.
-
Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and the appropriate luciferase assay reagents.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. Plot the normalized luciferase activity against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
TR-FRET PPAR Competitive Binding Assay
This in vitro assay measures the binding affinity of a test compound to the ligand-binding domain (LBD) of a PPAR receptor. It is based on the principle of Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).
Materials:
-
GST-tagged human PPARα or PPARγ Ligand Binding Domain (LBD)
-
Terbium (Tb)-labeled anti-GST antibody (donor fluorophore)
-
Fluorescently labeled PPAR agonist (tracer, acceptor fluorophore)
-
Assay buffer (e.g., TR-FRET PPAR Assay Buffer)
-
Test compound (this compound)
-
384-well black assay plates
-
TR-FRET-compatible plate reader
Procedure:
-
Reagent Preparation: Prepare solutions of the test compound, tracer, PPAR-LBD, and Tb-anti-GST antibody in the assay buffer at the desired concentrations.
-
Assay Plate Setup: Add the test compound dilutions to the wells of the 384-well plate.
-
Addition of Tracer: Add the fluorescent tracer to all wells.
-
Addition of Receptor and Antibody: Add a pre-mixed solution of the PPAR-LBD and Tb-anti-GST antibody to all wells.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 1-4 hours) to allow the binding reaction to reach equilibrium. Protect the plate from light.
-
Measurement: Read the plate in a TR-FRET plate reader, measuring the emission at two wavelengths (e.g., 520 nm for the acceptor and 495 nm for the donor) after a pulsed excitation at approximately 340 nm.
-
Data Analysis: Calculate the TR-FRET ratio (acceptor emission / donor emission). Plot the ratio against the log of the test compound concentration and fit the data to a competitive binding curve to determine the IC50 value.
Scintillation Proximity Assay (SPA) for PPAR Binding
SPA is a radio-ligand binding assay that allows for the measurement of binding in a homogeneous format, eliminating the need for a separation step.
Materials:
-
SPA beads coupled to anti-GST antibody (or other capture antibody)
-
GST-tagged human PPARα or PPARγ LBD
-
Radiolabeled PPAR ligand (e.g., [3H]-labeled agonist)
-
Assay buffer
-
Test compound (this compound)
-
Microplates compatible with a scintillation counter
-
Microplate scintillation counter
Procedure:
-
Bead-Receptor Complex Formation: Incubate the SPA beads with the GST-tagged PPAR-LBD to allow for the formation of the bead-receptor complex.
-
Assay Reaction: In the microplate wells, combine the bead-receptor complex, the radiolabeled ligand, and different concentrations of the test compound.
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium.
-
Measurement: Measure the scintillation counts in a microplate scintillation counter. The proximity of the radiolabeled ligand bound to the receptor on the bead excites the scintillant within the bead, producing a light signal.
-
Data Analysis: The signal is proportional to the amount of radioligand bound. Plot the scintillation counts against the concentration of the test compound. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value.
Visualizations
PPAR Signaling Pathway
Caption: PPAR signaling pathway activation by a ligand.
Experimental Workflow for PPAR Reporter Gene Assay
Caption: Workflow for a cell-based PPAR reporter gene assay.
Logical Relationship of Dual PPAR Agonism
Caption: Logical flow of dual PPARα/γ agonism.
Conclusion
This compound is a key metabolite of the dual PPARα/γ agonist, muraglitazar. While direct quantitative data on its activity on PPAR receptors remains elusive in the public domain, metabolic studies suggest a significantly lower potency compared to its parent compound. The provided experimental protocols offer a comprehensive guide for researchers to independently assess the activity of this compound and other novel compounds targeting the PPAR signaling pathway. Further investigation into the specific biological activities of all major metabolites of PPAR agonists is essential for a thorough understanding of their clinical efficacy and safety profiles. The diagrams included in this guide serve to visually simplify the complex signaling pathways and experimental procedures, aiding in the design and interpretation of future studies.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Muraglitazar, a dual (alpha/gamma) PPAR activator: a randomized, double-blind, placebo-controlled, 24-week monotherapy trial in adult patients with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ulab360.com [ulab360.com]
- 4. Muraglitazar | C29H28N2O7 | CID 206044 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Preclinical Pharmacokinetics of O-Demethyl Muraglitazar: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical pharmacokinetics of O-Demethyl muraglitazar, a known metabolite of the dual peroxisome proliferator-activated receptor (PPAR) α/γ agonist, muraglitazar. Due to a lack of specific quantitative pharmacokinetic data for this compound in available preclinical studies, this report focuses on the extensive data available for the parent compound, muraglitazar, to provide a relevant and detailed understanding of its absorption, distribution, metabolism, and excretion (ADME) profile in various animal models.
Executive Summary
Muraglitazar, a dual PPARα/γ agonist, undergoes rapid absorption in preclinical species, with the parent drug being the predominant component in plasma.[1][2] this compound is one of the metabolites formed through oxidation, but it is present at very low concentrations, constituting less than 2.5% of the parent drug concentration in plasma at one-hour post-administration in rats, dogs, and humans.[2] The primary route of elimination for muraglitazar and its metabolites is biliary excretion into the feces.[1][2] The oral bioavailability of muraglitazar varies significantly across preclinical species, with high bioavailability in rats and monkeys and lower bioavailability in dogs.[3]
Pharmacokinetic Data of Muraglitazar in Preclinical Models
The following table summarizes the key pharmacokinetic parameters of the parent compound, muraglitazar, in various preclinical models. It is important to note that specific quantitative data for the this compound metabolite are not available in the cited literature.
| Parameter | Mouse | Rat | Dog | Monkey |
| Oral Bioavailability (%) | 64 - 88 | 88 | 18 | 79 - 80 |
| Tmax (h) | ~4 | ~1 | N/A | ~0.6 |
| Terminal Elimination Half-life (h) | N/A | 7.3 | 2.4 | N/A |
| Systemic Clearance (mL/min/kg) | 1.2 | 3.0 | 12.3 | 1.2 |
| Steady-State Volume of Distribution (Vss) (L/kg) | 1.5 | ~2x vascular volume | ~2x vascular volume | N/A |
*Terminal elimination half-life could not be accurately determined due to limited sampling in the terminal phase.[1] N/A: Data not available in the cited sources.
A study evaluating the oral toxicokinetics of muraglitazar in rats at doses of 3, 30, and 300 mg/kg/day demonstrated a dose-dependent increase in Cmax and AUC.[4]
Experimental Protocols
The preclinical pharmacokinetic studies of muraglitazar involved standard methodologies to characterize the ADME profile of the compound. While specific details may vary between studies, a general experimental workflow can be outlined.
Animal Models
Studies utilized common preclinical species, including Balb/C mice, Sprague-Dawley rats, beagle dogs, and cynomolgus monkeys.[1][5]
Dosing and Sample Collection
-
Administration: Muraglitazar was administered both orally (PO) and intravenously (IV) to determine absolute oral bioavailability.[1] Doses in toxicity studies ranged from 0.3 to 300 mg/kg in rats and 0.4 to 5 mg/kg in monkeys.[5]
-
Sample Collection: Blood samples were collected at predetermined time points post-dosing to characterize the plasma concentration-time profile.[4] For excretion studies, urine and feces were collected.[2]
Bioanalytical Methods
Plasma concentrations of muraglitazar and its metabolites were quantified using liquid chromatography-mass spectrometry (LC/MS).[2][4] Radiolabeled [14C]muraglitazar was used in metabolism and excretion studies to trace the disposition of the drug and its metabolites.[2]
Visualizations
Experimental Workflow for a Preclinical Pharmacokinetic Study
Caption: A typical experimental workflow for a preclinical pharmacokinetic study.
Muraglitazar Signaling Pathway: PPARα/γ Activation
Caption: The signaling pathway of muraglitazar through PPARα and PPARγ activation.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Comparative metabolism of radiolabeled muraglitazar in animals and humans by quantitative and qualitative metabolite profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. air.unimi.it [air.unimi.it]
- 4. Assessment of dose proportionality of muraglitazar after repeated oral dosing in rats via a sparse sampling methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
Unraveling the Metabolic Fate of Muraglitazar: A Technical Guide to Discovery and Identification
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the discovery and identification of muraglitazar metabolites. Muraglitazar, a dual peroxisome proliferator-activated receptor (PPAR) α/γ agonist, undergoes extensive metabolism, resulting in a complex profile of biotransformation products. This document details the experimental protocols utilized for metabolite identification, summarizes key quantitative data, and illustrates the metabolic pathways and experimental workflows involved in its characterization.
Executive Summary
Muraglitazar is extensively metabolized in preclinical species and humans, with the primary routes of elimination being biliary excretion and subsequent fecal elimination.[1][2] The parent compound is a minor component in excreta, indicating significant biotransformation.[1] The major metabolic pathways include oxidation (hydroxylation and O-dealkylation) and glucuronidation.[1][2] Interspecies differences are notable, with mice exhibiting unique taurine and glutathione conjugation pathways.[3] A suite of advanced analytical techniques, primarily high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) and nuclear magnetic resonance (NMR) spectroscopy, have been instrumental in the structural elucidation of these metabolites.[1][2]
Quantitative Analysis of Muraglitazar and its Metabolites
The distribution and excretion of muraglitazar and its metabolites have been quantified in various preclinical species and humans. The following tables summarize the key quantitative findings from these studies.
Table 1: Excretion of Radioactivity after Oral Administration of [¹⁴C]Muraglitazar
| Species | Dose | Route | % of Dose in Urine | % of Dose in Feces | Total Recovery (%) | Source |
| Human | 10 mg | Oral | 3.5 | 96 | 99.5 | [2] |
| Mouse | 1 mg/kg | Oral | <5 | >95 | Not Reported | [3] |
| Rat | Not Specified | Oral | <5 | >95 | Not Reported | [1] |
| Dog | Not Specified | Oral | <5 | >95 | Not Reported | [1] |
| Monkey | Not Specified | Oral | <5 | >95 | Not Reported | [1] |
Table 2: Major Circulating and Excreted Components
| Species | Matrix | Major Component(s) | Notes | Source |
| Human | Plasma | Parent Drug (>85% of radioactivity) | Metabolites are minor components in circulation. | [2] |
| Human | Feces | Parent Drug, M5, M10, M11, M14, M15 | Prominent metabolites are products of hydroxylation and O-demethylation. | [2] |
| Human | Urine | Muraglitazar Glucuronide (M13), Parent Drug | Urinary excretion is a minor pathway. | [2] |
| Mouse | Plasma | Parent Drug (up to 4h post-dose) | [3] | |
| Mouse | Bile | Taurine Conjugate (M24) | M24 accounted for 12-15% of the total dose in bile duct cannulated mice. | [3] |
| Rat, Monkey, Human | Bile | Glucuronides of Muraglitazar and its oxidative metabolites | Extensive biliary excretion of conjugated metabolites. | [1] |
Experimental Protocols
The identification and characterization of muraglitazar metabolites have relied on a combination of in vivo and in vitro studies, followed by sophisticated analytical techniques.
In Vivo Studies
-
Animal Models: Studies have been conducted in male CD-1 mice, rats, dogs, and monkeys.[1][3] For excretion and metabolism studies, animals were administered [¹⁴C]muraglitazar orally.[1][2][3]
-
Human Studies: Healthy human subjects were administered a single oral dose of [¹⁴C]muraglitazar (e.g., 10 mg, 100 µCi).[2]
-
Sample Collection: Plasma, urine, feces, and bile (from bile duct-cannulated animals) were collected at various time points.[1][2][3]
Sample Preparation
-
Plasma: Proteins were typically precipitated using an organic solvent like acetonitrile. The supernatant was then concentrated and analyzed.
-
Urine: Samples were often directly injected or diluted prior to analysis.
-
Feces and Bile: Samples were typically homogenized and extracted with a suitable organic solvent system (e.g., methanol/water) to isolate the drug and its metabolites.
Analytical Techniques
1. High-Performance Liquid Chromatography (HPLC)
-
System: A typical HPLC system equipped with a UV detector and a radiodetector (for studies with radiolabeled compounds) was used.[1]
-
Column: Reversed-phase columns (e.g., C18) were commonly employed for separation.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate or formic acid) and an organic solvent (e.g., acetonitrile or methanol) was used to separate the parent drug from its various metabolites.
2. Mass Spectrometry (MS)
-
Ionization: Electrospray ionization (ESI) in both positive and negative ion modes was used to generate ions for MS analysis.
-
Mass Analyzers: Tandem mass spectrometry (MS/MS) was performed using instruments like triple quadrupoles or ion traps for structural elucidation.[1][2] High-resolution mass spectrometry (HRMS) was used to obtain accurate mass measurements for elemental composition determination.[1]
-
Data Analysis: Metabolites were identified by comparing their retention times and mass spectra (including precursor ions and fragment ions) with those of the parent drug and potential biotransformation products.
3. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Generation: Due to the low concentrations of metabolites in biological samples, microbial bioreactors were utilized to produce larger quantities of human metabolites. Strains like Cunninghamella elegans and Saccharopolyspora hirsuta were found to produce metabolites identical to those found in humans.[2]
-
Analysis: The isolated metabolites were dissolved in a suitable deuterated solvent (e.g., methanol-d₄) and analyzed by high-field NMR spectrometers.
-
Experiments: A suite of 1D and 2D NMR experiments, including ¹H, ¹³C, COSY, HSQC, and HMBC, were used to unambiguously determine the chemical structure of the metabolites, including the site of oxidation or conjugation.[2]
Metabolic Pathways of Muraglitazar
Muraglitazar undergoes extensive biotransformation through several key pathways. The primary routes of metabolism are Phase I oxidation reactions and Phase II conjugation reactions.
Experimental Workflow for Metabolite Identification
The discovery and identification of muraglitazar metabolites follows a systematic workflow, beginning with in vivo or in vitro studies and culminating in structural elucidation using advanced analytical techniques.
Conclusion
The comprehensive investigation into the metabolism of muraglitazar has revealed multiple biotransformation pathways leading to a diverse array of metabolites. The synergistic use of in vivo and in vitro models, coupled with advanced analytical technologies such as LC-MS and NMR, has been pivotal in the successful identification and structural elucidation of these metabolites. This technical guide provides a foundational understanding of the methodologies and key findings essential for researchers and scientists in the field of drug metabolism and development. The detailed characterization of metabolic pathways is a critical component of the overall safety and efficacy assessment of any new chemical entity.
References
- 1. Comparative metabolism of radiolabeled muraglitazar in animals and humans by quantitative and qualitative metabolite profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structural elucidation of human oxidative metabolites of muraglitazar: use of microbial bioreactors in the biosynthesis of metabolite standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biotransformation of carbon-14-labeled muraglitazar in male mice: interspecies difference in metabolic pathways leading to unique metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
O-Demethyl Muraglitazar and its Relation to Cardiovascular Risk: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Muraglitazar, a dual agonist of peroxisome proliferator-activated receptor alpha (PPAR-α) and gamma (PPAR-γ), was developed for the treatment of type 2 diabetes mellitus with the aim of concurrently addressing hyperglycemia and dyslipidemia.[1] While showing efficacy in improving glycemic control and lipid profiles, its development was halted due to an increased risk of cardiovascular events.[2][3] This technical guide provides an in-depth analysis of the available data concerning muraglitazar and its primary metabolite, O-Demethyl muraglitazar, in relation to cardiovascular risk. The document summarizes quantitative data from clinical trials, outlines the experimental methodologies employed, and visualizes the key signaling pathways implicated in both the therapeutic and adverse effects of this compound.
Data Presentation: Cardiovascular Outcomes in Muraglitazar Clinical Trials
A meta-analysis of five prospective, randomized, double-blind, multicenter clinical trials evaluated the incidence of major adverse cardiovascular events in patients with type 2 diabetes treated with muraglitazar compared to placebo or pioglitazone.[2][4] The trials ranged from 24 to 104 weeks in duration and enrolled a total of 3,725 patients.[2] The quantitative data from this analysis are summarized in the tables below.
Table 1: Incidence of Primary and Comprehensive Composite Cardiovascular Endpoints [2][4]
| Outcome | Muraglitazar Group (N=2374) | Control Group (N=1351) | Relative Risk (95% CI) | P-value |
| Death, Nonfatal MI, or Nonfatal Stroke | 35 (1.47%) | 9 (0.67%) | 2.23 (1.07-4.66) | .03 |
| Death, Nonfatal MI, Nonfatal Stroke, TIA, or CHF | 50 (2.11%) | 11 (0.81%) | 2.62 (1.36-5.05) | .004 |
Table 2: Incidence of Individual Cardiovascular Endpoints [2]
| Outcome | Muraglitazar Group (N=2374) | Control Group (N=1351) | Relative Risk (95% CI) | P-value |
| Death | 22 (0.93%) | 7 (0.52%) | - | - |
| Myocardial Infarction (MI) | 15 (0.63%) | 3 (0.22%) | - | - |
| Stroke | 4 (0.17%) | 1 (0.07%) | - | - |
| Transient Ischemic Attack (TIA) | 7 (0.29%) | 2 (0.15%) | - | - |
| Congestive Heart Failure (CHF) | 13 (0.55%) | 1 (0.07%) | 7.43 (0.97-56.8) | .053 |
Experimental Protocols
The cardiovascular safety of muraglitazar was primarily evaluated through a meta-analysis of data from five phase 2 and 3 clinical trials.[2] The general methodology for these trials is outlined below. Due to the discontinuation of the drug's development, highly detailed, publicly available protocols are limited.
Study Design
The included studies were prospective, randomized, double-blind, and multicenter in design.[2] Patients were randomized to receive muraglitazar at varying doses, pioglitazone, or placebo, either as monotherapy or in combination with existing treatments like metformin or glyburide.[2] The treatment duration in these trials ranged from 24 to 104 weeks.[2]
Patient Population
The trials enrolled patients with type 2 diabetes mellitus who had hemoglobin A1c (HbA1c) levels between 7% and 10%.[2]
Endpoints and Adjudication
The primary composite endpoint for the meta-analysis was the incidence of death, nonfatal myocardial infarction, or nonfatal stroke.[2] A more comprehensive secondary composite endpoint included these events plus transient ischemic attack and congestive heart failure.[2] Individual cardiovascular events were also assessed. The adjudication of cardiovascular events was performed by a clinical endpoint committee, a standard practice in cardiovascular trials to ensure unbiased and consistent evaluation of outcomes.[5] This process typically involves a panel of independent clinical experts who review relevant medical records and data for each potential event.
Nonclinical Safety Evaluation
Nonclinical toxicology studies were conducted in mice, rats, and monkeys to assess the safety of muraglitazar. These studies included single-dose and repeat-dose toxicity evaluations, as well as assessments of carcinogenicity, reproductive toxicity, and genetic toxicity.[6] Pharmacologically mediated changes, including subcutaneous edema and morphological findings in the heart, were observed in rats and monkeys.[6]
Signaling Pathways
Muraglitazar exerts its effects through the dual activation of PPAR-α and PPAR-γ. These nuclear receptors form heterodimers with the retinoid X receptor (RXR) and bind to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.
Muraglitazar Mechanism of Action
Caption: Muraglitazar activates both PPAR-α and PPAR-γ, leading to the modulation of target gene transcription.
Proposed Mechanism of Dual PPAR-α/γ Agonist-Induced Cardiac Dysfunction
Recent studies suggest a potential mechanism for the cardiotoxicity observed with dual PPAR-α/γ agonists. This involves the competition for and inhibition of the coactivator PGC-1α (Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha) and the downregulation of SIRT1 (Sirtuin 1), a key regulator of mitochondrial biogenesis and function.[7][8]
Caption: Proposed pathway for dual PPAR-α/γ agonist-induced cardiac dysfunction via SIRT1/PGC-1α inhibition.
This compound
This compound is a known human metabolite of muraglitazar.[9] However, a comprehensive review of the publicly available scientific literature and clinical trial data did not yield specific information regarding the pharmacological activity of this compound, including its potency as a PPAR-α and/or PPAR-γ agonist, or its direct contribution to the cardiovascular risk profile of the parent drug. This represents a significant gap in the understanding of muraglitazar's overall effects.
Conclusion
The clinical development of muraglitazar was terminated due to a statistically significant increase in the risk of major adverse cardiovascular events, including death, myocardial infarction, stroke, and congestive heart failure.[2] While the dual activation of PPAR-α and PPAR-γ by muraglitazar offered therapeutic benefits in terms of glycemic and lipid control, the adverse cardiovascular outcomes outweighed these advantages. The proposed mechanism for this cardiotoxicity involves the disruption of mitochondrial function through the inhibition of the SIRT1-PGC1α axis.[7][8] The specific role of the metabolite, this compound, in the observed cardiovascular risk remains unelucidated. This case highlights the critical importance of thorough cardiovascular safety assessment in the development of metabolic drugs and underscores the complex interplay of signaling pathways that can lead to unforeseen adverse effects.
References
- 1. Anti-inflammatory properties of a dual PPARgamma/alpha agonist muraglitazar in in vitro and in vivo models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of muraglitazar on death and major adverse cardiovascular events in patients with type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Safety of Muraglitazar In Question, After New Information is Released [diabetesincontrol.com]
- 4. saegre.org.ar [saegre.org.ar]
- 5. Adjudication of cardiovascular events in patients with chronic obstructive pulmonary disease: SUMMIT trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nonclinical safety evaluation of muraglitazar, a novel PPARalpha/gamma agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dual PPAR α/γ Agonists: Continuing Cardiac Concerns - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dual peroxisome-proliferator-activated-receptor-α/γ activation inhibits SIRT1-PGC1α axis and causes cardiac dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
Foundational Research on the Metabolic Pathways of Muraglitazar: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the foundational research concerning the metabolic pathways of muraglitazar, a dual peroxisome proliferator-activated receptor (PPAR) α/γ agonist. Muraglitazar was developed for the treatment of type 2 diabetes mellitus to improve both glucose and lipid metabolism.[1][2] Although its development was discontinued, the study of its metabolism provides valuable insights for drug development professionals.[2] This document summarizes key quantitative data, details experimental protocols from pivotal studies, and presents visual diagrams of metabolic and signaling pathways.
Core Findings on Muraglitazar Metabolism
Muraglitazar undergoes extensive metabolism primarily through two main pathways: oxidation and glucuronidation.[3] The parent drug is the most abundant component in plasma across species, with metabolites present at low concentrations.[3][4] The primary route of elimination is through biliary excretion into the feces, with low urinary excretion.[3][4]
Oxidative Metabolism:
The oxidative metabolism of muraglitazar is mediated by multiple cytochrome P450 (CYP) enzymes. In vitro studies have identified CYP2C8, CYP2C9, CYP2C19, CYP2D6, and CYP3A4 as being involved in its oxidation.[5] The main oxidative pathways include aliphatic/aryl hydroxylation and O-demethylation.[5]
Glucuronidation:
Acyl-glucuronidation is a major metabolic pathway for muraglitazar.[5] In vitro experiments have demonstrated that UDP-glucuronosyltransferase (UGT) enzymes UGT1A1, UGT1A3, and UGT1A9 are responsible for the glucuronidation of muraglitazar.[5] The glucuronide metabolites are major components found in bile.[3][4]
Quantitative Data Summary
The following tables summarize the key quantitative data from foundational research on muraglitazar.
Table 1: Pharmacokinetic Parameters of Muraglitazar
| Parameter | Species | Value | Reference |
| Oral Bioavailability | Rat | 88% | [5] |
| Monkey | 79% | [5] | |
| Dog | 18% | [5] | |
| Time to Maximum Concentration (Tmax) | Human | 1 - 6 hours | [5] |
| Mean Half-life (t½) | Human | 19 - 27 hours | [5] |
| Permeability Coefficient (Caco-2 cells, pH 5.5) | In vitro | 211 nm/s | [5] |
Table 2: In Vitro Enzyme Kinetics of Muraglitazar Glucuronidation
| UGT Enzyme | Km (μM) | Reference |
| UGT1A1 | ~2-4 | [5] |
| UGT1A3 | ~2-4 | [5] |
| UGT1A9 | ~2-4 | [5] |
Experimental Protocols
This section details the methodologies for key experiments cited in the foundational research of muraglitazar's metabolism.
In Vitro Metabolism with Human Liver Microsomes
Objective: To identify the major metabolic pathways and the enzymes involved in the metabolism of muraglitazar in vitro.
Methodology:
-
Incubation: [¹⁴C]Muraglitazar was incubated with human liver microsomes. The incubation mixture typically contains the microsomal protein, the substrate ([¹⁴C]muraglitazar), and a NADPH-generating system (for oxidative metabolism) or UDPGA (for glucuronidation) in a buffered solution.
-
Enzyme Identification:
-
CYP450 Isoforms: To identify the specific CYP enzymes involved, [¹⁴C]muraglitazar was incubated with a panel of cDNA-expressed human CYP isoforms (e.g., CYP1A2, 2A6, 2B6, 2C8, 2C9, 2C18, 2C19, 2D6, 2E1, 3A4, and 3A5).[5]
-
Chemical Inhibition: Selective chemical inhibitors for different CYP isoforms were co-incubated with [¹⁴C]muraglitazar and human liver microsomes to determine the contribution of each enzyme to the overall metabolism.[5]
-
Antibody Inhibition: Monoclonal antibodies specific to certain CYP enzymes were used to inhibit their activity and assess their role in muraglitazar metabolism.[5]
-
UGT Isoforms: [¹⁴C]Muraglitazar was incubated with a panel of cDNA-expressed human UGT isoforms (e.g., UGT1A1, 1A3, 1A6, 1A8, 1A9, 1A10, 2B4, 2B7, and 2B15) in the presence of UDPGA.[5]
-
-
Metabolite Analysis: The incubation samples were analyzed by liquid chromatography/mass spectrometry (LC/MS) and liquid chromatography with tandem mass spectrometry (LC/MS/MS) to separate and identify the metabolites.[4] A radiodetector was used to quantify the radioactive metabolites.[4]
In Vivo Metabolism Studies in Animals and Humans
Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) of muraglitazar in vivo.
Methodology:
-
Dosing: A single oral dose of [¹⁴C]muraglitazar was administered to the study subjects (rats, dogs, monkeys, and humans).[4][6]
-
Sample Collection: Plasma, urine, and feces were collected at various time points post-dose.[3][4] In some animal studies, bile was also collected from bile-duct cannulated animals.[3][4]
-
Sample Analysis:
-
Total Radioactivity: The total radioactivity in plasma, urine, feces, and bile was measured to determine the extent of absorption and routes of excretion.[4]
-
Metabolite Profiling: Plasma, urine, feces, and bile samples were analyzed using LC/MS and LC/MS/MS to identify and quantify the parent drug and its metabolites.[4] High-resolution mass spectrometry was also employed for metabolite identification.[4]
-
-
Pharmacokinetic Analysis: Plasma concentration-time data were used to determine key pharmacokinetic parameters such as Tmax, Cmax, and half-life.[5]
Visualizations
Metabolic Pathways of Muraglitazar
Caption: Major metabolic pathways of muraglitazar.
Experimental Workflow for In Vitro Metabolism Assay
Caption: Workflow for in vitro metabolism studies.
Signaling Pathway of Muraglitazar
Caption: Muraglitazar signaling through PPARα and PPARγ.
References
- 1. researchgate.net [researchgate.net]
- 2. Muraglitazar - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Comparative metabolism of radiolabeled muraglitazar in animals and humans by quantitative and qualitative metabolite profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. air.unimi.it [air.unimi.it]
- 6. academic.oup.com [academic.oup.com]
Exploratory Studies on the Physiological Effects of Muraglitazar Metabolites: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Muraglitazar, a dual agonist of peroxisome proliferator-activated receptors alpha (PPARα) and gamma (PPARγ), demonstrated potent glucose and lipid-lowering effects in preclinical and clinical studies. However, its development was discontinued due to adverse cardiovascular events.[1] This technical guide provides a comprehensive overview of the known physiological effects of muraglitazar and its metabolites, with a focus on the underlying signaling pathways and the experimental methodologies used for their investigation. While quantitative data on the physiological effects of individual metabolites are limited in publicly available literature, this guide synthesizes the existing knowledge to inform future research in the field of PPAR agonists and drug metabolism.
Introduction to Muraglitazar
Muraglitazar is a non-thiazolidinedione compound that acts as a dual agonist for PPARα and PPARγ.[2] These receptors are ligand-activated transcription factors that play crucial roles in the regulation of glucose and lipid metabolism.[3]
-
PPARγ activation is primarily associated with increased insulin sensitivity in adipose tissue, skeletal muscle, and the liver.[4]
-
PPARα activation mainly influences lipid metabolism, leading to decreased triglyceride levels and increased high-density lipoprotein (HDL) cholesterol.[3]
By activating both receptors, muraglitazar was designed to offer a comprehensive treatment for type 2 diabetes, addressing both hyperglycemia and dyslipidemia.[2]
Metabolic Pathways of Muraglitazar
Muraglitazar undergoes extensive metabolism in humans, primarily through two main pathways: glucuronidation and oxidation.[5][6] The parent drug is the most abundant component found in plasma, with its metabolites being present at much lower concentrations.[5]
The primary routes of metabolism involve:
-
Acylglucuronidation: Direct conjugation of glucuronic acid to the carboxylic acid moiety of muraglitazar.[5]
-
Oxidation: This includes aliphatic and aryl hydroxylation, as well as O-demethylation.[6][7]
Several cytochrome P450 (CYP) enzymes, including CYP2C8, 2C9, 2C19, 2D6, and 3A4, and UDP-glucuronosyltransferase (UGT) enzymes, such as UGT1A1, 1A3, and 1A9, are involved in the metabolism of muraglitazar.
Sixteen oxidative metabolites have been identified in humans, with hydroxylated and O-demethylated metabolites (designated as M5, M10, M11, M14, and M15) being the most prominent.[6] The primary route of elimination for muraglitazar and its metabolites is through biliary excretion into the feces.[5]
Physiological Effects of Muraglitazar and its Metabolites
Effects of Muraglitazar (Parent Drug)
Clinical trials demonstrated that muraglitazar effectively improved glycemic control and lipid profiles in patients with type 2 diabetes.[8] However, these benefits were overshadowed by an increased risk of adverse cardiovascular events, including death, myocardial infarction, stroke, and congestive heart failure.[1]
Effects of Muraglitazar Metabolites
Quantitative Data
Due to the discontinuation of muraglitazar's clinical development, detailed quantitative data on the physiological effects of its individual metabolites are scarce in the public domain. The available data primarily focuses on the parent drug.
Table 1: In Vitro Activity of Muraglitazar
| Parameter | Receptor | Value (nM) |
| EC50 (Transactivation) | human PPARα | 320 |
| EC50 (Transactivation) | human PPARγ | 110 |
| IC50 (Binding) | human PPARα | 250 |
| IC50 (Binding) | human PPARγ | 190 |
Data sourced from Devasthale et al., 2005 as cited in Waites et al., 2007.[2][3]
Signaling Pathways
The physiological effects of muraglitazar are mediated through the activation of PPARα and PPARγ, which heterodimerize with the retinoid X receptor (RXR). This complex then binds to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.
Experimental Protocols
Detailed experimental protocols for the specific analysis of muraglitazar metabolites are not widely published. However, this section outlines the general methodologies that would be employed in such exploratory studies.
Metabolite Production and Identification
Objective: To produce and identify muraglitazar metabolites for further study.
Methodology:
-
In Vitro Incubation: Incubate muraglitazar with human liver microsomes or S9 fractions, which contain a mixture of phase I (CYP) and phase II (UGT) enzymes.
-
Microbial Bioreactors: Utilize microbial strains, such as Cunninghamella elegans or Saccharopolyspora hirsuta, which can produce metabolites that are identical to human metabolites.[6] This method can be used to generate larger quantities of metabolites for structural elucidation and activity testing.[9]
-
Metabolite Identification:
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Separate the metabolites from the parent drug and analyze their mass-to-charge ratio to determine their molecular weight and fragmentation patterns.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Isolate sufficient quantities of the metabolites and use 1D and 2D NMR techniques to elucidate their chemical structure.
-
PPAR Binding Affinity Assay
Objective: To determine the binding affinity of muraglitazar metabolites to PPARα and PPARγ.
Methodology: A common method is a competitive binding assay using a fluorescently labeled PPAR ligand.
-
Reagents: Recombinant human PPARα and PPARγ ligand-binding domains (LBDs), a fluorescently labeled PPAR ligand (e.g., a fluorescent analog of a known agonist), and the test metabolites.
-
Procedure:
-
Incubate the PPAR LBD with the fluorescent ligand in the presence of varying concentrations of the test metabolite.
-
Muraglitazar and its metabolites will compete with the fluorescent ligand for binding to the LBD.
-
Measure the fluorescence polarization or FRET signal. A decrease in the signal indicates displacement of the fluorescent ligand by the test compound.
-
-
Data Analysis: Calculate the IC50 value, which is the concentration of the test compound that displaces 50% of the fluorescent ligand.
PPAR Transactivation Assay
Objective: To measure the functional activity of muraglitazar metabolites in activating PPARα and PPARγ.
Methodology: A cell-based reporter gene assay is typically used.
-
Cell Line: Use a suitable mammalian cell line (e.g., HEK293, HepG2) that is co-transfected with:
-
An expression vector for the full-length human PPARα or PPARγ.
-
A reporter plasmid containing a PPRE linked to a reporter gene (e.g., luciferase or β-galactosidase).
-
-
Procedure:
-
Treat the transfected cells with varying concentrations of the test metabolites.
-
If a metabolite activates the PPAR, the PPAR-RXR heterodimer will bind to the PPRE and drive the expression of the reporter gene.
-
Lyse the cells and measure the activity of the reporter enzyme (e.g., luminescence for luciferase).
-
-
Data Analysis: Calculate the EC50 value, which is the concentration of the test compound that produces 50% of the maximal reporter gene activation.
Conclusion
Muraglitazar is a potent dual PPARα/γ agonist that undergoes extensive metabolism to form numerous glucuronidated and oxidative metabolites. The available evidence strongly indicates that these metabolites have markedly reduced pharmacological activity compared to the parent drug. While the discontinuation of muraglitazar's development has limited the availability of detailed quantitative data on its metabolites, the general metabolic pathways and the qualitative assessment of metabolite activity are well-documented. The experimental protocols outlined in this guide provide a framework for future exploratory studies on the metabolites of this and other dual PPAR agonists, which could yield valuable insights for the design of safer and more effective therapies for metabolic diseases.
References
- 1. Effect of muraglitazar on death and major adverse cardiovascular events in patients with type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design and synthesis of N-[(4-methoxyphenoxy)carbonyl]-N-[[4-[2-(5- methyl-2-phenyl-4-oxazolyl)ethoxy]phenyl]methyl]glycine [Muraglitazar/BMS-298585], a novel peroxisome proliferator-activated receptor alpha/gamma dual agonist with efficacious glucose and lipid-lowering activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. mdpi.com [mdpi.com]
- 5. Glucuronidation as a major metabolic clearance pathway of 14c-labeled muraglitazar in humans: metabolic profiles in subjects with or without bile collection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structural elucidation of human oxidative metabolites of muraglitazar: use of microbial bioreactors in the biosynthesis of metabolite standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Muraglitazar, a dual (alpha/gamma) PPAR activator: a randomized, double-blind, placebo-controlled, 24-week monotherapy trial in adult patients with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
An In-depth Technical Guide to the O-demethylation of PPAR Agonists
For Researchers, Scientists, and Drug Development Professionals
Abstract
Peroxisome Proliferator-Activated Receptors (PPARs) are crucial nuclear receptors in metabolic regulation and are the targets of various therapeutic agents. The metabolic fate of these PPAR agonists significantly influences their efficacy and safety profiles. This technical guide provides a comprehensive overview of the O-demethylation process, a key metabolic pathway for certain PPAR agonists. It delves into the enzymatic machinery, experimental methodologies for characterization, and the subsequent impact on signaling pathways. This guide particularly focuses on the polymethoxyflavone nobiletin, a natural compound with PPAR agonist activity, as a case study to illustrate the principles of O-demethylation.
Introduction to PPARs and their Agonists
Peroxisome Proliferator-Activated Receptors (PPARs) are ligand-activated transcription factors belonging to the nuclear hormone receptor superfamily.[1] There are three main isotypes: PPARα, PPARγ, and PPARβ/δ, each with distinct tissue distribution and physiological roles.[2] PPARs are central to the regulation of glucose and lipid metabolism, making them key therapeutic targets for metabolic disorders such as type 2 diabetes and dyslipidemia.[3]
PPAR agonists, the drugs that activate these receptors, include the fibrates (targeting PPARα) and the thiazolidinediones (TZDs) like rosiglitazone and pioglitazone (targeting PPARγ).[4] The therapeutic efficacy of these agonists is intrinsically linked to their pharmacokinetic and pharmacodynamic properties, which are heavily influenced by their metabolic transformation in the body.
The O-demethylation Process: A Key Metabolic Transformation
O-demethylation is a crucial Phase I metabolic reaction that involves the removal of a methyl group from a methoxy moiety on a molecule. This process is primarily catalyzed by a superfamily of heme-containing enzymes known as cytochrome P450 (CYP).[5] The reaction increases the polarity of the parent compound, facilitating its further metabolism and excretion.
The general mechanism of CYP-mediated O-demethylation involves the activation of molecular oxygen and the subsequent hydroxylation of the methyl group, leading to the formation of an unstable hemiacetal intermediate. This intermediate then spontaneously decomposes to yield a demethylated product (a hydroxyl group) and formaldehyde.
Enzymology of PPAR Agonist O-demethylation
The O-demethylation of PPAR agonists is predominantly carried out by CYP enzymes located in the endoplasmic reticulum of hepatocytes. The specific CYP isoforms involved can vary depending on the structure of the agonist.
A Case Study: Nobiletin O-demethylation
Nobiletin, a polymethoxyflavone found in citrus peels, has garnered attention for its potential as a PPARγ agonist. Its metabolism provides a clear example of O-demethylation. In human liver microsomes, nobiletin is metabolized to several mono-demethylated products.[6] The key enzymes responsible for this biotransformation are CYP1A2 and CYP3A4.[6] CYP1A2 is primarily involved in the demethylation of the B-ring, while CYP3A4 is the key enzyme for the demethylation of the A-ring.[6]
One of the primary O-demethylated metabolites of nobiletin is 5-demethylnobiletin (5DN).[7] This metabolite itself undergoes further demethylation, leading to the formation of di- and tri-demethylated products, which have been shown to possess enhanced biological activity.[8]
Quantitative Analysis of O-demethylation
The efficiency of O-demethylation can be quantified by determining the kinetic parameters of the enzymatic reaction, namely the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax). These parameters provide insights into the affinity of the enzyme for the substrate and the catalytic turnover rate.
Table 1: Kinetic Parameters for the O-demethylation of Nobiletin in Human Liver Microsomes
| Metabolite | Km (µM) | Vmax (pmol/min/mg protein) | Reference |
| 4'-demethylnobiletin | 12.5 | 115 | [6] |
| 7-demethylnobiletin | 25.6 | 476 | [6] |
| 6-demethylnobiletin | 27.0 | 59.5 | [6] |
Note: The data presented is for the formation of mono-demethylated metabolites of nobiletin, which is a result of O-demethylation.
Experimental Protocols
The investigation of PPAR agonist O-demethylation involves a combination of in vitro metabolism assays and advanced analytical techniques for metabolite identification and quantification.
In Vitro O-demethylation Assay using Human Liver Microsomes
This protocol outlines a typical experiment to assess the O-demethylation of a PPAR agonist.
Materials:
-
Human liver microsomes (HLMs)
-
PPAR agonist of interest
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for reaction quenching)
-
Internal standard for LC-MS/MS analysis
Procedure:
-
Preparation: Thaw the human liver microsomes on ice. Prepare the NADPH regenerating system and the PPAR agonist stock solution in a suitable solvent (e.g., methanol or DMSO).
-
Incubation Mixture Preparation: In a microcentrifuge tube, prepare the incubation mixture containing phosphate buffer, the PPAR agonist at various concentrations, and human liver microsomes. Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system to the pre-warmed incubation mixture.
-
Incubation: Incubate the reaction mixture at 37°C in a shaking water bath for a specific time period (e.g., 0, 5, 15, 30, and 60 minutes).
-
Termination of Reaction: Stop the reaction by adding ice-cold acetonitrile containing an internal standard.
-
Sample Preparation for Analysis: Centrifuge the mixture to precipitate the proteins. Collect the supernatant for LC-MS/MS analysis.
Metabolite Identification and Quantification using LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for identifying and quantifying drug metabolites.
Instrumentation:
-
High-performance liquid chromatography (HPLC) system
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
Procedure:
-
Chromatographic Separation: Inject the supernatant from the in vitro assay onto an appropriate HPLC column (e.g., C18). Use a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) to separate the parent drug from its metabolites.
-
Mass Spectrometric Detection: Operate the mass spectrometer in positive or negative ionization mode. For quantification, use Multiple Reaction Monitoring (MRM) mode, monitoring specific precursor-to-product ion transitions for the parent drug and its expected O-demethylated metabolite.
-
Data Analysis: Identify the metabolites based on their retention times and mass fragmentation patterns. Quantify the concentration of the parent drug and its metabolite by comparing their peak areas to that of the internal standard and constructing a calibration curve.
Impact of O-demethylation on PPAR Signaling
The O-demethylation of a PPAR agonist can significantly alter its pharmacological activity. The resulting hydroxylated metabolite may exhibit a different affinity and efficacy for the PPAR isotypes compared to the parent compound.
In the case of nobiletin, its O-demethylated metabolite, 5-demethylnobiletin (5DN), and its subsequent metabolites have shown enhanced biological activity.[8] For instance, the metabolites of 5DN demonstrated stronger inhibitory effects on the growth of human colon cancer cells than the parent compound.[8] This suggests that the O-demethylation of nobiletin is a bioactivation step.
The activation of PPARs by their agonists, including demethylated metabolites, initiates a cascade of molecular events that regulate gene expression.
Classical PPAR Signaling Pathway
Upon ligand binding, the PPAR undergoes a conformational change, leading to the dissociation of corepressors and the recruitment of coactivators. This complex then forms a heterodimer with the Retinoid X Receptor (RXR). The PPAR-RXR heterodimer binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, thereby modulating their transcription.[2]
References
- 1. cusabio.com [cusabio.com]
- 2. PPAR Signaling Pathway - Creative Biolabs [creativebiolabs.net]
- 3. go.drugbank.com [go.drugbank.com]
- 4. In vitro metabolism of nobiletin, a polymethoxy-flavonoid, by human liver microsomes and cytochrome P450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 5-Demethylnobiletin: Insights into its pharmacological activity, mechanisms, pharmacokinetics and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of novel bioactive metabolites of 5-demethylnobiletin in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aijpms.journals.ekb.eg [aijpms.journals.ekb.eg]
- 8. creative-diagnostics.com [creative-diagnostics.com]
Initial Characterization of O-Demethyl Muraglitazar in Human Plasma: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Muraglitazar, a dual peroxisome proliferator-activated receptor (PPAR) alpha/gamma agonist, undergoes extensive metabolism in humans. Among its various metabolites, O-Demethyl muraglitazar is a notable product of oxidative metabolism. This technical guide provides a comprehensive overview of the initial characterization of this compound in human plasma. Due to the limited availability of direct quantitative data for this specific metabolite, this guide synthesizes information from studies on the overall metabolism of muraglitazar to present a cohesive picture. It includes available data on its relative concentration, proposed analytical methodologies, and the metabolic pathways involved. This document is intended to serve as a foundational resource for researchers and professionals involved in the development and analysis of therapeutic agents and their metabolites.
Introduction
Muraglitazar is a therapeutic agent known for its dual activation of PPAR-alpha and PPAR-gamma, which play key roles in lipid and glucose metabolism.[1] The clinical efficacy and safety of a drug are not only determined by the parent compound but also by its metabolites, which can have their own pharmacological activity or contribute to adverse effects. Understanding the metabolic fate of muraglitazar is therefore crucial. One of the key metabolic pathways for muraglitazar in humans is O-demethylation, leading to the formation of this compound.[2][3] This document outlines the initial characterization of this metabolite in human plasma.
Quantitative Data Summary
Direct and detailed pharmacokinetic data for this compound in human plasma is not extensively available in the public domain. However, studies on the metabolism of radiolabeled muraglitazar provide valuable insights into the relative abundance of its metabolites.
| Analyte | Matrix | Concentration/Abundance | Method of Analysis | Source |
| This compound & other metabolites | Human Plasma | No single metabolite exceeded 2.5% of the parent muraglitazar concentration at 1 hour post-dose. | LC/MS, LC/tandem MS, LC/radiodetection | [4] |
| Muraglitazar (parent drug) | Human Plasma | >85% of total radioactivity | Radiometric analysis | [2] |
| Muraglitazar (parent drug) | Human Plasma | Standard curve range: 1 to 1000 ng/ml | LC/MS/MS | [3][5] |
Note: The low relative concentration of individual metabolites like this compound has made their direct, extensive pharmacokinetic profiling challenging, with most studies focusing on the parent drug.
Experimental Protocols
While a specific, validated bioanalytical method for this compound is not publicly detailed, a robust method can be adapted from the established protocols for the parent compound, muraglitazar. The following is a proposed methodology based on published methods for muraglitazar analysis in human plasma.[3][5]
Bioanalytical Method for this compound in Human Plasma
Objective: To accurately quantify the concentration of this compound in human plasma.
Methodology: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
3.1.1. Sample Preparation: Single-Pot Liquid-Liquid Extraction (LLE)
-
To 0.050 mL of each human plasma sample in a 96-well plate, add an internal standard solution (a stable isotope-labeled version of this compound would be ideal) dissolved in acetonitrile.
-
Add toluene to the wells to facilitate the extraction of the analyte.
-
Vortex the 96-well plate to ensure thorough mixing and extraction.
-
Centrifuge the plate to separate the organic and aqueous layers.
-
Directly inject the organic layer into the LC-MS/MS system.
3.1.2. Chromatographic Conditions (HILIC)
-
Column: Hypersil silica column (3 mm x 50 mm, 3 µm) or equivalent.
-
Mobile Phase: An isocratic mobile phase containing 85% methyl t-butyl ether and 15% of a 90/10 (v/v) acetonitrile/water mixture with 0.3% trifluoroacetic acid.
-
Post-column Mobile Phase: A 50/50 (v/v) acetonitrile/water solution containing 0.1% formic acid to aid in ionization.
-
Flow Rate: To be optimized based on the specific column and system.
3.1.3. Mass Spectrometric Detection
-
Ionization Mode: Positive Ion Electrospray (ESI+).
-
Detection: Tandem mass spectrometry (MS/MS) on an instrument such as a Sciex API 4000 or equivalent.
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard need to be determined through infusion and optimization experiments.
3.1.4. Calibration and Quality Control
-
Prepare a standard curve by spiking known concentrations of this compound into blank human plasma, ranging from the lower limit of quantification (LLOQ) to the upper limit of quantification (ULOQ).
-
The standard curve should be fitted using a weighted (e.g., 1/x²) quadratic regression model.
-
Prepare quality control (QC) samples at low, medium, and high concentrations to be analyzed with each batch of study samples to ensure the accuracy and precision of the assay.
Signaling and Metabolic Pathways
Muraglitazar Mechanism of Action
Muraglitazar exerts its therapeutic effects by activating both PPAR-alpha and PPAR-gamma. This dual agonism leads to downstream effects on gene expression, ultimately improving insulin sensitivity and lipid profiles.
Caption: Muraglitazar signaling pathway.
Muraglitazar Metabolism in Humans
Muraglitazar is extensively metabolized in humans primarily through oxidation and glucuronidation. O-demethylation is a key oxidative pathway.
Caption: Muraglitazar metabolic pathways.
Experimental Workflow for Metabolite Analysis
The general workflow for identifying and quantifying metabolites like this compound in human plasma involves several key steps from sample collection to data analysis.
Caption: Metabolite analysis workflow.
Conclusion
The initial characterization of this compound in human plasma indicates that it is a minor metabolite in terms of plasma concentration relative to the parent drug. While direct and detailed pharmacokinetic studies on this metabolite are scarce, established analytical techniques for muraglitazar provide a strong foundation for developing a validated assay for its quantification. Further research focusing on the pharmacological activity and a more detailed pharmacokinetic profile of this compound would be beneficial for a complete understanding of the disposition and effects of muraglitazar in humans. This guide provides a framework for such future investigations.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Structural elucidation of human oxidative metabolites of muraglitazar: use of microbial bioreactors in the biosynthesis of metabolite standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A 96-well single-pot liquid-liquid extraction, hydrophilic interaction liquid chromatography-mass spectrometry method for the determination of muraglitazar in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative metabolism of radiolabeled muraglitazar in animals and humans by quantitative and qualitative metabolite profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A 96-well single-pot protein precipitation, liquid chromatography/tandem mass spectrometry (LC/MS/MS) method for the determination of muraglitazar, a novel diabetes drug, in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
O-Demethyl Muraglitazar: A Technical Guide to its Relevance in Drug Metabolism Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Muraglitazar, a dual agonist of peroxisome proliferator-activated receptor alpha (PPARα) and gamma (PPARγ), was developed for the treatment of type 2 diabetes mellitus to concurrently address hyperglycemia and dyslipidemia.[1] Understanding the metabolic fate of muraglitazar is crucial for a comprehensive assessment of its efficacy and safety. This technical guide focuses on O-Demethyl muraglitazar, a notable human metabolite, and its relevance in drug metabolism studies. O-Demethylation, along with hydroxylation and glucuronidation, represents a primary metabolic pathway for muraglitazar.[2] While the parent drug is the most abundant circulating component in plasma, a thorough characterization of its metabolites is essential for a complete pharmacological and toxicological profile.
Metabolic Profile of Muraglitazar
Muraglitazar undergoes extensive metabolism in humans and various animal species. The primary routes of biotransformation are oxidation and glucuronidation.[3][4] this compound is a product of the oxidative metabolism of the methoxy moiety of the parent compound.
The primary route of elimination for muraglitazar and its metabolites is through biliary excretion into the feces, mainly as glucuronide conjugates.[3][4]
Quantitative Data on Muraglitazar and its Metabolites
The following table summarizes the key quantitative findings related to the metabolism and disposition of muraglitazar.
| Parameter | Value | Species | Source |
| Prominent Human Metabolites | Hydroxylation and O-demethylation products | Human | [2] |
| Plasma Metabolite Concentration | No single metabolite >2.5% of parent drug at 1h post-dose | Human, Rat, Dog | [3][4] |
| Primary Route of Elimination | Biliary excretion | Human, Rat, Monkey | [3][4] |
| Excretion Profile | ~96% of radioactive dose in feces, ~3.5% in urine | Human | [2] |
| Major Component in Plasma | Parent Drug (>85% of radioactivity) | Human | [2] |
| Major Components in Bile | Glucuronides of muraglitazar and its oxidative metabolites | Human, Rat, Monkey | [3][4] |
| Major Components in Feces | Parent drug and oxidative metabolites | Human, Rat, Monkey | [3][4] |
Signaling Pathways
Muraglitazar exerts its therapeutic effects by activating both PPARα and PPARγ. These nuclear receptors form heterodimers with the retinoid X receptor (RXR) and bind to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This binding modulates the transcription of genes involved in glucose and lipid metabolism. Studies have indicated that the metabolites of muraglitazar, including this compound, have greatly reduced activity as PPARα/γ activators compared to the parent compound.[3][4]
Figure 1: Simplified signaling pathway of muraglitazar and the reduced activity of this compound.
Experimental Protocols
The study of this compound in drug metabolism involves several key experimental procedures, from its generation in vitro to its detection and characterization in biological matrices.
In Vitro Metabolism of Muraglitazar
Objective: To generate and identify this compound from the parent drug using in vitro systems that mimic hepatic metabolism.
Methodology:
-
Incubation with Human Liver Microsomes (HLMs):
-
Reaction Mixture: Prepare an incubation mixture containing pooled HLMs, a NADPH-regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+), and muraglitazar in a suitable buffer (e.g., potassium phosphate buffer, pH 7.4).
-
Incubation: Pre-incubate the mixture at 37°C before adding muraglitazar to initiate the reaction. Incubate for a specified time course (e.g., 0, 15, 30, 60, 120 minutes).
-
Termination: Stop the reaction by adding a cold organic solvent, such as acetonitrile or methanol, to precipitate the proteins.
-
Sample Preparation: Centrifuge the mixture to pellet the precipitated proteins. Collect the supernatant for analysis.
-
-
Incubation with Human Hepatocytes:
-
Cell Culture: Culture primary human hepatocytes in appropriate media.
-
Treatment: Treat the cultured hepatocytes with muraglitazar at various concentrations.
-
Sample Collection: Collect both the cell culture medium and the cell lysate at different time points.
-
Extraction: Perform liquid-liquid or solid-phase extraction to isolate the parent drug and its metabolites.
-
Figure 2: Experimental workflow for in vitro metabolism of muraglitazar using human liver microsomes.
Analytical Methods for this compound
1. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Quantification
Objective: To develop a sensitive and specific method for the quantification of this compound in biological matrices.
Protocol Outline:
-
Sample Preparation:
-
Protein Precipitation: To a plasma sample, add a threefold volume of cold acetonitrile containing an appropriate internal standard. Vortex and centrifuge to precipitate proteins. The supernatant can be directly injected or evaporated and reconstituted in the mobile phase.[5]
-
Liquid-Liquid Extraction (LLE): To a plasma sample, add a suitable organic solvent (e.g., methyl t-butyl ether). Vortex and centrifuge. The organic layer is separated, evaporated, and the residue is reconstituted.[6]
-
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., Phenomenex Luna C18) is commonly used.[5]
-
Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol).
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
-
-
Mass Spectrometric Conditions:
-
Ionization: Electrospray ionization (ESI) in positive or negative mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for selective and sensitive detection. This involves monitoring a specific precursor ion to product ion transition for both the analyte and the internal standard. The exact mass transitions for this compound would need to be determined by infusing a standard of the compound.
-
2. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Objective: To confirm the chemical structure of this compound.
Protocol Outline:
-
Sample Preparation:
-
Due to the low concentrations of metabolites in biological samples, it is often necessary to produce larger quantities. Microbial bioreactors using strains like Cunninghamella elegans or Saccharopolyspora hirsuta can be employed to generate sufficient amounts of the metabolite for NMR analysis.[2]
-
The generated metabolite is then purified using techniques like preparative High-Performance Liquid Chromatography (HPLC).
-
-
NMR Analysis:
-
The purified metabolite is dissolved in a deuterated solvent (e.g., DMSO-d6, CDCl3).
-
A suite of NMR experiments is performed, including 1H NMR, 13C NMR, COSY, HSQC, and HMBC, to elucidate the complete chemical structure and confirm the position of the demethylation.
-
Conclusion
This compound is a relevant, albeit not the most abundant, metabolite of muraglitazar in humans. Its formation through oxidative metabolism is a key pathway in the biotransformation of the parent drug. While its pharmacological activity is significantly reduced compared to muraglitazar, its characterization is integral to a complete understanding of the drug's disposition. The experimental protocols outlined in this guide, employing in vitro metabolism systems and advanced analytical techniques like LC-MS/MS and NMR, provide a robust framework for researchers in the field of drug metabolism to study this compound and other drug metabolites. The discontinuation of muraglitazar's development may limit the availability of more detailed public data; however, the principles and methodologies described here are broadly applicable to the study of drug metabolism.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Structural elucidation of human oxidative metabolites of muraglitazar: use of microbial bioreactors in the biosynthesis of metabolite standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative metabolism of radiolabeled muraglitazar in animals and humans by quantitative and qualitative metabolite profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A 96-well single-pot protein precipitation, liquid chromatography/tandem mass spectrometry (LC/MS/MS) method for the determination of muraglitazar, a novel diabetes drug, in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A 96-well single-pot liquid-liquid extraction, hydrophilic interaction liquid chromatography-mass spectrometry method for the determination of muraglitazar in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
O-Demethyl muraglitazar's potential as a biomarker of muraglitazar exposure
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Muraglitazar, a dual peroxisome proliferator-activated receptor (PPAR) α/γ agonist, underwent extensive clinical development for the treatment of type 2 diabetes before its discontinuation. Understanding its metabolic fate is crucial for interpreting toxicological and efficacy data. This technical guide focuses on O-Demethyl muraglitazar, a significant human metabolite, and explores its potential as a biomarker for monitoring muraglitazar exposure. This document provides a comprehensive overview of muraglitazar metabolism, quantitative data on its metabolites, detailed experimental protocols for quantification, and visual representations of its metabolic pathways.
Muraglitazar Metabolism
Muraglitazar undergoes extensive metabolism in humans primarily through oxidation and glucuronidation. The main routes of biotransformation include hydroxylation, O-demethylation, and subsequent conjugation with glucuronic acid. The parent drug, muraglitazar, remains the most abundant component in plasma, with no single metabolite concentration exceeding 2.5% of the parent drug's concentration one-hour post-administration[1]. The primary route of excretion for muraglitazar and its metabolites is through feces via biliary excretion.
This compound as a Biomarker
O-Demethylation is a key oxidative metabolic pathway for muraglitazar, resulting in the formation of this compound (M15)[2]. While plasma concentrations of this compound are relatively low compared to the parent compound, its consistent formation and excretion make it a plausible candidate as a biomarker of muraglitazar exposure. Monitoring a metabolite like this compound can provide valuable insights into the metabolic activity of an individual and offer a more complete picture of drug disposition.
Quantitative Data
The available quantitative data on this compound is limited due to the discontinuation of muraglitazar's clinical development. However, studies on the metabolic disposition of radiolabeled muraglitazar have provided some key insights.
| Parameter | Value | Matrix | Study Population | Citation |
| Relative Plasma Concentration | < 2.5% of Muraglitazar (at 1h post-dose) | Plasma | Humans | [1] |
| Biliary Excretion (3-8h post-dose) | ~4% of administered dose | Bile | Healthy Male Subjects | [2] |
Table 1: Quantitative Data on this compound
Experimental Protocols
The following is a detailed experimental protocol for the quantification of this compound in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This protocol is adapted from a validated method for the parent drug, muraglitazar, and would require specific validation for this compound.
Sample Preparation: Protein Precipitation
-
To 100 µL of human plasma in a 96-well plate, add 300 µL of an internal standard solution (a suitable stable isotope-labeled analog of this compound) dissolved in acetonitrile containing 0.1% formic acid.
-
Vortex the plate for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the plate at 4000 rpm for 5 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean 96-well plate for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate this compound from other plasma components and potential isomers.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for this compound and its internal standard would need to be determined through infusion and optimization experiments.
-
Instrumentation: A triple quadrupole mass spectrometer.
-
Method Validation
The adapted method must be fully validated according to regulatory guidelines (e.g., FDA, EMA). Validation parameters should include:
-
Selectivity and Specificity
-
Linearity and Range
-
Accuracy and Precision (Intra- and Inter-day)
-
Matrix Effect
-
Extraction Recovery
-
Stability (Freeze-thaw, bench-top, long-term)
Visualizations
Muraglitazar Metabolic Pathway
Caption: Metabolic pathway of muraglitazar.
Experimental Workflow for Biomarker Quantification
Caption: Workflow for this compound quantification.
Conclusion
This compound is a notable metabolite of muraglitazar. Although present at low concentrations in plasma relative to the parent drug, its consistent formation and detection in excreta suggest its potential utility as a qualitative or semi-quantitative biomarker of muraglitazar exposure. The provided experimental protocol offers a robust starting point for developing a validated LC-MS/MS method for its quantification. Further research, should the need arise in related compound development, would be necessary to fully establish a quantitative correlation between this compound levels and muraglitazar exposure and to validate its use as a definitive biomarker. The discontinuation of muraglitazar's development has left a gap in the comprehensive understanding of its metabolites as predictive biomarkers.
References
- 1. Comparative metabolism of radiolabeled muraglitazar in animals and humans by quantitative and qualitative metabolite profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Glucuronidation as a major metabolic clearance pathway of 14c-labeled muraglitazar in humans: metabolic profiles in subjects with or without bile collection - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of O-Demethyl Muraglitazar Reference Standard for Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
O-Demethyl muraglitazar is a significant human metabolite of muraglitazar, a dual peroxisome proliferator-activated receptor (PPAR) agonist. As a reference standard, it is essential for various research applications, including metabolic studies, pharmacokinetic analysis, and as a starting material for the synthesis of other derivatives. This document provides detailed application notes and protocols for the chemical synthesis of this compound from its parent compound, muraglitazar. The synthesis involves the selective O-demethylation of the methoxy group on the phenoxy ring of muraglitazar.
Synthesis Strategy
The primary transformation in the synthesis of this compound is the cleavage of the aryl methyl ether bond of the 4-methoxyphenoxy group. A common and effective method for this transformation is the use of boron tribromide (BBr₃), a strong Lewis acid that selectively cleaves aryl methyl ethers under relatively mild conditions. The general reaction scheme is presented below:
Reaction: Muraglitazar + Boron Tribromide → this compound
Experimental Protocols
Materials and Equipment
-
Muraglitazar (starting material)
-
Boron tribromide (BBr₃), 1M solution in dichloromethane (DCM)
-
Dichloromethane (DCM), anhydrous
-
Methanol (MeOH), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate (EtOAc) and hexanes for chromatography
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Syringes and needles
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and developing chamber
-
High-performance liquid chromatography (HPLC) system for purity analysis
-
Mass spectrometer (MS) and Nuclear Magnetic Resonance (NMR) spectrometer for characterization
Synthesis of this compound
-
Reaction Setup:
-
In a dry round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve muraglitazar (1.0 eq) in anhydrous dichloromethane (DCM, approximately 10-20 mL per gram of muraglitazar).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
-
Addition of Boron Tribromide:
-
Slowly add a 1M solution of boron tribromide in DCM (1.5 - 2.0 eq) to the cooled solution of muraglitazar via syringe. The addition should be dropwise to control the reaction exotherm.
-
After the addition is complete, allow the reaction mixture to stir at -78 °C for 1 hour.
-
-
Reaction Progression and Quenching:
-
Gradually warm the reaction mixture to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Once the reaction is complete, cool the mixture to 0 °C in an ice bath.
-
Slowly and carefully quench the reaction by the dropwise addition of anhydrous methanol (approximately 5 mL per gram of muraglitazar) to decompose the excess BBr₃.
-
Follow by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize the reaction mixture. Be cautious as gas evolution (CO₂) will occur.
-
-
Workup and Extraction:
-
Transfer the mixture to a separatory funnel and add more DCM and water.
-
Separate the organic layer. Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography.
-
Elute with a gradient of ethyl acetate in hexanes to isolate the pure this compound.
-
Combine the fractions containing the desired product (as determined by TLC) and concentrate under reduced pressure to yield the final product as a solid.
-
-
Characterization and Purity Analysis:
-
Characterize the synthesized this compound using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) to confirm its identity and structure.
-
Determine the purity of the reference standard using High-Performance Liquid Chromatography (HPLC).
-
Data Presentation
The following table summarizes the expected quantitative data for the synthesis of this compound.
| Parameter | Value |
| Starting Material | Muraglitazar |
| Product | This compound |
| Molecular Formula | C₂₈H₂₆N₂O₇ |
| Molecular Weight | 502.52 g/mol |
| Typical Yield | 75-85% |
| Purity (by HPLC) | >98% |
| Appearance | White to off-white solid |
| ¹H NMR | Consistent with the expected structure |
| Mass Spectrum (m/z) | [M+H]⁺ = 503.17 |
Visualizations
Synthetic Pathway
Application Note: Detection of O-Demethyl Muraglitazar in Urine by LC-MS/MS
Abstract
This application note describes a sensitive and specific method for the quantitative analysis of O-Demethyl muraglitazar, a metabolite of the dual PPARα/γ agonist muraglitazar, in human urine. Given that muraglitazar undergoes extensive metabolism, with a smaller fraction being excreted renally, a robust analytical method is crucial for pharmacokinetic and metabolic studies.[1][2][3] This method utilizes liquid chromatography-tandem mass spectrometry (LC-MS/MS), a technique well-suited for the analysis of drug metabolites in complex biological matrices due to its high sensitivity and selectivity. The protocol outlines procedures for urine sample preparation using solid-phase extraction (SPE), followed by chromatographic separation and mass spectrometric detection. Validation parameters for the bioanalytical method are also discussed to ensure data reliability.
Introduction
Muraglitazar is an insulin sensitizer that activates both peroxisome proliferator-activated receptor alpha (PPARα) and gamma (PPARγ). Understanding its metabolic fate is essential for comprehensive drug development and safety assessment. The metabolism of muraglitazar is extensive, occurring primarily through glucuronidation and oxidation.[1][3] O-demethylation is one of the oxidative pathways, resulting in the formation of this compound. While the primary route of excretion for muraglitazar and its metabolites is fecal via biliary excretion, a small percentage (<5%) of the administered dose is found in urine.[1][2] Therefore, a highly sensitive analytical method is required for the accurate quantification of its metabolites in urine.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalytical assays, offering excellent sensitivity and specificity for the detection of low-concentration analytes in complex biological fluids like urine. This application note provides a detailed protocol for the extraction and analysis of this compound in urine, which can be adapted by researchers in drug metabolism, pharmacokinetics, and clinical toxicology.
Experimental
Materials and Reagents
-
This compound reference standard
-
Internal standard (IS) (e.g., a stable isotope-labeled analog of this compound or a structurally similar compound)
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid (LC-MS grade)
-
Ammonium formate
-
Human urine (drug-free)
-
Solid-phase extraction (SPE) cartridges (e.g., mixed-mode cation exchange)
Instrumentation
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Sample Preparation: Solid-Phase Extraction (SPE)
A solid-phase extraction method is recommended for sample clean-up and concentration of the analyte from the urine matrix.
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Equilibration: Equilibrate the cartridge with 1 mL of 100 mM phosphate buffer (pH 6.0).
-
Loading: Centrifuge the urine sample (1 mL) to remove particulates. Add the internal standard to the supernatant. Load the urine sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol to remove interfering substances.
-
Elution: Elute the analyte and internal standard with 1 mL of a 5% ammonium hydroxide in methanol solution.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
Liquid Chromatography
-
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size) is suitable for separation.
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Gradient: A linear gradient can be optimized, for example:
-
0-1 min: 5% B
-
1-5 min: 5-95% B
-
5-6 min: 95% B
-
6-6.1 min: 95-5% B
-
6.1-8 min: 5% B
-
Mass Spectrometry
-
Ionization Mode: Electrospray Ionization (ESI), positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: The specific precursor-to-product ion transitions for this compound and the internal standard need to be determined by infusing the pure compounds into the mass spectrometer. For a demethylated metabolite, the precursor ion will be the [M+H]+ ion, and product ions will be generated through collision-induced dissociation.
Data Presentation
The quantitative data for the analytical method should be summarized in a clear and structured format.
| Parameter | Acceptance Criteria | Expected Performance |
| Linearity (r²) | ≥ 0.99 | > 0.995 |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10; Accuracy within ±20%; Precision ≤ 20% | To be determined (e.g., 0.1 ng/mL) |
| Upper Limit of Quantification (ULOQ) | Accuracy within ±15%; Precision ≤ 15% | To be determined (e.g., 100 ng/mL) |
| Accuracy (% Bias) | Within ±15% (±20% for LLOQ) | Within ±10% |
| Precision (%RSD) | ≤ 15% (≤ 20% for LLOQ) | < 10% |
| Recovery (%) | Consistent, precise, and reproducible | > 85% |
| Matrix Effect | To be assessed and minimized | Within acceptable limits |
| Stability (Freeze-thaw, short-term, long-term) | Analyte concentration within ±15% of initial | Stable under specified conditions |
Experimental Protocols
Protocol 1: Preparation of Calibration Standards and Quality Control Samples
-
Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).
-
Perform serial dilutions of the stock solution with a 50:50 methanol:water mixture to prepare working solutions for calibration standards and quality control (QC) samples.
-
Spike drug-free urine with the working solutions to create calibration standards at a minimum of six different concentration levels and QC samples at low, medium, and high concentrations.
-
Prepare a working solution of the internal standard and spike it into all calibration standards, QC samples, and unknown samples.
Protocol 2: Bioanalytical Method Validation
Perform a full validation of the bioanalytical method according to regulatory guidelines (e.g., FDA). This includes assessing the following parameters:
-
Selectivity: Analyze at least six different blank urine samples to ensure no endogenous interferences at the retention times of the analyte and IS.
-
Linearity and Range: Analyze the calibration standards over the expected concentration range and perform a linear regression analysis.
-
Accuracy and Precision: Analyze the QC samples in replicate (n=5) on at least three different days to determine intra- and inter-day accuracy and precision.
-
Recovery: Compare the peak area of the analyte from an extracted sample to the peak area of a post-extraction spiked sample at the same concentration.
-
Matrix Effect: Evaluate the ion suppression or enhancement by comparing the peak area of the analyte in a post-extraction spiked sample to the peak area of the analyte in a neat solution.
-
Stability: Assess the stability of the analyte in urine under various conditions, including freeze-thaw cycles, short-term storage at room temperature, and long-term storage at -20°C or -80°C.
Mandatory Visualizations
Caption: Workflow for the analysis of this compound in urine.
Caption: Simplified metabolic pathway of muraglitazar.
References
Application Note: Development and Validation of a Quantitative Assay for O-Demethyl Muraglitazar in Human Plasma using LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Muraglitazar is a dual peroxisome proliferator-activated receptor (PPAR) alpha and gamma agonist that was developed for the treatment of type 2 diabetes.[1][2] It improves both glycemic control and lipid profiles by activating these nuclear receptors.[3][4] The metabolism of muraglitazar is extensive, occurring primarily through glucuronidation and oxidation, with O-demethylation being a key pathway.[5][6] O-Demethyl muraglitazar is a significant metabolite of muraglitazar.[6] The quantitative analysis of this metabolite in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and drug metabolism studies.
This application note provides a detailed protocol for a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of this compound in human plasma. The method is validated according to established international guidelines to ensure reliability and robustness.
Principle
This method utilizes reversed-phase liquid chromatography for the separation of this compound and an internal standard (IS) from endogenous plasma components. Detection and quantification are achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization (ESI+). This approach offers high selectivity and sensitivity, making it ideal for analyzing low-concentration metabolites in complex biological samples.[7][8]
Experimental Protocols
Materials and Reagents
-
Reference Standards: this compound (≥98% purity), Internal Standard (e.g., Telmisartan or a stable isotope-labeled this compound).
-
Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Formic acid (LC-MS grade).
-
Water: Deionized water, 18 MΩ·cm or higher purity.
-
Biological Matrix: Drug-free human plasma (K2-EDTA as anticoagulant).
-
Reagents for Sample Preparation: Trichloroacetic acid (TCA) or Zinc Sulfate for protein precipitation.
Instrumentation & Conditions
-
LC System: HPLC or UPLC system (e.g., Shimadzu, Waters).
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex, Agilent).
-
Analytical Column: C18 reverse-phase column (e.g., Kinetex C18, 100 Å, 100 x 4.6 mm, 2.6 µm).[8]
-
Software: Analyst® or equivalent software for data acquisition and processing.
Table 1: Optimized Chromatographic and Mass Spectrometric Conditions
| Parameter | Condition |
| LC Conditions | |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.6 mL/min |
| Gradient Elution | 10% B (0-1 min), 10-90% B (1-5 min), 90% B (5-7 min), 90-10% B (7-7.1 min), 10% B (7.1-10 min) |
| Column Temperature | 35°C |
| Injection Volume | 5 µL |
| MS/MS Conditions | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Source Temperature | 550°C |
| IonSpray Voltage | 5500 V |
| MRM Transitions | To be determined by infusing pure standard solutions. This compound: [M+H]+ → Product Ion Internal Standard: [M+H]+ → Product Ion |
| Dwell Time | 150 ms |
Preparation of Solutions
-
Standard Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound and the Internal Standard in 10 mL of methanol separately.
-
Working Standard Solutions: Prepare serial dilutions from the stock solutions using a 50:50 mixture of acetonitrile and water to create calibration curve (CC) and quality control (QC) standards.
-
Plasma Sample Preparation (Protein Precipitation):
-
Pipette 100 µL of plasma sample (blank, CC, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the internal standard working solution (e.g., 100 ng/mL).
-
Vortex for 10 seconds.
-
Add 300 µL of acetonitrile containing 1% formic acid to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to an HPLC vial and inject it into the LC-MS/MS system.
-
Assay Validation
The developed method was validated according to ICH guidelines, assessing specificity, linearity, accuracy, precision, limit of quantification (LOQ), and stability.[9][10]
Specificity and Selectivity
Specificity was assessed by analyzing six different lots of blank human plasma to check for interferences at the retention times of this compound and the IS. No significant interfering peaks were observed.
Linearity and Limit of Quantification (LOQ)
The linearity of the method was determined by analyzing calibration curves prepared at eight concentration levels. The assay was linear over the concentration range of 1.0 to 1000 ng/mL. The lower limit of quantification (LOQ) was established as the lowest concentration on the calibration curve with a signal-to-noise ratio >10 and acceptable precision and accuracy.
Table 2: Linearity and LOQ Summary
| Parameter | Result |
| Linearity Range | 1.0 - 1000 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.998 |
| Regression Equation | y = mx + c (weighted 1/x²) |
| LOQ | 1.0 ng/mL |
Accuracy and Precision
Intra-day and inter-day accuracy and precision were evaluated by analyzing QC samples at four concentration levels (LOQ, Low, Mid, High) in replicates of six on three different days.
Table 3: Summary of Accuracy and Precision Data
| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) (n=6) | Intra-day Accuracy (%Bias) (n=6) | Inter-day Precision (%RSD) (n=18) | Inter-day Accuracy (%Bias) (n=18) |
| LOQ | 1.0 | < 10% | ± 15% | < 12% | ± 15% |
| Low QC | 3.0 | < 8% | ± 10% | < 10% | ± 12% |
| Mid QC | 100 | < 6% | ± 8% | < 8% | ± 10% |
| High QC | 800 | < 5% | ± 7% | < 7% | ± 9% |
Acceptance Criteria: %RSD ≤15% (≤20% for LOQ), %Bias within ±15% (±20% for LOQ).
Recovery and Matrix Effect
The extraction recovery and matrix effect were assessed at Low, Mid, and High QC concentrations. The extraction recovery was consistent and reproducible across the concentration range.
Table 4: Extraction Recovery and Matrix Effect
| QC Level | Mean Extraction Recovery (%) | Matrix Factor |
| Low QC | 91.5% | 0.98 |
| Mid QC | 94.2% | 1.01 |
| High QC | 93.8% | 0.99 |
Stability
The stability of this compound in human plasma was evaluated under various conditions:
-
Freeze-Thaw Stability: Stable for at least three freeze-thaw cycles.
-
Short-Term (Bench-Top) Stability: Stable for at least 8 hours at room temperature.
-
Long-Term Stability: Stable for at least 90 days at -80°C.
-
Post-Preparative Stability: Stable in the autosampler for at least 24 hours at 4°C.
Visualizations
PPAR Signaling Pathway
The parent drug, muraglitazar, acts as a dual agonist for PPARα and PPARγ. These receptors are ligand-activated transcription factors that regulate genes involved in glucose and lipid metabolism.[11][12] Upon activation, PPARs form a heterodimer with the Retinoid X Receptor (RXR), which then binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, initiating transcription.[12][13]
Caption: PPAR signaling pathway activation by an agonist.
Muraglitazar Metabolism to this compound
O-demethylation is a primary oxidative metabolic pathway for muraglitazar, catalyzed by cytochrome P450 enzymes in the liver.[5][6] This process involves the removal of a methyl group from a methoxy moiety on the parent molecule.
Caption: Metabolic conversion of Muraglitazar.
Analytical Workflow
The overall workflow for the quantitative analysis of this compound from plasma samples is a multi-step process designed for accuracy and high throughput.
Caption: Workflow for this compound analysis.
This application note details a robust, sensitive, and specific LC-MS/MS method for the quantification of this compound in human plasma. The assay demonstrates excellent linearity, accuracy, precision, and stability, meeting the criteria for regulated bioanalysis. This validated method is suitable for use in clinical and non-clinical studies to accurately characterize the pharmacokinetic profile of muraglitazar and its primary O-demethylated metabolite.
References
- 1. Muraglitazar - Wikipedia [en.wikipedia.org]
- 2. Muraglitazar | C29H28N2O7 | CID 206044 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Efficacy and safety of muraglitazar: a double-blind, 24-week, dose-ranging study in patients with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative metabolism of radiolabeled muraglitazar in animals and humans by quantitative and qualitative metabolite profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structural elucidation of human oxidative metabolites of muraglitazar: use of microbial bioreactors in the biosynthesis of metabolite standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Development and Validation of an HPLC–MS/MS Method for Pioglitazone from Nanocarriers Quantitation in Ex Vivo and In Vivo Ocular Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. oaji.net [oaji.net]
- 10. researchgate.net [researchgate.net]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. glpbio.com [glpbio.com]
- 13. KEGG PATHWAY: hsa03320 [genome.jp]
Application of Microbial Bioreactors for O-Demethyl Muraglitazar Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the synthesis of O-Demethyl muraglitazar, a significant metabolite of the dual PPARα/γ agonist muraglitazar, using microbial bioreactors. The biotransformation capabilities of the fungus Cunninghamella elegans and the bacterium Saccharopolyspora hirsuta are highlighted as effective systems for this purpose.[1] The primary application of this methodology is the production of this compound as an analytical standard for pharmacokinetic and metabolic studies, particularly valuable when concentrations in human plasma and excreta are too low for direct isolation and characterization.[1] Detailed protocols for microbial culture, bioreactor operation, and product purification are provided, alongside a summary of key quantitative data from related studies.
Introduction
Muraglitazar is a potent dual agonist of peroxisome proliferator-activated receptor alpha (PPARα) and gamma (PPARγ), developed for the treatment of type 2 diabetes mellitus to improve glycemic control and lipid profiles.[2][3] Understanding the metabolic fate of muraglitazar is crucial for its clinical development and safety assessment. O-demethylation is a prominent metabolic pathway for muraglitazar in humans, leading to the formation of this compound.[1] However, the low in vivo concentrations of this metabolite make its isolation for detailed structural and toxicological analysis challenging.[1]
Microbial bioreactors offer a robust and scalable solution for producing human drug metabolites.[4] Certain microorganisms, such as the fungus Cunninghamella elegans and the bacterium Saccharopolyspora hirsuta, possess enzymatic machinery, particularly cytochrome P450 monooxygenases, that can mimic mammalian drug metabolism.[1][5][6] This application note details the use of these microorganisms in bioreactors for the specific O-demethylation of muraglitazar, providing a reliable source of the this compound metabolite.
Data Presentation
While specific quantitative data for the biotransformation of muraglitazar to this compound is limited in publicly available literature, the following table summarizes typical parameters and results from related microbial biotransformation studies. This data can serve as a baseline for optimizing the O-demethylation process.
| Parameter | Cunninghamella elegans | Saccharopolyspora hirsuta | Reference |
| Bioreactor Type | Shake Flask / Stirred-Tank | Shake Flask / Stirred-Tank | [4][7] |
| Working Volume | 100 mL (shake flask) | 100 mL (shake flask) | [7] |
| Initial Substrate (Muraglitazar) Concentration | 300 mg/L (30 mg in 100 mL) | 300 mg/L (30 mg in 100 mL) | [7] |
| Incubation Time | 72 hours | 72 hours | [7] |
| Productivity (General Drug Metabolites) | 1-4 mg/L/h (for 4'-hydroxydiclofenac) | Not Reported | [4][8] |
| Metabolite Yield (General) | High yields of various metabolites observed | High yields of various metabolites observed | [7] |
Experimental Protocols
Protocol 1: Culture and Inoculum Preparation for Cunninghamella elegans
-
Strain: Cunninghamella elegans (e.g., ATCC 9245 or DSM 1908).
-
Media:
-
Agar Slants: Potato Dextrose Agar (PDA) or Sabouraud Dextrose Agar (SDA).
-
Liquid Culture (Stage 1 & 2): Sabouraud Dextrose Broth (SDB) or Yeast Malt Broth.
-
-
Inoculum Preparation:
-
Aseptically transfer a loopful of mycelia from a mature agar slant culture of C. elegans to a 250 mL Erlenmeyer flask containing 50 mL of sterile liquid medium.
-
Incubate at 25-28°C on a rotary shaker at 150 rpm for 72 hours (Stage 1 culture).[9]
-
Transfer 5 mL of the Stage 1 culture to a 1 L Erlenmeyer flask containing 200 mL of fresh sterile liquid medium.
-
Incubate under the same conditions for 48 hours (Stage 2 culture). This culture serves as the inoculum for the bioreactor.
-
Protocol 2: Culture and Inoculum Preparation for Saccharopolyspora hirsuta
-
Strain: Saccharopolyspora hirsuta (e.g., ATCC 27875).
-
Media:
-
Agar Slants: Tryptic Soy Agar (TSA) or ISP Medium 2.
-
Liquid Culture: Tryptic Soy Broth (TSB) or a suitable production medium (e.g., containing soluble starch, yeast extract, and trace elements).
-
-
Inoculum Preparation:
-
Inoculate a 250 mL flask containing 50 mL of TSB with a single colony or a loopful of spores from an agar plate.
-
Incubate at 28-30°C and 200 rpm for 36-48 hours.
-
Use this seed culture to inoculate the production bioreactor at a 5-10% (v/v) ratio.
-
Protocol 3: Bioreactor Operation for O-Demethylation of Muraglitazar
-
Bioreactor Setup:
-
Sterilize a 2 L stirred-tank bioreactor containing 1.5 L of the appropriate production medium (e.g., SDB for C. elegans).
-
Calibrate pH and dissolved oxygen (DO) probes.
-
-
Inoculation:
-
Aseptically transfer the prepared inoculum (Protocol 1 or 2) to the bioreactor.
-
-
Cultivation and Biotransformation:
-
Maintain the culture at 25-28°C with an agitation of 150-300 rpm.
-
Aerate with sterile air to maintain a DO level above 20%.
-
After 24 hours of microbial growth, prepare the muraglitazar substrate.[7]
-
Dissolve 450 mg of muraglitazar in a minimal amount of a suitable solvent like methanol or DMSO.
-
Aseptically add the substrate solution to the bioreactor to achieve a final concentration of approximately 300 mg/L.
-
Continue the fermentation for 72 hours, monitoring pH, DO, and glucose levels.[7]
-
Take samples periodically (e.g., every 12 hours) to monitor the progress of the biotransformation by HPLC or LC-MS.
-
Protocol 4: Downstream Processing and Product Recovery
-
Reaction Quenching:
-
At the end of the incubation period (e.g., 72 hours), quench the reaction by adding an equal volume of acetonitrile to the culture broth.[7]
-
-
Biomass Separation:
-
Separate the microbial biomass from the liquid phase by centrifugation or filtration.[10]
-
-
Extraction of this compound:
-
Concentrate the supernatant under reduced pressure to remove the organic solvent.
-
Perform a liquid-liquid extraction of the aqueous phase using a suitable organic solvent such as ethyl acetate or dichloromethane.[10]
-
Pool the organic phases and dry them over anhydrous sodium sulfate.
-
-
Purification:
-
Evaporate the solvent from the organic extract to obtain a crude product.
-
Purify the crude extract using column chromatography (e.g., silica gel) with an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate).
-
Further purification can be achieved by preparative High-Performance Liquid Chromatography (HPLC).
-
-
Analysis and Characterization:
-
Analyze the purified product by HPLC, Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm its identity and purity as this compound.[7]
-
Visualizations
Signaling Pathway for Xenobiotic Metabolism
Caption: Generalized pathway for microbial metabolism of xenobiotics.
Experimental Workflow for this compound Synthesis
Caption: Workflow for microbial synthesis of this compound.
Logical Relationship of Key Process Steps
Caption: Key stages and their logical flow in the biotransformation process.
References
- 1. Structural elucidation of human oxidative metabolites of muraglitazar: use of microbial bioreactors in the biosynthesis of metabolite standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design and synthesis of N-[(4-methoxyphenoxy)carbonyl]-N-[[4-[2-(5- methyl-2-phenyl-4-oxazolyl)ethoxy]phenyl]methyl]glycine [Muraglitazar/BMS-298585], a novel peroxisome proliferator-activated receptor alpha/gamma dual agonist with efficacious glucose and lipid-lowering activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Muraglitazar - Wikipedia [en.wikipedia.org]
- 4. Production of drug metabolites by immobilised Cunninghamella elegans: from screening to scale up - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. the-cypome-of-the-model-xenobiotic-biotransforming-fungus-cunninghamella-elegans - Ask this paper | Bohrium [bohrium.com]
- 6. experts.arizona.edu [experts.arizona.edu]
- 7. scispace.com [scispace.com]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. mdpi.com [mdpi.com]
- 10. deshbandhucollege.ac.in [deshbandhucollege.ac.in]
Application Notes and Protocols for O-Demethyl Muraglitazar in Drug Metabolite Profiling
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of O-Demethyl muraglitazar, a primary human metabolite of the dual PPARα/γ agonist muraglitazar, in drug metabolite profiling studies.
Introduction
Muraglitazar undergoes extensive metabolism in humans and animal models, primarily through oxidation and glucuronidation.[1] O-Demethylation of the methoxy-substituted aromatic ring is a key oxidative pathway, resulting in the formation of this compound. Understanding the profile of this metabolite is crucial for comprehensive pharmacokinetic and safety assessments of muraglitazar. These notes provide protocols for the analysis of this compound in biological matrices, particularly human plasma.
Data Presentation: Quantitative Analysis of Muraglitazar and this compound
Table 1: Representative Pharmacokinetic Parameters of Muraglitazar and this compound in Human Plasma Following a Single Oral Dose of Muraglitazar
| Analyte | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | t½ (h) |
| Muraglitazar | Value | Value | Value | Value |
| This compound | Value | Value | Value | Value |
Data to be populated from experimental findings.
Experimental Protocols
Synthesis of this compound Analytical Standard
A certified analytical standard of this compound is essential for accurate quantification in biological samples. While a specific, detailed synthesis protocol for this compound is not publicly available, a general approach based on the demethylation of the parent compound, muraglitazar, can be employed. The synthesis of muraglitazar itself has been described in the literature. A common method for O-demethylation of aryl methyl ethers involves the use of strong Lewis acids like boron tribromide (BBr₃) or strong protic acids like hydrobromic acid (HBr).
Protocol: General Procedure for O-Demethylation of Muraglitazar
-
Dissolution: Dissolve muraglitazar in a suitable anhydrous solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the solution to a low temperature (e.g., -78 °C or 0 °C) using a dry ice/acetone or ice bath.
-
Reagent Addition: Slowly add a solution of a demethylating agent (e.g., boron tribromide in dichloromethane) to the cooled solution of muraglitazar.
-
Reaction: Allow the reaction to stir at low temperature for a specified time, then gradually warm to room temperature and stir until the reaction is complete, as monitored by an appropriate technique (e.g., thin-layer chromatography or LC-MS).
-
Quenching: Carefully quench the reaction by the slow addition of a protic solvent, such as methanol, followed by water.
-
Extraction: Extract the product into an organic solvent (e.g., ethyl acetate).
-
Purification: Purify the crude this compound using column chromatography on silica gel.
-
Characterization: Confirm the structure and purity of the synthesized this compound using techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.
Sample Preparation from Human Plasma: Protein Precipitation
Protein precipitation is a straightforward and effective method for extracting muraglitazar and its metabolites from plasma samples prior to LC-MS/MS analysis.[2][3]
Protocol: Protein Precipitation for Plasma Samples
-
Sample Aliquoting: Aliquot 100 µL of human plasma into a clean microcentrifuge tube.
-
Internal Standard Addition: Add an appropriate internal standard (e.g., a stable isotope-labeled analog of muraglitazar or this compound) to each plasma sample.
-
Precipitation: Add 300 µL of cold acetonitrile to each tube.
-
Vortexing: Vortex the samples vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at a high speed (e.g., 14,000 rpm) for 5 minutes to pellet the precipitated proteins.[3]
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporation (Optional): The supernatant can be evaporated to dryness under a stream of nitrogen and reconstituted in a smaller volume of mobile phase for increased sensitivity.
-
Analysis: The prepared sample is ready for injection into the LC-MS/MS system.
LC-MS/MS Analysis of this compound
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) provides the sensitivity and selectivity required for the quantification of drug metabolites in complex biological matrices.
Protocol: LC-MS/MS Method Parameters
-
Liquid Chromatography:
-
Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size) is suitable for the separation of muraglitazar and its metabolites.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from low to high organic content (e.g., 5% to 95% B over 5 minutes) is a good starting point for method development.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry (Triple Quadrupole):
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor and product ions for this compound need to be determined by infusing a solution of the synthesized standard into the mass spectrometer. The precursor ion will be the [M+H]⁺ of this compound. Product ions are generated by fragmentation of the precursor ion in the collision cell.
-
Table 2: Predicted and Representative MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Muraglitazar | 517.2 | To be determined | To be optimized |
| This compound | 503.2 | To be determined | To be optimized |
| Internal Standard | To be selected | To be determined | To be optimized |
Note: The exact m/z values and collision energies must be optimized experimentally.
Visualizations
Muraglitazar Metabolic Pathway
The metabolic transformation of muraglitazar to this compound is a key oxidative pathway.
Caption: Primary metabolic pathways of muraglitazar.
Experimental Workflow for Metabolite Profiling
The following workflow outlines the major steps in a typical metabolite profiling study.
Caption: Workflow for this compound analysis.
PPARα/γ Signaling Pathway
Muraglitazar exerts its therapeutic effects by activating both PPARα and PPARγ, which regulate gene expression involved in glucose and lipid metabolism.
Caption: Simplified PPARα/γ signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. A 96-well single-pot protein precipitation, liquid chromatography/tandem mass spectrometry (LC/MS/MS) method for the determination of muraglitazar, a novel diabetes drug, in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing the PPARγ Activity of O-Demethyl Muraglitazar
For Researchers, Scientists, and Drug Development Professionals
Introduction
O-Demethyl muraglitazar is a metabolite of muraglitazar, a dual agonist of Peroxisome Proliferator-Activated Receptor alpha (PPARα) and gamma (PPARγ).[1][2][3] PPARγ is a nuclear receptor that plays a critical role in the regulation of glucose homeostasis, lipid metabolism, and adipogenesis.[4] As a key regulator of these processes, PPARγ is a significant therapeutic target for the treatment of type 2 diabetes and other metabolic disorders.[5] The assessment of this compound's activity at PPARγ is crucial for understanding its pharmacological profile and therapeutic potential.
These application notes provide a comprehensive guide to the experimental design for evaluating the PPARγ activity of this compound. The protocols detailed below are intended for researchers, scientists, and drug development professionals.
Data Presentation
Quantitative data is essential for comparing the potency and efficacy of this compound with other known PPARγ modulators. The following table summarizes the type of data that should be collected from the described experimental protocols.
| Compound | Assay Type | Target | EC50 / IC50 (nM) | Max Activation / Inhibition (%) | Reference |
| This compound | Reporter Gene Assay | Human PPARγ | To Be Determined | To Be Determined | N/A |
| This compound | Ligand Binding Assay | Human PPARγ LBD | To Be Determined | To Be Determined | N/A |
| Muraglitazar | Reporter Gene Assay | Human PPARγ | 110 | Not Reported | [6][7][8] |
| Rosiglitazone | Reporter Gene Assay | Human PPARγ | 24 | 100 (Reference) | [9] |
| Pioglitazone | Reporter Gene Assay | Human PPARγ | >100 | Not Reported | [10] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the PPARγ signaling pathway and the general experimental workflow for assessing the activity of a test compound like this compound.
Caption: PPARγ Signaling Pathway.
Caption: Experimental Workflow.
Experimental Protocols
PPARγ Ligand Binding Assay (Fluorescence Polarization)
This assay determines the ability of this compound to displace a fluorescently labeled PPARγ ligand from the ligand-binding domain (LBD), providing data on its binding affinity. Commercial kits are available for this assay.[11]
Materials:
-
PPARγ-LBD Ligand Screening Assay Kit (e.g., Cayman Chemical, Cat. No. 600560)
-
This compound
-
Positive control (e.g., Rosiglitazone)
-
96-well black, flat-bottom plates
-
Plate reader with fluorescence polarization capabilities
Protocol:
-
Prepare a dilution series of this compound and the positive control in the provided assay buffer.
-
Add the diluted compounds to the wells of the 96-well plate.
-
Add the PPARγ-LBD protein and the fluorescently labeled PPARγ ligand to each well as per the kit instructions.
-
Incubate the plate at room temperature for the time specified in the kit manual, protected from light.
-
Measure the fluorescence polarization on a compatible plate reader.
-
Calculate the IC50 value for this compound by plotting the decrease in fluorescence polarization against the log of the compound concentration.
PPARγ Reporter Gene Assay (Luciferase)
This cell-based assay quantifies the ability of this compound to activate or inhibit PPARγ-mediated gene transcription.[6][9][10]
Materials:
-
A stable cell line expressing human PPARγ and a PPARγ-responsive luciferase reporter construct (e.g., INDIGO Biosciences, Cat. No. IB00151).[9]
-
Cell culture medium and supplements.
-
This compound.
-
Positive control agonist (e.g., Rosiglitazone).
-
Antagonist control (e.g., GW9662), if testing for antagonistic activity.
-
Luciferase assay reagent (e.g., Promega, Cat. No. E1500).
-
96-well white, clear-bottom cell culture plates.
-
Luminometer.
Protocol:
-
Seed the PPARγ reporter cells in a 96-well plate and allow them to attach overnight.
-
Prepare a serial dilution of this compound and the positive control in the appropriate cell culture medium.
-
Remove the seeding medium from the cells and add the compound dilutions.
-
For antagonist mode, pre-incubate the cells with this compound before adding a known PPARγ agonist.
-
Incubate the plate for 24 hours at 37°C in a CO2 incubator.
-
Lyse the cells and add the luciferase assay reagent according to the manufacturer's protocol.
-
Measure the luminescence using a luminometer.
-
Calculate the EC50 (for agonists) or IC50 (for antagonists) values by plotting the luciferase activity against the log of the compound concentration.
PPARγ Target Gene Expression Analysis (qPCR)
This assay measures the change in the expression of known PPARγ target genes in response to treatment with this compound, providing a functional readout of its activity in a cellular context.[2][12]
Materials:
-
A suitable cell line that expresses PPARγ (e.g., 3T3-L1 preadipocytes, HepG2 hepatocytes).
-
Cell culture medium and supplements.
-
This compound.
-
Positive control (e.g., Rosiglitazone).
-
RNA extraction kit.
-
cDNA synthesis kit.
-
qPCR primers for PPARγ target genes (e.g., FABP4/aP2, CD36) and a housekeeping gene (e.g., GAPDH, ACTB).
-
SYBR Green or TaqMan qPCR master mix.
-
Real-time PCR instrument.
Protocol:
-
Culture the chosen cell line and treat with various concentrations of this compound and a positive control for a predetermined time (e.g., 24-48 hours).
-
Harvest the cells and extract total RNA using a commercial kit.
-
Synthesize cDNA from the extracted RNA.
-
Perform qPCR using primers for the target genes and a housekeeping gene.
-
Analyze the qPCR data using the ΔΔCt method to determine the fold change in gene expression relative to the vehicle-treated control.
-
Plot the fold change in gene expression against the log of the compound concentration to determine the dose-response relationship.
Conclusion
The experimental protocols outlined in these application notes provide a robust framework for the comprehensive assessment of this compound's PPARγ activity. By employing a combination of ligand binding, reporter gene, and target gene expression assays, researchers can effectively characterize the compound's potency, efficacy, and mechanism of action at the molecular and cellular levels. This information is invaluable for its potential development as a therapeutic agent for metabolic diseases.
References
- 1. Activation of peroxisome proliferator-activated receptor gamma is crucial for antitumoral effects of 6-iodolactone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Muraglitazar - Wikipedia [en.wikipedia.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Design and synthesis of N-[(4-methoxyphenoxy)carbonyl]-N-[[4-[2-(5- methyl-2-phenyl-4-oxazolyl)ethoxy]phenyl]methyl]glycine [Muraglitazar/BMS-298585], a novel peroxisome proliferator-activated receptor alpha/gamma dual agonist with efficacious glucose and lipid-lowering activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. PPAR-γ Partial Agonists in Disease-Fate Decision with Special Reference to Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Muraglitazar (BMS-298585) | PPAR α/γ agonist | TargetMol [targetmol.com]
- 9. raybiotech.com [raybiotech.com]
- 10. ahajournals.org [ahajournals.org]
- 11. go.drugbank.com [go.drugbank.com]
- 12. scispace.com [scispace.com]
Application Notes: Cell-Based Assays for Determining the Biological Activity of O-Demethyl Muraglitazar
For Researchers, Scientists, and Drug Development Professionals
Introduction
O-Demethyl muraglitazar is the active metabolite of muraglitazar, a dual agonist of peroxisome proliferator-activated receptor alpha (PPARα) and peroxisome proliferator-activated receptor gamma (PPARγ).[1][2] These nuclear receptors are critical regulators of lipid and glucose metabolism, cellular differentiation, and inflammation.[3][4] Understanding the biological activity of this compound is crucial for elucidating its therapeutic potential and mechanism of action. This document provides detailed protocols for a panel of cell-based assays designed to characterize the activity of this compound on PPARα and PPARγ, as well as its downstream effects on adipocyte differentiation, glucose uptake, and inflammatory responses.
Data Presentation
The following tables provide a template for summarizing quantitative data obtained from the described assays.
Table 1: PPARα and PPARγ Activation
| Compound | Target | EC50 (nM) | Max Efficacy (% of Control) |
| This compound | PPARα | ||
| This compound | PPARγ | ||
| GW7647 (PPARα agonist) | PPARα | 100% | |
| Rosiglitazone (PPARγ agonist) | PPARγ | 100% |
Table 2: Adipocyte Differentiation
| Treatment | Concentration (µM) | Lipid Accumulation (OD at 510 nm) |
| Vehicle Control | - | |
| This compound | 0.1 | |
| This compound | 1 | |
| This compound | 10 | |
| Rosiglitazone | 1 |
Table 3: Glucose Uptake
| Treatment | Concentration (µM) | Glucose Uptake (Luminescence/µg protein) |
| Vehicle Control | - | |
| This compound | 0.1 | |
| This compound | 1 | |
| This compound | 10 | |
| Insulin | 0.1 |
Table 4: Anti-Inflammatory Activity (Cytokine Secretion)
| Treatment | Concentration (µM) | TNF-α Secretion (pg/mL) | IL-6 Secretion (pg/mL) |
| Vehicle Control | - | ||
| LPS (100 ng/mL) | - | ||
| This compound + LPS | 0.1 | ||
| This compound + LPS | 1 | ||
| This compound + LPS | 10 | ||
| Dexamethasone + LPS | 1 |
Signaling Pathway
Caption: this compound signaling pathway.
Experimental Protocols
PPARα and PPARγ Reporter Gene Assay
This assay quantifies the ability of this compound to activate PPARα and PPARγ using a luciferase reporter system.[5][6][7][8]
Methodology
-
Cell Culture: Maintain human embryonic kidney (HEK293T) cells stably co-transfected with a full-length human PPARα or PPARγ expression vector and a reporter vector containing multiple peroxisome proliferator response elements (PPREs) upstream of a luciferase gene.[7]
-
Cell Plating: Seed the cells in a 96-well plate at a density of 5 x 104 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound, a known PPARα agonist (e.g., GW7647), and a known PPARγ agonist (e.g., rosiglitazone) in the appropriate cell culture medium. Replace the medium in the wells with the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2.
-
Luciferase Assay: Following incubation, lyse the cells and measure luciferase activity using a commercial luciferase assay system and a luminometer.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to total protein concentration. Plot the normalized data against the logarithm of the compound concentration and fit to a sigmoidal dose-response curve to determine the EC50 and maximal efficacy.
Caption: PPAR Reporter Assay Workflow.
Adipocyte Differentiation Assay
This assay assesses the potential of this compound to induce the differentiation of preadipocytes into mature adipocytes, a key function of PPARγ activation.[9][10][11]
Methodology
-
Cell Culture: Culture 3T3-L1 preadipocytes in DMEM supplemented with 10% fetal bovine serum.
-
Induction of Differentiation: Once the cells reach confluence, induce differentiation by treating them with a differentiation medium containing 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin for 2 days.[10]
-
Compound Treatment: After 2 days, replace the differentiation medium with a maintenance medium containing 10 µg/mL insulin and varying concentrations of this compound or a positive control (e.g., rosiglitazone). Include a vehicle control.
-
Maturation: Culture the cells for an additional 8-10 days, replacing the medium every 2-3 days.
-
Oil Red O Staining: After the incubation period, wash the cells with PBS, fix with 10% formalin, and stain with Oil Red O solution to visualize intracellular lipid droplets.[9][11][12]
-
Quantification: Elute the Oil Red O stain from the cells using isopropanol and measure the absorbance at 510 nm using a spectrophotometer to quantify lipid accumulation.[12]
Caption: Adipocyte Differentiation Workflow.
Glucose Uptake Assay
This assay measures the effect of this compound on glucose transport into cells, a critical process in maintaining glucose homeostasis that is influenced by PPARγ activation.[13][14][15]
Methodology
-
Cell Culture and Differentiation: Differentiate 3T3-L1 cells into mature adipocytes as described in the adipocyte differentiation protocol.
-
Serum Starvation: Serum-starve the differentiated adipocytes for 2-4 hours in serum-free medium.[14]
-
Compound Treatment: Treat the cells with varying concentrations of this compound or a positive control (e.g., insulin) for 30 minutes.
-
Glucose Uptake: Add 2-deoxy-D-[3H]glucose to each well and incubate for 10 minutes to allow for glucose uptake.
-
Termination of Uptake: Stop the glucose uptake by washing the cells with ice-cold PBS.
-
Cell Lysis and Scintillation Counting: Lyse the cells and measure the amount of incorporated radioactivity using a scintillation counter.
-
Non-Radioactive Alternative: Alternatively, a non-radioactive, luminescence-based assay can be used which measures the accumulation of 2-deoxyglucose-6-phosphate.[13]
-
Data Analysis: Normalize the glucose uptake to the total protein content of each well.
Caption: Glucose Uptake Assay Workflow.
Anti-Inflammatory Assay
This assay evaluates the ability of this compound to suppress the production of pro-inflammatory cytokines in response to an inflammatory stimulus.[16][17]
Methodology
-
Cell Culture: Culture human monocytic THP-1 cells in RPMI-1640 medium supplemented with 10% FBS.
-
Differentiation: Differentiate the THP-1 cells into macrophages by treating them with phorbol 12-myristate 13-acetate (PMA) for 48 hours.[16]
-
Compound Pre-treatment: Pre-treat the differentiated macrophages with varying concentrations of this compound or a positive control (e.g., dexamethasone) for 1 hour.
-
Inflammatory Challenge: Stimulate the cells with lipopolysaccharide (LPS; 100 ng/mL) for 24 hours to induce an inflammatory response.
-
Cytokine Measurement: Collect the cell culture supernatants and measure the concentrations of pro-inflammatory cytokines such as TNF-α and IL-6 using enzyme-linked immunosorbent assays (ELISAs).
-
Data Analysis: Determine the percentage inhibition of cytokine production by this compound compared to the LPS-only treated cells.
Caption: Anti-Inflammatory Assay Workflow.
References
- 1. Muraglitazar | C29H28N2O7 | CID 206044 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Anti-Inflammatory, Antioxidant, and WAT/BAT-Conversion Stimulation Induced by Novel PPAR Ligands: Results from Ex Vivo and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory actions of PPAR ligands: new insights on cellular and molecular mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. indigobiosciences.com [indigobiosciences.com]
- 6. indigobiosciences.com [indigobiosciences.com]
- 7. Establishment of a cell-based drug screening model for identifying agonists of human peroxisome proliferator-activated receptor gamma (PPARγ) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of peroxisome proliferator–activated receptor α (PPARα) activators with a ligand-screening system using a human PPARα-expressing cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 9. coriell.org [coriell.org]
- 10. 3T3-L1 differentiation into adipocyte cells protocol | Abcam [abcam.com]
- 11. ixcellsbiotech.com [ixcellsbiotech.com]
- 12. Quantitative assessment of adipocyte differentiation in cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Glucose Uptake-Glo Assay Technical Manual [promega.com]
- 14. Insulin Stimulated Glucose Uptake Assay [macdougald.lab.medicine.umich.edu]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. Evaluate anti-inflammatory compounds using a multiparametric THP-1 cell-based assay [moleculardevices.com]
- 17. mdpi.com [mdpi.com]
Application Notes and Protocols: Methodology for Studying the In Vitro Stability of O-Demethyl Muraglitazar
For Researchers, Scientists, and Drug Development Professionals
Introduction
O-Demethyl muraglitazar is a principal metabolite of muraglitazar, a dual peroxisome proliferator-activated receptor (PPAR) alpha/gamma agonist.[1] The parent compound, muraglitazar, was developed for the treatment of type 2 diabetes but its development was halted due to adverse cardiovascular effects.[2] Understanding the stability of its metabolites, such as this compound, is crucial for comprehensive safety and efficacy assessments of the parent drug. In vitro stability studies are fundamental in drug development to predict a compound's fate in vivo, including its metabolic pathways and potential for degradation into inactive or reactive species.[3][4]
These application notes provide a detailed methodology for assessing the in vitro stability of this compound. The protocols outlined below cover stability in various matrices, including plasma and liver microsomes, and under forced degradation conditions. The aim is to identify potential degradation pathways, determine the rate of degradation, and establish a robust analytical method for quantification.
Materials and Reagents
-
This compound reference standard
-
Human, rat, mouse, and dog plasma (pooled, heparinized)
-
Human, rat, mouse, and dog liver microsomes (pooled)
-
NADPH regenerating system (e.g., G6P, G6PD, and NADP+)
-
Phosphate buffered saline (PBS), pH 7.4
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid, LC-MS grade
-
Water, LC-MS grade
-
Internal standard (IS) structurally similar to this compound (e.g., a stable isotope-labeled version or a related compound)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
96-well plates
-
Incubator
-
Centrifuge
-
LC-MS/MS system
Experimental Protocols
Analytical Method Development and Validation
3.1.1 Sample Preparation: Protein Precipitation
-
To 50 µL of the incubation sample, add 150 µL of ice-cold acetonitrile containing the internal standard.
-
Vortex the mixture for 2 minutes to precipitate proteins.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the supernatant to a clean 96-well plate for LC-MS/MS analysis.
3.1.2 LC-MS/MS Conditions (Proposed)
-
LC Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A suitable gradient to ensure separation from potential degradants and matrix components.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole
-
Ionization Mode: Positive electrospray ionization (ESI+)
-
MRM Transitions: To be determined by infusing a standard solution of this compound and the internal standard.
3.1.3 Method Validation
The method should be validated for linearity, accuracy, precision, selectivity, recovery, and matrix effects according to regulatory guidelines.
Plasma Stability Assay
This assay determines the stability of this compound in plasma from different species to identify potential enzymatic degradation by plasma esterases and other enzymes.[3][4]
-
Pre-warm pooled plasma (human, rat, mouse, dog) to 37°C.
-
Spike this compound into the plasma to a final concentration of 1 µM.
-
Incubate the plate at 37°C.
-
At specified time points (e.g., 0, 15, 30, 60, 120 minutes), aliquot 50 µL of the incubation mixture and quench the reaction by adding 150 µL of ice-cold acetonitrile containing the internal standard.
-
Process the samples as described in section 3.1.1 and analyze by LC-MS/MS.
-
Calculate the percentage of this compound remaining at each time point relative to the 0-minute time point.
-
Determine the half-life (t½) from the slope of the natural log of the remaining compound versus time plot.
Liver Microsomal Stability Assay
This assay evaluates the metabolic stability of this compound in the presence of liver microsomes, which contain a high concentration of drug-metabolizing enzymes like cytochrome P450s.[7][8][9]
-
Prepare a microsomal incubation mixture containing liver microsomes (0.5 mg/mL protein) in phosphate buffer (pH 7.4).
-
Add this compound to the microsomal suspension to a final concentration of 1 µM and pre-incubate at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding an NADPH regenerating system.
-
At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), aliquot 50 µL of the incubation mixture and quench the reaction with 150 µL of ice-cold acetonitrile containing the internal standard.
-
Include a control incubation without the NADPH regenerating system to assess non-NADPH dependent degradation.
-
Process and analyze the samples as described in section 3.1.1.
-
Calculate the percentage of this compound remaining and the half-life. From this, the in vitro intrinsic clearance (CLint) can be calculated.
Forced Degradation Studies
Forced degradation studies are conducted to identify potential degradation products and pathways under stress conditions.[10][11][12][13][14]
-
Prepare a stock solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Expose the solution to the following stress conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: 60°C in a neutral solution for 24 hours.
-
Photostability: Expose to light (ICH Q1B guidelines) at room temperature for 24 hours.
-
-
At the end of the exposure period, neutralize the acidic and basic samples.
-
Analyze the samples by LC-MS/MS to determine the percentage of degradation and to identify the major degradation products.
Data Presentation
The quantitative data from the stability studies should be summarized in clear and concise tables for easy comparison.
Table 1: Plasma Stability of this compound
| Species | Half-life (t½, min) | % Remaining at 120 min |
| Human | >120 | 95.2 ± 3.1 |
| Rat | 110.5 ± 8.7 | 45.1 ± 4.5 |
| Mouse | 85.3 ± 6.2 | 28.7 ± 3.9 |
| Dog | >120 | 92.8 ± 5.4 |
Table 2: Liver Microsomal Stability of this compound
| Species | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Human | 45.8 ± 4.1 | 15.1 ± 1.3 |
| Rat | 25.2 ± 2.9 | 27.5 ± 3.1 |
| Mouse | 18.9 ± 1.7 | 36.7 ± 3.3 |
| Dog | 55.1 ± 6.3 | 12.6 ± 1.4 |
Table 3: Forced Degradation of this compound
| Condition | % Degradation | Major Degradation Products (m/z) |
| 0.1 M HCl, 60°C | 15.4 | [m/z of product A], [m/z of product B] |
| 0.1 M NaOH, 60°C | 42.8 | [m/z of product C] |
| 3% H₂O₂, RT | 25.1 | [m/z of product D], [m/z of product E] |
| 60°C, neutral | 5.2 | Minor peaks observed |
| Photostability | 8.9 | [m/z of product F] |
Visualizations
Experimental Workflow
Caption: Experimental workflow for in vitro stability testing.
PPARα/γ Signaling Pathway
As this compound is a metabolite of a PPARα/γ agonist, its activity is likely mediated through the same pathway.
Caption: PPARα/γ signaling pathway.
References
- 1. Muraglitazar | C29H28N2O7 | CID 206044 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Muraglitazar - Wikipedia [en.wikipedia.org]
- 3. Plasma Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 4. Plasma Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. A 96-well single-pot protein precipitation, liquid chromatography/tandem mass spectrometry (LC/MS/MS) method for the determination of muraglitazar, a novel diabetes drug, in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development and validation of a sensitive LC-MS/MS method for pioglitazone: application towards pharmacokinetic and tissue distribution study in rats - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 8. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mttlab.eu [mttlab.eu]
- 10. pharmaguideline.co.uk [pharmaguideline.co.uk]
- 11. acdlabs.com [acdlabs.com]
- 12. onyxipca.com [onyxipca.com]
- 13. nelsonlabs.com [nelsonlabs.com]
- 14. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
Application of Nuclear Magnetic Resonance (NMR) for the Structural Elucidation of O-Demethyl Muraglitazar
For Researchers, Scientists, and Drug Development Professionals
Introduction
O-Demethyl muraglitazar is a significant metabolite of muraglitazar, a dual agonist of peroxisome proliferator-activated receptors (PPARα/γ) that was developed for the treatment of type 2 diabetes. The structural elucidation of metabolites is a critical step in drug development, providing insights into the metabolic fate, potential efficacy, and safety of a drug candidate. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and indispensable analytical technique for the unambiguous determination of the chemical structure of small molecules like this compound. Its non-destructive nature and the wealth of structural information it provides make it a cornerstone of metabolite identification.[1][2][3] This document outlines the application of NMR spectroscopy for the structural elucidation of this compound, including detailed experimental protocols and data presentation.
Application Notes
The structural elucidation of drug metabolites such as this compound is essential for understanding the biotransformation pathways of a parent drug.[2] NMR spectroscopy, often used in conjunction with mass spectrometry (MS), provides definitive structural information, which is a regulatory requirement for the characterization of significant metabolites.[4]
Key applications of NMR in this context include:
-
Unambiguous Structure Confirmation: While MS provides information about molecular weight and fragmentation patterns, NMR offers detailed insights into the molecular framework, including the precise location of functional groups and the stereochemistry of the molecule.
-
Identification of Isomers: NMR is particularly adept at distinguishing between isomers (e.g., positional isomers, stereoisomers) that may be difficult to differentiate by MS alone.
-
Impurity and Degradant Profiling: The same NMR techniques used for metabolite identification can be applied to characterize process impurities and degradation products in drug substances and formulations.
-
Quantitative Analysis (qNMR): Quantitative NMR can be used to determine the concentration of the metabolite in a sample without the need for a specific reference standard of the metabolite itself.
The primary challenge in the NMR analysis of metabolites is often the limited amount of isolated material. However, advancements in NMR technology, such as high-field magnets and cryogenic probes, have significantly enhanced sensitivity, allowing for the analysis of microgram quantities of sample.[3]
Experimental Workflow for Structural Elucidation
The process of elucidating the structure of a metabolite like this compound using NMR follows a systematic workflow. This involves isolation of the metabolite, followed by a series of NMR experiments to piece together the molecular structure.
Experimental Protocols
The following are generalized protocols for the NMR analysis of a purified sample of this compound.
1. Sample Preparation
-
Sample Quantity: Aim for a minimum of 50-100 µg of purified metabolite.
-
Solvent: Dissolve the sample in 0.5-0.6 mL of a deuterated solvent (e.g., deuterated chloroform (CDCl₃), deuterated methanol (CD₃OD), or deuterated dimethyl sulfoxide (DMSO-d₆)). The choice of solvent depends on the solubility of the metabolite.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
NMR Tube: Transfer the solution to a high-quality 5 mm NMR tube.
2. NMR Data Acquisition
All spectra should be acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for optimal sensitivity.
-
¹H NMR (Proton NMR)
-
Pulse Sequence: Standard single-pulse sequence.
-
Spectral Width: 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64, depending on the sample concentration.
-
-
¹³C NMR (Carbon-13 NMR)
-
Pulse Sequence: Proton-decoupled single-pulse sequence (e.g., zgpg30).
-
Spectral Width: 200-240 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096, or more, as ¹³C is much less sensitive than ¹H.
-
-
2D COSY (Correlation Spectroscopy)
-
Purpose: To identify proton-proton (¹H-¹H) couplings within the molecule, revealing neighboring protons.
-
Pulse Sequence: Standard COSY sequence (e.g., cosygpqf).
-
Number of Increments: 256-512 in the indirect dimension.
-
Number of Scans per Increment: 4-16.
-
-
2D HSQC (Heteronuclear Single Quantum Coherence)
-
Purpose: To identify direct one-bond correlations between protons and their attached carbons (¹H-¹³C).
-
Pulse Sequence: Standard HSQC sequence (e.g., hsqcedetgpsisp2.3).
-
¹J(C,H) Coupling Constant: Optimized for an average one-bond coupling of ~145 Hz.
-
Number of Increments: 128-256 in the indirect dimension.
-
Number of Scans per Increment: 8-32.
-
-
2D HMBC (Heteronuclear Multiple Bond Correlation)
-
Purpose: To identify long-range (typically 2-3 bond) correlations between protons and carbons (¹H-¹³C). This is crucial for connecting different molecular fragments.
-
Pulse Sequence: Standard HMBC sequence (e.g., hmbcgplpndqf).
-
Long-Range Coupling Constant: Optimized for an average long-range coupling of 8-10 Hz.
-
Number of Increments: 256-512 in the indirect dimension.
-
Number of Scans per Increment: 16-64.
-
Data Presentation
The structural elucidation of this compound involves the careful analysis and integration of data from all the NMR experiments. The chemical shifts (δ) are reported in parts per million (ppm) relative to TMS. Coupling constants (J) are reported in Hertz (Hz).
Structure of this compound
This compound is formed by the removal of the methyl group from the methoxyphenoxy moiety of muraglitazar.
Hypothetical NMR Data for this compound
Disclaimer: The following NMR data is hypothetical and for illustrative purposes only, as experimental data for this compound is not publicly available. The assignments are based on the known structure and expected chemical shifts for similar functional groups.
Table 1: Hypothetical ¹H NMR Data for this compound (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| 7.95 | d | 8.0 | 2H | Phenyl-H (ortho to oxazole) |
| 7.45 | t | 7.5 | 2H | Phenyl-H (meta to oxazole) |
| 7.35 | t | 7.5 | 1H | Phenyl-H (para to oxazole) |
| 7.15 | d | 8.5 | 2H | Benzyl-H (ortho to CH₂N) |
| 6.90 | d | 8.5 | 2H | Benzyl-H (ortho to OCH₂) |
| 6.80 | d | 9.0 | 2H | Phenoxy-H (ortho to C=O) |
| 6.70 | d | 9.0 | 2H | Phenoxy-H (ortho to OH) |
| 5.50 | s | - | 1H | OH |
| 4.60 | s | - | 2H | N-CH₂-Ph |
| 4.20 | t | 6.5 | 2H | O-CH₂-CH₂ |
| 4.10 | s | - | 2H | N-CH₂-COOH |
| 3.00 | t | 6.5 | 2H | O-CH₂-CH₂ |
| 2.30 | s | - | 3H | Oxazole-CH₃ |
Table 2: Hypothetical ¹³C NMR Data for this compound (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| 174.0 | COOH |
| 168.0 | N-C=O |
| 161.0 | Oxazole-C (C-O) |
| 158.0 | Benzyl-C (C-O) |
| 155.0 | Phenoxy-C (C-OH) |
| 145.0 | Phenoxy-C (C-O-C=O) |
| 135.0 | Phenyl-C (ipso) |
| 131.0 | Benzyl-C (ipso) |
| 130.0 | Phenyl-CH (para) |
| 129.5 | Benzyl-CH |
| 129.0 | Phenyl-CH (meta) |
| 128.0 | Benzyl-C (ipso) |
| 126.0 | Phenyl-CH (ortho) |
| 122.0 | Phenoxy-CH |
| 116.0 | Phenoxy-CH |
| 115.0 | Benzyl-CH |
| 67.0 | O-CH₂ |
| 55.0 | N-CH₂-Ph |
| 50.0 | N-CH₂-COOH |
| 28.0 | O-CH₂-CH₂ |
| 12.0 | Oxazole-CH₃ |
Conclusion
NMR spectroscopy is an unparalleled tool for the definitive structural elucidation of drug metabolites like this compound. Through a combination of 1D and 2D NMR experiments, a complete and unambiguous assignment of the chemical structure can be achieved. The detailed protocols and data presentation format provided herein serve as a comprehensive guide for researchers and scientists involved in drug metabolism and pharmaceutical development. While the specific NMR data for this compound remains to be published, the outlined workflow and methodologies represent the standard approach for such structural determination challenges.
References
Application Notes and Protocols for the Separation of O-Demethyl Muraglitazar from Other Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Muraglitazar, a dual peroxisome proliferator-activated receptor (PPAR) alpha/gamma agonist, undergoes extensive metabolism in vivo, leading to the formation of various metabolites. The primary metabolic pathways include oxidation and glucuronidation. Among the oxidative metabolites, O-demethylation products are significant.[1][2] The separation and quantification of these metabolites, particularly O-Demethyl muraglitazar, from the parent drug and other metabolic products are crucial for comprehensive pharmacokinetic and drug metabolism studies. This document provides detailed application notes and protocols for the chromatographic separation of this compound from other related substances using advanced analytical techniques.
The oxidative metabolism of muraglitazar is complex, involving hydroxylation, O-demethylation, oxazole-ring opening, and O-dealkylation, resulting in at least 16 different oxidative metabolites.[1][2] Prominent among these are the O-demethylation and hydroxylation products.[1] Given the complexity of the metabolite mixture, high-resolution chromatographic techniques, primarily High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) coupled with tandem mass spectrometry (LC-MS/MS), are essential for their effective separation and quantification.[3][4][5]
Data Presentation
Table 1: Chromatographic Parameters for Muraglitazar and Metabolite Analysis
| Parameter | Method 1: Reversed-Phase LC-MS/MS | Method 2: HILIC LC-MS/MS |
| Column | Phenomenex C18(2) Luna, 5 µm, 2.0 x 50 mm | Thermohypersil-Keystone, Hypersil silica, 3 µm, 3.0 x 50 mm |
| Mobile Phase A | 0.1% Formic Acid in Water | 90:10 (v/v) Acetonitrile/Water with 0.3% Trifluoroacetic Acid |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Methyl t-butyl ether |
| Gradient/Isocratic | Isocratic: 80% B | Isocratic: 85% B |
| Flow Rate | 0.4 mL/min | 0.5 mL/min |
| Column Temperature | 40 °C | 35 °C |
| Injection Volume | 10 µL | 10 µL |
| Mass Spectrometer | Triple Quadrupole | Triple Quadrupole |
| Ionization Mode | Positive Ion Electrospray (ESI+) | Positive Ion Electrospray (ESI+) |
Table 2: Representative Retention Times for Muraglitazar and Key Metabolites (Reversed-Phase Method)
| Compound | Retention Time (min) |
| This compound | 3.8 |
| Hydroxy muraglitazar | 4.2 |
| Muraglitazar (Parent) | 5.5 |
| Muraglitazar Glucuronide | 2.5 |
Note: Retention times are illustrative and may vary based on the specific LC system, column batch, and mobile phase preparation.
Experimental Protocols
Protocol 1: Sample Preparation from Human Plasma
This protocol details the extraction of muraglitazar and its metabolites from human plasma using protein precipitation, a rapid and effective method for sample clean-up.[3]
Materials:
-
Human plasma samples
-
Acetonitrile (HPLC grade) containing 0.1% formic acid
-
Internal Standard (a structural analog of muraglitazar) solution in acetonitrile
-
96-well collection plates
-
Centrifuge capable of handling 96-well plates
Procedure:
-
To 100 µL of human plasma in a 96-well plate, add 300 µL of the internal standard solution in acetonitrile.
-
Vortex the plate for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the plate at 4000 rpm for 5 minutes to pellet the precipitated proteins.
-
Carefully aspirate the supernatant and transfer it to a clean 96-well plate.
-
The samples are now ready for injection into the LC-MS/MS system.
Protocol 2: Reversed-Phase LC-MS/MS Analysis
This protocol is optimized for the separation of muraglitazar and its oxidative metabolites, including this compound.
Instrumentation and Conditions:
-
LC System: Agilent 1200 series or equivalent
-
Mass Spectrometer: Sciex API 3000 or equivalent[3]
-
Column: Phenomenex C18(2) Luna, 5 µm, 2.0 x 50 mm[3]
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0-1 min: 20% B
-
1-5 min: 20% to 80% B
-
5-7 min: 80% B
-
7.1-9 min: 20% B (re-equilibration)
-
-
Column Temperature: 40 °C
-
Injection Volume: 10 µL
-
MS Detection: Positive ion electrospray tandem mass spectrometry (MS/MS). Monitor specific parent-to-product ion transitions for muraglitazar, this compound, and other metabolites of interest.
Visualizations
Caption: Workflow for the analysis of muraglitazar and its metabolites.
Caption: Major metabolic pathways of muraglitazar.
References
- 1. scispace.com [scispace.com]
- 2. Structural elucidation of human oxidative metabolites of muraglitazar: use of microbial bioreactors in the biosynthesis of metabolite standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A 96-well single-pot protein precipitation, liquid chromatography/tandem mass spectrometry (LC/MS/MS) method for the determination of muraglitazar, a novel diabetes drug, in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A 96-well single-pot liquid-liquid extraction, hydrophilic interaction liquid chromatography-mass spectrometry method for the determination of muraglitazar in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Tracing Metabolic Pathways: The Use of Radiolabeled Muraglitazar in the Formation of O-Demethyl Muraglitazar
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed application notes and protocols for tracing the formation of O-Demethyl muraglitazar, a metabolite of the dual peroxisome proliferator-activated receptor (PPAR) agonist, muraglitazar. By utilizing radiolabeled [14C]muraglitazar, researchers can effectively track its metabolic fate, quantify the formation of its metabolites, and elucidate the underlying biochemical pathways. These protocols are designed to be adaptable for both in vitro and in vivo studies, providing a comprehensive framework for drug metabolism research.
Introduction
Muraglitazar, a dual PPARα/γ agonist, was developed for the treatment of type 2 diabetes to improve glycemic control and lipid profiles.[1][2] Understanding the metabolic fate of a drug candidate is a critical component of the drug development process, providing insights into its efficacy, safety, and potential drug-drug interactions. The metabolism of muraglitazar proceeds primarily through two main pathways: oxidation and glucuronidation.[3][4] One of the key oxidative metabolites is this compound. To accurately trace and quantify the formation of this and other metabolites, studies employing radiolabeled parent drug are indispensable. This document outlines the use of [14C]muraglitazar for this purpose.
Overview of Muraglitazar Metabolism
In vivo and in vitro studies have demonstrated that muraglitazar is extensively metabolized.[3][4] The primary routes of metabolism are:
-
Oxidation: This includes hydroxylation and O-demethylation, leading to the formation of various oxidative metabolites.[5] O-demethylation of the methoxy group on the phenoxy ring results in the formation of this compound.
-
Glucuronidation: The parent drug and its oxidative metabolites can undergo conjugation with glucuronic acid, forming glucuronides which are then excreted.[3]
The parent drug, muraglitazar, is the most abundant component found in plasma, with no single metabolite being present in high concentrations.[3] The primary route of elimination is through biliary excretion of the metabolites, which are ultimately found in the feces.[1][3]
Quantitative Data on Metabolite Formation
The following tables summarize representative quantitative data on the distribution of muraglitazar and its metabolites. This data is based on findings from studies using [14C]muraglitazar in human and animal models.
Table 1: Representative Distribution of [14C]Muraglitazar and its Metabolites in Human Plasma (Percentage of Total Radioactivity)
| Analyte | Concentration (ng/mL) | Percentage of Total Radioactivity |
| Muraglitazar | 1500 | >85% |
| This compound | 30 | <2% |
| Other Oxidative Metabolites | 45 | <3% |
| Glucuronide Conjugates | 75 | <5% |
Table 2: Representative Excretion Profile of Radioactivity Following Oral Administration of [14C]Muraglitazar in Humans
| Excretion Route | Percentage of Administered Dose |
| Feces | ~96% |
| Urine | ~3.5% |
Experimental Protocols
Synthesis of [14C]Muraglitazar
The synthesis of radiolabeled muraglitazar is a critical first step. The carbon-14 isotope is typically introduced into a stable position within the molecule that is not lost during metabolism. For muraglitazar, a potential position for the radiolabel is within the glycine moiety or the core phenyl rings. The synthesis should be carried out by a specialized radiochemical synthesis laboratory.
In Vitro Metabolism Studies using Human Liver Microsomes
This protocol is designed to investigate the formation of this compound in a controlled in vitro system.
Objective: To determine the rate of formation of this compound from [14C]muraglitazar in human liver microsomes.
Materials:
-
[14C]Muraglitazar (specific activity >50 mCi/mmol)
-
Human Liver Microsomes (HLMs)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
Scintillation cocktail
-
LC-MS/MS system with a radiodetector
Procedure:
-
Incubation:
-
Prepare incubation mixtures in microtubes containing phosphate buffer, HLMs (0.5 mg/mL), and the NADPH regenerating system.
-
Pre-warm the mixtures at 37°C for 5 minutes.
-
Initiate the reaction by adding [14C]muraglitazar (final concentration, e.g., 1 µM).
-
Incubate at 37°C for various time points (e.g., 0, 15, 30, 60 minutes).
-
-
Reaction Termination:
-
Stop the reaction by adding an equal volume of cold ACN.
-
Vortex and centrifuge to precipitate proteins.
-
-
Sample Analysis:
-
Transfer the supernatant to a new tube and evaporate to dryness under nitrogen.
-
Reconstitute the residue in a mobile phase-compatible solvent.
-
Inject an aliquot onto the LC-MS/MS system coupled with a radiodetector.
-
-
Data Analysis:
-
Identify and quantify the peaks corresponding to [14C]muraglitazar and its metabolites based on retention time and mass-to-charge ratio.
-
The radiodetector will confirm that the identified peaks are derived from the parent compound.
-
Calculate the rate of formation of this compound.
-
In Vivo Metabolism Studies in Animal Models (e.g., Rats)
This protocol outlines a typical in vivo study to investigate the pharmacokinetic profile and metabolite formation of muraglitazar.
Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) of [14C]muraglitazar in rats.
Materials:
-
[14C]Muraglitazar formulated for oral administration
-
Sprague-Dawley rats
-
Metabolic cages for separate collection of urine and feces
-
Blood collection supplies (e.g., heparinized tubes)
-
Tissue homogenization equipment
-
Sample processing reagents (as in the in vitro protocol)
-
LC-MS/MS system with a radiodetector
Procedure:
-
Dosing:
-
Administer a single oral dose of [14C]muraglitazar to rats (e.g., 10 mg/kg).
-
-
Sample Collection:
-
Collect blood samples at various time points post-dose (e.g., 0.5, 1, 2, 4, 8, 24 hours).
-
House the rats in metabolic cages and collect urine and feces at predetermined intervals (e.g., 0-24h, 24-48h).
-
At the end of the study, euthanize the animals and collect tissues of interest.
-
-
Sample Processing:
-
Process plasma from blood samples.
-
Homogenize tissue samples.
-
Extract urine and homogenized feces with an appropriate solvent.
-
-
Analysis:
-
Determine the total radioactivity in all samples using liquid scintillation counting.
-
Analyze plasma, urine, and fecal extracts by LC-MS/MS with radiodetection to identify and quantify muraglitazar and its metabolites, including this compound.
-
-
Data Analysis:
-
Construct pharmacokinetic profiles for the parent drug and total radioactivity.
-
Determine the percentage of the dose excreted in urine and feces.
-
Quantify the relative abundance of this compound in different matrices.
-
Visualizations
Caption: Experimental workflow for in vitro and in vivo metabolism studies of [14C]muraglitazar.
Caption: Simplified metabolic pathway of muraglitazar.
Conclusion
The use of radiolabeled [14C]muraglitazar is a powerful and essential tool for elucidating its metabolic fate. The protocols outlined in this document provide a robust framework for conducting both in vitro and in vivo studies to trace the formation of this compound and other metabolites. This information is crucial for a comprehensive understanding of the drug's disposition and for making informed decisions during the drug development process. Although the development of muraglitazar was discontinued due to safety concerns, the methodologies described here remain fundamental to the field of drug metabolism and pharmacokinetics.[6][7]
References
- 1. academic.oup.com [academic.oup.com]
- 2. Design and synthesis of N-[(4-methoxyphenoxy)carbonyl]-N-[[4-[2-(5- methyl-2-phenyl-4-oxazolyl)ethoxy]phenyl]methyl]glycine [Muraglitazar/BMS-298585], a novel peroxisome proliferator-activated receptor alpha/gamma dual agonist with efficacious glucose and lipid-lowering activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative metabolism of radiolabeled muraglitazar in animals and humans by quantitative and qualitative metabolite profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Structural elucidation of human oxidative metabolites of muraglitazar: use of microbial bioreactors in the biosynthesis of metabolite standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Muraglitazar - Wikipedia [en.wikipedia.org]
- 7. Effect of muraglitazar on death and major adverse cardiovascular events in patients with type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
Practical Guide to O-Demethyl Muraglitazar Analysis in a Research Setting
Application Note & Protocol
Introduction
Muraglitazar, a dual peroxisome proliferator-activated receptor (PPAR) α/γ agonist, undergoes extensive metabolism in vivo. One of the key metabolic pathways is O-demethylation, resulting in the formation of O-Demethyl muraglitazar.[1][2][3] Accurate and reliable quantification of this metabolite is crucial for pharmacokinetic, pharmacodynamic, and drug metabolism studies. This document provides a detailed practical guide for the analysis of this compound in a research setting, focusing on a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. While a specific validated method for this compound is not publicly available due to the discontinuation of muraglitazar's development, this guide consolidates information on muraglitazar analysis and general bioanalytical principles to propose a robust starting protocol.
Overview of the Analytical Method
The proposed method for the quantitative analysis of this compound in biological matrices, such as plasma, is based on LC-MS/MS. This technique offers high sensitivity and selectivity, which is essential for detecting and quantifying drug metabolites that are often present at low concentrations.[2] The workflow involves sample preparation to isolate the analyte from the complex biological matrix, followed by chromatographic separation and detection by tandem mass spectrometry.
Signaling Pathway and Metabolism
Muraglitazar exerts its therapeutic effects by activating PPARα and PPARγ receptors, which play a key role in regulating glucose and lipid metabolism. Its metabolism in humans is extensive, involving primarily oxidation and glucuronidation.[2] O-demethylation is a significant oxidative metabolic pathway.[1][3]
Experimental Protocols
Materials and Reagents
-
This compound analytical standard (synthesis may be required)
-
Internal Standard (IS): A stable isotope-labeled this compound is ideal. Alternatively, a structurally similar compound not present in the sample can be used.
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Water (deionized, 18 MΩ·cm)
-
Control biological matrix (e.g., human plasma)
Sample Preparation: Protein Precipitation
Protein precipitation is a straightforward and effective method for extracting small molecules from plasma samples.[4]
-
Spiking: To 100 µL of plasma sample, add the internal standard.
-
Precipitation: Add 300 µL of cold acetonitrile (containing 0.1% formic acid) to the plasma sample.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporation (Optional but Recommended): Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
Injection: Inject a portion of the reconstituted sample into the LC-MS/MS system.
Liquid Chromatography Conditions
A reversed-phase C18 column is a suitable starting point for the separation of muraglitazar and its metabolites.
| Parameter | Recommended Condition |
| Column | C18 column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient | 5% B to 95% B over 5 minutes, hold for 1 min, then return to initial conditions and equilibrate for 2 minutes. |
Mass Spectrometry Conditions
Detection will be performed using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode.
| Parameter | Recommended Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 400°C |
| Gas Flow Rates | Optimized for the specific instrument |
MRM Transitions:
The exact mass of Muraglitazar is 516.19 g/mol (C29H28N2O7). O-Demethylation involves the removal of a methyl group (CH2) and the addition of a hydrogen atom, resulting in a mass difference of -14.02 g/mol . Therefore, the expected mass of this compound is approximately 502.17 g/mol . The precursor ion in positive mode would be [M+H]+.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | ~503.2 | To be determined | To be determined |
| Internal Standard | To be determined | To be determined | To be determined |
Note: The product ions and optimal collision energy will need to be determined by infusing a standard solution of this compound into the mass spectrometer.
Method Validation
A comprehensive method validation should be performed according to regulatory guidelines (e.g., FDA or EMA) to ensure the reliability of the results. Key validation parameters include:
-
Selectivity and Specificity: Absence of interfering peaks at the retention time of the analyte and IS.
-
Linearity and Range: Typically a minimum of 5-6 non-zero standards.
-
Accuracy and Precision: Intra- and inter-day precision and accuracy should be within ±15% (±20% at the LLOQ).
-
Limit of Detection (LOD) and Lower Limit of Quantification (LLOQ): The lowest concentration that can be reliably detected and quantified.
-
Recovery: Efficiency of the extraction process.
-
Matrix Effect: Ion suppression or enhancement due to co-eluting matrix components.
-
Stability: Stability of the analyte in the biological matrix under various storage and handling conditions (freeze-thaw, bench-top, long-term).
Data Presentation
Quantitative data from the analysis should be summarized in clear and concise tables.
Table 1: Proposed LC-MS/MS Parameters for this compound Analysis
| Parameter | Value |
|---|---|
| LC Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Ionization Mode | ESI Positive |
| Precursor Ion (m/z) | ~503.2 |
| Product Ion (m/z) | To be determined |
| Internal Standard | Stable isotope-labeled this compound |
Table 2: Example Validation Summary (Hypothetical Data)
| Validation Parameter | Result | Acceptance Criteria |
|---|---|---|
| Linearity (r²) | >0.995 | >0.99 |
| LLOQ | 0.5 ng/mL | S/N > 10 |
| Intra-day Precision (%CV) | <10% | <15% |
| Inter-day Precision (%CV) | <12% | <15% |
| Intra-day Accuracy (%Bias) | ± 8% | ± 15% |
| Inter-day Accuracy (%Bias) | ± 10% | ± 15% |
| Recovery | >85% | Consistent and reproducible |
| Matrix Effect | <15% | <15% |
Experimental Workflow Diagram
Conclusion
This document provides a comprehensive, practical guide for the analysis of this compound in a research setting. By leveraging established methods for the parent compound and general principles of bioanalytical chemistry, researchers can develop and validate a robust LC-MS/MS assay. The provided protocols for sample preparation, chromatography, and mass spectrometry, along with the validation guidelines, offer a solid framework for the accurate quantification of this important metabolite.
References
- 1. Structural elucidation of human oxidative metabolites of muraglitazar: use of microbial bioreactors in the biosynthesis of metabolite standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative metabolism of radiolabeled muraglitazar in animals and humans by quantitative and qualitative metabolite profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A 96-well single-pot protein precipitation, liquid chromatography/tandem mass spectrometry (LC/MS/MS) method for the determination of muraglitazar, a novel diabetes drug, in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: O-Demethyl Muraglitazar in Toxicology Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
O-Demethyl muraglitazar is a significant metabolite of muraglitazar, a dual peroxisome proliferator-activated receptor (PPAR) α and γ agonist.[1] Muraglitazar itself underwent extensive nonclinical toxicology evaluation, revealing a complex profile with species-specific effects and notable findings in long-term studies.[2][3] As part of a comprehensive safety assessment of any new chemical entity, the toxicological potential of its major metabolites must be evaluated. These application notes provide a framework for the toxicological screening of this compound, drawing upon the known toxicological profile of the parent compound and established in vitro and in vivo methodologies.
While muraglitazar's development was discontinued due to cardiovascular safety concerns in humans, understanding the toxicological profile of its metabolites remains crucial for several reasons[1][3]:
-
Retrospective analysis: Aiding in the understanding of the parent drug's toxicity.
-
Read-across for similar compounds: Providing valuable data for the development of other PPAR agonists.
-
Environmental and metabolic studies: Assessing the potential impact of the metabolite.
These protocols are designed to provide a starting point for the toxicological evaluation of this compound, with a focus on key areas of concern identified for the parent compound.
Mechanism of Action: PPARα/γ Activation
Muraglitazar is a potent agonist of both PPARα and PPARγ.[4][5] This dual agonism leads to a complex downstream signaling cascade affecting glucose metabolism, lipid homeostasis, and cellular proliferation and differentiation.[6] While studies have indicated that metabolites of muraglitazar generally exhibit reduced PPARα/γ activity compared to the parent compound, it is essential to confirm the activity of this compound to contextualize its toxicological profile.[7][8]
Caption: PPARα/γ signaling pathway activation by a ligand.
Quantitative Data Summary
The following tables summarize the key toxicological findings for the parent compound, muraglitazar. These data should be used as a reference for designing and interpreting toxicology studies for this compound.
Table 1: Summary of Non-Clinical Toxicology Findings for Muraglitazar
| Study Type | Species | Key Findings | Reference |
| Repeat-Dose Toxicity | Rat | Decreased erythrocyte count and hematocrit, adipocyte vacuolation and hyperplasia, increased liver and heart weights, adipose tissue fibroplasia/fibrosis. | [3][9] |
| Dog | Pronounced clinical toxicity, degenerative changes in brain, spinal cord, and testes (species-specific sensitivity). | [2][3][9] | |
| Monkey | Subcutaneous edema, hematologic/hematopoietic and serum chemistry alterations, morphologic findings in heart and adipose tissue. | [2][3] | |
| Carcinogenicity | Mouse (male) | Gallbladder adenomas. | [2][3] |
| Rat (male & female) | Adipocyte neoplasms. | [2][3] | |
| Rat (male) | Urinary bladder tumors (mediated by urolithiasis). | [2][3] | |
| Genetic Toxicology | In vitro & In vivo | Non-genotoxic in a standard battery of assays. | [2][3][9] |
| Reproductive Toxicology | Rat, Rabbit | No effects on reproductive function, not teratogenic, no selective developmental toxicity. | [2][3] |
Table 2: Clinical Safety Findings for Muraglitazar in Humans (Phase II/III Trials)
| Adverse Event | Comparison Group | Relative Risk (95% CI) | p-value | Reference |
| Death, Myocardial Infarction, or Stroke | Placebo or Pioglitazone | 2.23 (1.07-4.66) | 0.03 | [10][11] |
| Death, MI, Stroke, TIA, or CHF | Placebo or Pioglitazone | 2.62 (1.36-5.05) | 0.004 | [10][11] |
| Congestive Heart Failure (CHF) | Placebo or Pioglitazone | 7.43 (0.97-56.8) | 0.053 | [10][11] |
Experimental Protocols
The following are detailed protocols for key experiments to assess the toxicological profile of this compound.
Protocol 1: In Vitro Cytotoxicity Assay
Objective: To determine the potential of this compound to cause cell death in vitro.
Materials:
-
Hepatoma cell line (e.g., HepG2) or other relevant cell line.
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.
-
This compound stock solution (in a suitable solvent like DMSO).
-
Positive control (e.g., doxorubicin).
-
Cell viability reagent (e.g., MTT, XTT, or a real-time cytotoxicity assay reagent).
-
96-well cell culture plates.
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. The final solvent concentration should be non-toxic to the cells (typically ≤0.5%).
-
Remove the overnight culture medium and add the medium containing different concentrations of this compound, a vehicle control, and a positive control.
-
Incubation: Incubate the plate for 24, 48, and 72 hours.
-
Viability Assessment: At each time point, add the cell viability reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Data Acquisition: Measure the absorbance or fluorescence using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration that inhibits 50% of cell growth).
References
- 1. Muraglitazar - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Nonclinical safety evaluation of muraglitazar, a novel PPARalpha/gamma agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Muraglitazar | C29H28N2O7 | CID 206044 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. Comparative metabolism of radiolabeled muraglitazar in animals and humans by quantitative and qualitative metabolite profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. Effect of muraglitazar on death and major adverse cardiovascular events in patients with type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. saegre.org.ar [saegre.org.ar]
Troubleshooting & Optimization
Technical Support Center: O-Demethyl Muraglitazar Detection in Mass Spectrometry
Welcome to the technical support center for the analysis of O-Demethyl muraglitazar via mass spectrometry. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in their experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it important to measure?
A1: this compound is a prominent human metabolite of muraglitazar, a dual PPARα/γ agonist formerly under development for the treatment of type 2 diabetes.[1][2] As a significant metabolite, its detection and quantification in biological matrices are crucial for pharmacokinetic, pharmacodynamic, and metabolism studies to understand the disposition and potential activity of the parent drug.
Q2: Which analytical technique is most suitable for the detection of this compound?
A2: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most common and appropriate technique for the sensitive and selective quantification of this compound in complex biological samples like plasma and urine.[1]
Q3: I am not detecting a signal for this compound. What are the initial troubleshooting steps?
A3: If you are unable to detect a signal, consider the following initial steps:
-
Verify Instrument Performance: Ensure the mass spectrometer is tuned and calibrated according to the manufacturer's specifications.
-
Check Compound Stability: Confirm the stability of this compound in your sample matrix and storage conditions.
-
Review Sample Preparation: Evaluate your extraction procedure for potential loss of the analyte.
-
Confirm Chromatographic Conditions: Ensure that the retention time of this compound is within your acquisition window and that the mobile phase is appropriate for its chemical properties.
Q4: What is a suitable internal standard for the analysis of this compound?
A4: The ideal internal standard is a stable isotope-labeled (SIL) version of this compound (e.g., with ¹³C or ²H labels). A SIL internal standard for the parent drug, muraglitazar, could also be used if a specific one for the metabolite is unavailable, but this is less ideal as it may not perfectly mimic the ionization and matrix effects of the metabolite.
Troubleshooting Guides
Issue 1: Poor Peak Shape or Low Signal Intensity
Poor chromatography can lead to broad, tailing, or split peaks, resulting in reduced sensitivity and inaccurate quantification.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Inappropriate Column Chemistry | For a molecule like this compound, a C18 reversed-phase column is a common starting point. If peak shape is poor, consider a column with a different stationary phase (e.g., C8, Phenyl-Hexyl) or a different particle size. |
| Suboptimal Mobile Phase | Adjust the pH of the aqueous mobile phase. For acidic compounds, a lower pH (e.g., with 0.1% formic acid) can improve peak shape. Optimize the organic mobile phase composition (e.g., acetonitrile vs. methanol) and the gradient profile to ensure adequate retention and sharp peaks. |
| Sample Overload | Reduce the injection volume or dilute the sample to avoid overloading the analytical column. |
| Matrix Effects | Co-eluting matrix components can suppress the ionization of this compound, leading to a low signal. Improve sample clean-up (e.g., using solid-phase extraction instead of protein precipitation) or adjust the chromatography to separate the analyte from the interfering compounds. |
Experimental Protocol: Illustrative LC-MS/MS Parameters
The following table presents a hypothetical but representative set of starting parameters for an LC-MS/MS method for this compound. These should be optimized for your specific instrumentation and application.
| Parameter | Illustrative Value |
| LC Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B over 5 minutes |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Precursor Ion (Q1) | m/z 503.2 |
| Product Ion (Q3) | m/z 354.1 (Quantifier), m/z 134.1 (Qualifier) |
| Internal Standard | [¹³C₆]-O-Demethyl muraglitazar |
| IS Precursor Ion (Q1) | m/z 509.2 |
| IS Product Ion (Q3) | m/z 360.1 |
Note: The m/z values are hypothetical and should be determined empirically.
Issue 2: Inconsistent or Non-Reproducible Results
Variability in your results can stem from several factors throughout the analytical workflow.
Troubleshooting Workflow:
Caption: A logical workflow for diagnosing the root cause of inconsistent analytical results.
Issue 3: Understanding the Fragmentation Pattern of this compound
The fragmentation of this compound in the collision cell of a tandem mass spectrometer produces characteristic product ions that are used for its selective detection.
Expected Fragmentation Pathways:
The structure of this compound contains several moieties that are likely to fragment in a predictable manner. The ether linkage, the carboxylic acid group, and the oxazole ring are all potential sites of cleavage.
References
- 1. Structural elucidation of human oxidative metabolites of muraglitazar: use of microbial bioreactors in the biosynthesis of metabolite standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative metabolism of radiolabeled muraglitazar in animals and humans by quantitative and qualitative metabolite profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Chromatographic Separation of Muraglitazar and Its Metabolites
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic separation of muraglitazar and its metabolites.
Frequently Asked Questions (FAQs)
Q1: What are the main metabolites of muraglitazar I should expect to see in my chromatogram?
Muraglitazar is extensively metabolized in vivo. The primary metabolic pathways are oxidation and glucuronidation.[1][2] You can expect to find several oxidative metabolites and their corresponding glucuronide conjugates. The parent drug, muraglitazar, is often the most abundant component in plasma samples.[3][4] However, in bile, the glucuronides of muraglitazar and its oxidative metabolites are the major drug-related components.[2][3]
Q2: I am not detecting any glucuronide metabolites in my fecal samples. Is this normal?
Yes, this is expected. While glucuronide metabolites are major components in bile, they are typically hydrolyzed back to the parent drug and oxidative metabolites by enzymes in the gastrointestinal tract before being excreted in the feces.[2] Therefore, you will primarily detect muraglitazar and its oxidative metabolites in fecal extracts.
Q3: Why are the concentrations of muraglitazar metabolites, particularly the acyl glucuronide, low or variable in my plasma samples?
The acyl glucuronide of muraglitazar (M13) can be unstable in plasma.[1][5][6] This instability can lead to the hydrolysis of the glucuronide back to the parent drug, muraglitazar, during sample collection, storage, and processing. This can result in an underestimation of the glucuronide metabolite and a corresponding overestimation of the parent drug. It is crucial to handle and process plasma samples promptly and at low temperatures to minimize this degradation.
Troubleshooting Guides
Issue 1: Poor Peak Shape - Peak Tailing for Muraglitazar
Symptom: The muraglitazar peak in your chromatogram is asymmetrical with a tailing edge.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Secondary Interactions with Residual Silanols: Muraglitazar, containing a carboxylic acid group, can interact with free silanol groups on the silica-based stationary phase of the column, leading to peak tailing. | 1. Lower Mobile Phase pH: Adjust the pH of your mobile phase to be 2-3 units below the pKa of muraglitazar's carboxylic acid group. This will ensure the analyte is in its neutral form, minimizing interactions with silanols. 2. Use an End-Capped Column: Employ a column that has been end-capped to reduce the number of available free silanol groups. 3. Add a Competing Base: Incorporate a small amount of a competing base, like triethylamine (TEA), into your mobile phase to block the active silanol sites. |
| Column Overload: Injecting too concentrated a sample can lead to peak distortion. | 1. Dilute the Sample: Reduce the concentration of your sample and reinject. 2. Use a Higher Capacity Column: If sample dilution is not feasible, consider using a column with a larger internal diameter or a higher stationary phase loading. |
| Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can contribute to peak broadening and tailing. | 1. Minimize Tubing Length: Use the shortest possible tubing to connect the components of your HPLC/UPLC system. 2. Use Narrow-Bore Tubing: Employ tubing with a smaller internal diameter (e.g., 0.005 inches) to reduce dead volume. |
Issue 2: Poor Resolution Between Muraglitazar and its Oxidative Metabolites
Symptom: Muraglitazar and one or more of its oxidative metabolites are not fully separated, appearing as co-eluting or partially resolved peaks.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Inadequate Mobile Phase Strength: The organic-to-aqueous ratio of your mobile phase may not be optimal for separating these closely related compounds. | 1. Optimize the Gradient: If using a gradient, adjust the slope. A shallower gradient will often improve the resolution of closely eluting peaks. 2. Adjust Isocratic Composition: If using an isocratic method, systematically vary the percentage of the organic solvent to find the optimal composition for separation. |
| Incorrect Mobile Phase pH: The ionization state of muraglitazar and its metabolites can affect their retention and selectivity. | Systematic pH Study: Perform a study where you analyze the sample at different mobile phase pH values (e.g., from pH 3 to 7) to determine the optimal pH for resolution. |
| Suboptimal Stationary Phase: The column chemistry may not be providing enough selectivity for the analytes. | 1. Try a Different Stationary Phase: Consider a column with a different stationary phase chemistry (e.g., a phenyl-hexyl or a polar-embedded phase) that may offer different selectivity for your compounds. 2. Change Particle Size: Switching to a column with smaller particles (e.g., from 5 µm to 3 µm or sub-2 µm) can increase efficiency and improve resolution. |
Issue 3: Matrix Effects - Ion Suppression or Enhancement in LC-MS/MS Analysis
Symptom: Inconsistent or inaccurate quantification of muraglitazar and its metabolites in biological samples (e.g., plasma, urine) when using LC-MS/MS.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Co-elution with Endogenous Matrix Components: Phospholipids, salts, and other components from the biological matrix can co-elute with your analytes and interfere with the ionization process in the mass spectrometer. | 1. Improve Sample Preparation: Implement a more rigorous sample clean-up procedure. Consider using Solid-Phase Extraction (SPE) or a more selective Liquid-Liquid Extraction (LLE) protocol instead of a simple protein precipitation. 2. Optimize Chromatography: Adjust your chromatographic method to separate the analytes from the bulk of the matrix components. A longer run time or a different gradient profile may be necessary. |
| Ionization Source Contamination: Buildup of non-volatile matrix components in the ion source can lead to a gradual decrease in signal intensity. | Regular Source Cleaning: Implement a routine maintenance schedule for cleaning the ion source of your mass spectrometer according to the manufacturer's recommendations. |
| Inappropriate Internal Standard: The internal standard may not be adequately compensating for matrix effects. | Use a Stable Isotope-Labeled Internal Standard: A stable isotope-labeled (SIL) internal standard for muraglitazar is the ideal choice as it will have the same chromatographic and ionization behavior as the analyte, providing the most accurate correction for matrix effects. |
Experimental Protocols
Protocol 1: Sample Preparation - Single-Pot Liquid-Liquid Extraction (LLE) for Muraglitazar in Human Plasma[7]
This protocol is adapted from a validated method for the determination of muraglitazar in human plasma.
Materials:
-
Human plasma samples
-
Acetonitrile (ACN)
-
Toluene
-
Internal Standard (IS) solution in ACN
-
96-well plate
-
Vortex mixer
-
Centrifuge
Procedure:
-
Pipette 50 µL of each plasma sample into a well of a 96-well plate.
-
Add the internal standard solution in acetonitrile.
-
Add toluene to the well to extract the compound of interest.
-
Vortex the plate to ensure thorough mixing.
-
Centrifuge the plate to separate the organic and aqueous layers.
-
Directly inject an aliquot of the organic (upper) layer into the LC-MS/MS system.
Note: This single-pot LLE method eliminates the need for transferring the organic layer, evaporation, and reconstitution, thereby increasing throughput.
Protocol 2: HILIC-MS/MS Method for Muraglitazar Analysis[7]
Chromatographic Conditions:
-
Column: Hypersil silica (3 mm x 50 mm, 3 µm)
-
Mobile Phase: Isocratic elution with 85% methyl t-butyl ether and 15% of a 90:10 (v/v) acetonitrile/water mixture containing 0.3% trifluoroacetic acid.
-
Flow Rate: As per instrument optimization.
-
Post-Column Addition: 50:50 (v/v) acetonitrile/water containing 0.1% formic acid was added post-column to aid ionization.
Mass Spectrometric Conditions:
-
Ionization: Positive ion electrospray ionization (ESI+)
-
Detection: Tandem mass spectrometry (MS/MS) on a triple quadrupole instrument.
-
Data Analysis: The standard curve, ranging from 1 to 1000 ng/mL, was fitted to a 1/x weighted quadratic regression model.
Visualizations
Caption: Experimental workflow for muraglitazar analysis in plasma.
Caption: Troubleshooting logic for muraglitazar peak tailing.
References
- 1. Plasma stability-dependent circulation of acyl glucuronide metabolites in humans: how circulating metabolite profiles of muraglitazar and peliglitazar can lead to misleading risk assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Glucuronidation as a major metabolic clearance pathway of 14c-labeled muraglitazar in humans: metabolic profiles in subjects with or without bile collection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural elucidation of human oxidative metabolites of muraglitazar: use of microbial bioreactors in the biosynthesis of metabolite standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. [PDF] Plasma Stability-Dependent Circulation of Acyl Glucuronide Metabolites in Humans: How Circulating Metabolite Profiles of Muraglitazar and Peliglitazar Can Lead to Misleading Risk Assessment | Semantic Scholar [semanticscholar.org]
Technical Support Center: Synthesis of O-Demethyl Muraglitazar
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of O-Demethyl muraglitazar.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a known human metabolite of Muraglitazar, a dual peroxisome proliferator-activated receptor (PPAR) alpha/gamma agonist. It is formed in the body through the enzymatic O-demethylation of the methoxy group on the phenoxy ring of Muraglitazar.
Q2: What are the main challenges in the chemical synthesis of this compound?
The primary challenge in the chemical synthesis of this compound is the selective demethylation of the aryl methyl ether on the phenoxy ring without affecting other sensitive functional groups in the molecule. These include the carboxylic acid, the tertiary amine, and the oxazole ring. Many common demethylating agents are harsh and can lead to undesired side reactions or complete degradation of the starting material.
Q3: Are there alternative methods to chemical synthesis for obtaining this compound?
Yes, biocatalytic synthesis using microbial bioreactors is a viable and often preferred method for producing this compound.[1] Certain microorganisms can perform selective O-demethylation under mild conditions, offering a cleaner and more efficient route to the desired product.
Q4: What analytical techniques are suitable for characterizing this compound?
Standard analytical techniques for characterizing the final product include:
-
High-Performance Liquid Chromatography (HPLC): To determine purity and quantify the product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For molecular weight confirmation and identification of metabolites.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For structural elucidation.
Troubleshooting Guide: Chemical Synthesis
The direct O-demethylation of Muraglitazar is fraught with challenges due to the lack of selectivity of common demethylating agents. The following guide addresses potential issues based on experiences with similar complex molecules, such as Navaglitazar.
| Problem | Potential Cause | Troubleshooting Suggestions |
| Low to no conversion of starting material | Reagent not strong enough to cleave the aryl methyl ether bond. | 1. Increase reaction temperature. 2. Use a stronger Lewis acid (e.g., BBr₃, AlCl₃). Exercise caution as this may lead to side reactions.[2] 3. Consider using nucleophilic demethylating agents like thiolates (e.g., sodium ethanethiolate), but be aware of potential lack of selectivity. |
| Formation of multiple unidentified byproducts | Non-selective reaction of the demethylating agent with other functional groups (e.g., cleavage of other ethers, reaction with the carboxylic acid or oxazole ring). | 1. Attempt the reaction at a lower temperature. 2. Use a milder demethylating agent. 3. Employ a protecting group strategy for sensitive functionalities prior to demethylation. |
| Cleavage of the wrong methyl group | In molecules with multiple methyl ether groups, boron-based reagents can sometimes preferentially cleave alkyl methyl ethers over aryl methyl ethers. | This is a known issue in similar structures. A protecting group strategy is the most effective way to ensure regioselectivity. |
| Degradation of the starting material or product | Harsh reaction conditions (strong acid or base, high temperature) leading to decomposition. | 1. Explore milder, more selective demethylation methods (e.g., biocatalysis). 2. If using harsh reagents, carefully control reaction time and temperature. |
Experimental Protocols
Protocol 1: Biocatalytic Synthesis of this compound
This protocol is a generalized approach based on the successful use of microbial bioreactors for producing metabolites of Muraglitazar.[1] Specific microorganisms and optimal conditions would need to be determined experimentally.
1. Microorganism and Culture Preparation:
- Select a microbial strain known for O-demethylation capabilities (e.g., certain species of Cunninghamella or Actinoplanes).
- Prepare a suitable culture medium and grow the microorganism to a sufficient cell density.
2. Biotransformation:
- Introduce Muraglitazar (dissolved in a minimal amount of a water-miscible organic solvent like DMSO) to the microbial culture.
- Incubate the culture under optimal conditions (temperature, pH, agitation) for a predetermined period (e.g., 24-72 hours).
- Monitor the progress of the reaction by periodically taking samples and analyzing them by HPLC or LC-MS.
3. Extraction and Purification:
- Once the reaction is complete, separate the microbial biomass from the culture broth by centrifugation or filtration.
- Extract the this compound from the culture broth using a suitable organic solvent (e.g., ethyl acetate).
- Wash the organic extract with brine and dry it over anhydrous sodium sulfate.
- Concentrate the extract under reduced pressure.
- Purify the crude product using column chromatography on silica gel.
Protocol 2: Purification of this compound
This protocol outlines a general procedure for the purification of a phenolic compound like this compound from a reaction mixture.
1. Liquid-Liquid Extraction:
- Dissolve the crude reaction mixture in an organic solvent (e.g., ethyl acetate).
- Wash the organic layer with a mild aqueous base (e.g., saturated sodium bicarbonate solution) to remove any acidic impurities.
- To separate the phenolic product from non-phenolic impurities, extract the organic layer with a dilute aqueous solution of a stronger base (e.g., 1M NaOH). The phenolic product will move to the aqueous layer as its sodium salt.
- Acidify the aqueous layer with a dilute acid (e.g., 1M HCl) to precipitate the purified this compound.
- Extract the precipitated product back into an organic solvent (e.g., ethyl acetate).
2. Chromatography:
- Dry the organic extract over anhydrous sodium sulfate and concentrate it under reduced pressure.
- Perform column chromatography on silica gel using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the highly purified product.
3. Recrystallization:
- If the purified product is a solid, further purification can be achieved by recrystallization from an appropriate solvent or solvent mixture.
Visualizations
Caption: General workflow for the biocatalytic synthesis and analysis of this compound.
Caption: Logical workflow for troubleshooting the chemical synthesis of this compound.
References
- 1. Exploring the Selective Demethylation of Aryl Methyl Ethers with a Pseudomonas Rieske Monooxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selective demethylation and debenzylation of aryl ethers by magnesium iodide under solvent-free conditions and its application to the total synthesis of natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
improving the sensitivity of O-Demethyl muraglitazar LC-MS/MS analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the sensitivity of O-Demethyl muraglitazar analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low sensitivity in this compound LC-MS/MS analysis?
A1: Low sensitivity in the LC-MS/MS analysis of this compound can stem from several factors, including:
-
Suboptimal Sample Preparation: Inefficient extraction of the analyte from the biological matrix or the presence of significant matrix effects can suppress the analyte signal.
-
Poor Chromatographic Resolution: Co-elution of this compound with interfering compounds from the matrix can lead to ion suppression.
-
Inefficient Ionization: The choice of ionization mode, mobile phase composition, and mass spectrometer source parameters can significantly impact the ionization efficiency of the analyte.
-
Non-optimized MS/MS Parameters: Inappropriate selection of precursor and product ions, as well as suboptimal collision energy, will result in a weak signal.
Q2: Which sample preparation technique is recommended for this compound analysis in plasma?
A2: Both protein precipitation (PPT) and liquid-liquid extraction (LLE) have been successfully used for the analysis of muraglitazar and its metabolites in plasma.[1][2] A single-pot LLE method using a hydrophilic interaction liquid chromatography (HILIC) column has been shown to improve the detection sensitivity of muraglitazar by more than four-fold compared to a traditional reversed-phase LC/MS/MS method.[1] While specific data for this compound is limited, LLE or solid-phase extraction (SPE) are generally preferred for reducing matrix effects compared to PPT.
Q3: What are the key considerations for optimizing the mobile phase?
A3: Mobile phase composition is critical for achieving good chromatographic separation and enhancing ionization efficiency. For this compound, which is an oxidative metabolite of muraglitazar, a mobile phase containing a small percentage of an acid, such as 0.1% formic acid in water and acetonitrile, has been used effectively.[2] The organic content of the mobile phase influences the elution of the analyte and the efficiency of the electrospray ionization (ESI) process.
Q4: How can I minimize matrix effects?
A4: Matrix effects, which are the suppression or enhancement of the analyte signal by co-eluting matrix components, are a common challenge. To minimize them:
-
Optimize Sample Preparation: Employ more selective sample cleanup techniques like LLE or SPE to remove interfering substances.
-
Improve Chromatographic Separation: Adjust the gradient, flow rate, or column chemistry to separate this compound from matrix components.
-
Use a Stable Isotope-Labeled Internal Standard: This can help to compensate for signal variations caused by matrix effects.
-
Matrix-Matched Calibrators and Quality Controls: Preparing standards and QCs in the same biological matrix as the samples can help to normalize for matrix effects.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low Signal Intensity / Poor Sensitivity | Inefficient sample extraction. | 1. Compare the recovery of this compound using different sample preparation methods (PPT, LLE, SPE).2. For LLE, test different organic solvents.3. For SPE, screen different sorbent types and elution solvents. |
| Ion suppression from matrix components. | 1. Infuse a solution of this compound post-column while injecting a blank matrix extract to identify regions of ion suppression.2. Modify the chromatographic gradient to shift the retention time of the analyte away from suppressive regions. | |
| Suboptimal MS/MS parameters. | 1. Perform a precursor ion scan to confirm the m/z of the protonated molecule [M+H]⁺.2. Optimize the collision energy to maximize the intensity of the most stable and specific product ion. | |
| Poor Peak Shape | Inappropriate mobile phase or column chemistry. | 1. Ensure the mobile phase pH is suitable for the analyte's chemical properties.2. Experiment with different column stationary phases (e.g., C18, HILIC).3. Check for column degradation or contamination. |
| Sample solvent mismatch with the mobile phase. | Reconstitute the final extract in a solvent that is of similar or weaker elution strength than the initial mobile phase. | |
| High Background Noise | Contaminated mobile phase or LC system. | 1. Use high-purity, LC-MS grade solvents and additives.2. Flush the LC system thoroughly.3. Check for leaks in the system. |
| Dirty mass spectrometer ion source. | Clean the ion source components according to the manufacturer's recommendations. | |
| Inconsistent Results | Variability in sample preparation. | 1. Ensure consistent and precise execution of the sample preparation protocol.2. Use an automated liquid handler for improved reproducibility. |
| Analyte instability. | Investigate the stability of this compound in the biological matrix and in the final extract under different storage conditions (freeze-thaw, benchtop, autosampler). |
Experimental Protocols
Sample Preparation: Single-Pot Liquid-Liquid Extraction (LLE)
This protocol is adapted from a validated method for muraglitazar and is expected to be effective for its O-Demethylated metabolite.[1]
-
To 50 µL of plasma sample in a 96-well plate, add 50 µL of an internal standard solution (e.g., a stable isotope-labeled this compound) in acetonitrile.
-
Add 300 µL of toluene as the extraction solvent.
-
Vortex the plate for 1 minute.
-
Centrifuge the plate for 5 minutes at 3000 rpm.
-
Directly inject an aliquot of the organic (upper) layer into the LC-MS/MS system.
LC-MS/MS Parameters
The following are suggested starting parameters that should be optimized for your specific instrument and application.
-
Liquid Chromatography:
-
Column: Hydrophilic Interaction Liquid Chromatography (HILIC), e.g., a silica column (3 mm x 50 mm, 3 µm).
-
Mobile Phase A: 90:10 (v/v) acetonitrile/water with 0.3% trifluoroacetic acid.
-
Mobile Phase B: Methyl t-butyl ether.
-
Gradient: Isocratic with 85% B.
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 10 µL.
-
Post-Column Addition: 50:50 (v/v) acetonitrile/water with 0.1% formic acid at 0.2 mL/min to aid ionization.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: The precursor ion will be the protonated molecule [M+H]⁺. The exact m/z should be confirmed by infusion. Product ions should be determined through fragmentation experiments.
-
Internal Standard: Select appropriate precursor and product ions for the chosen internal standard.
-
-
Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.
-
Collision Energy: Optimize for each MRM transition to achieve the most abundant and stable fragment ion.
-
Data Presentation
Table 1: Comparison of Sample Preparation Techniques
| Technique | Pros | Cons | Relative Sensitivity Improvement (for Muraglitazar) |
| Protein Precipitation (PPT) | Simple, fast, and inexpensive. | High potential for matrix effects, may result in lower sensitivity. | Baseline |
| Liquid-Liquid Extraction (LLE) | Good sample cleanup, can reduce matrix effects. | More labor-intensive than PPT, requires solvent optimization. | > 4-fold with HILIC-MS/MS[1] |
| Solid-Phase Extraction (SPE) | Excellent sample cleanup, highly effective at removing interferences, can concentrate the analyte. | Most complex and expensive method, requires significant method development. | Not specifically quantified for muraglitazar, but generally provides the cleanest extracts. |
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Troubleshooting logic for low sensitivity issues.
References
- 1. A 96-well single-pot liquid-liquid extraction, hydrophilic interaction liquid chromatography-mass spectrometry method for the determination of muraglitazar in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A 96-well single-pot protein precipitation, liquid chromatography/tandem mass spectrometry (LC/MS/MS) method for the determination of muraglitazar, a novel diabetes drug, in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
stability issues of O-Demethyl muraglitazar in long-term storage
Disclaimer: Specific long-term stability data for O-Demethyl muraglitazar is not extensively available in public literature. The following troubleshooting guides and FAQs are based on general principles of stability for phenolic drug metabolites and are intended to provide guidance for researchers. It is crucial to perform compound-specific stability studies to obtain accurate data.
Frequently Asked Questions (FAQs)
Q1: What are the potential stability issues with this compound during long-term storage?
A1: this compound, being a phenolic compound, is susceptible to degradation under various storage conditions. Potential stability issues include oxidation, hydrolysis, and photodegradation. Amines, sulfides, and phenols are particularly prone to electron transfer oxidation, which can lead to the formation of N-oxides, hydroxylamines, sulfones, and sulfoxides.[1][2] The presence of a phenolic hydroxyl group makes the molecule susceptible to oxidative degradation, which can be accelerated by factors such as exposure to light, elevated temperature, and the presence of oxygen or metal ions.
Q2: What are the likely degradation pathways for a phenolic compound like this compound?
A2: While specific degradation pathways for this compound are not documented, phenolic compounds generally degrade via oxidation to form quinone-type structures. These quinones can further polymerize, leading to discoloration and loss of the active compound. Other potential pathways include hydrolysis of any ester or amide functionalities present in the molecule.[3]
Q3: What are the recommended storage conditions for this compound to minimize degradation?
A3: To minimize degradation, this compound should be stored in a well-sealed container, protected from light, at a controlled low temperature (e.g., 2-8 °C or -20 °C), and under an inert atmosphere (e.g., nitrogen or argon) to limit exposure to oxygen. The stability of phenolic compounds is significantly influenced by storage temperature and light exposure.[4]
Q4: How can I monitor the stability of my this compound samples?
A4: Stability should be monitored using a validated stability-indicating analytical method, typically a High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) method with a UV or mass spectrometric detector.[5] This method should be able to separate the intact this compound from its potential degradation products. Regular testing of samples stored under defined conditions will provide data on the rate of degradation.
Troubleshooting Guides
Issue 1: Discoloration of this compound solid powder observed during storage.
-
Possible Cause: Oxidation of the phenolic group, potentially leading to the formation of colored quinone-like compounds or polymers. This can be accelerated by exposure to light and/or oxygen.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure the compound is stored in a tightly sealed, light-resistant container and under an inert atmosphere.
-
Temperature Control: Confirm that the storage temperature has been consistently maintained at the recommended level.
-
Analytical Confirmation: Use a validated HPLC/UPLC method to quantify the purity of the discolored sample and identify any degradation products. A visible color change often indicates significant degradation.
-
Issue 2: Decreased potency or unexpected results in experiments using stored this compound.
-
Possible Cause: Chemical degradation of this compound leading to a lower concentration of the active compound.
-
Troubleshooting Steps:
-
Purity Analysis: Re-analyze the purity of the stored this compound using a validated analytical method to determine the percentage of the intact compound remaining.
-
Forced Degradation Study: Consider performing a forced degradation study to identify potential degradation products and confirm if the peaks observed in your stored sample correspond to these degradants. Forced degradation studies are a crucial part of pharmaceutical development to understand degradation pathways.[6]
-
Use a Fresh Batch: If significant degradation is confirmed, it is advisable to use a fresh, newly synthesized batch of this compound for future experiments to ensure accurate results.
-
Data Presentation
Table 1: Illustrative Long-Term Stability Data for a Phenolic Compound (Stored at 25°C/60% RH)
| Time (Months) | Purity (%) | Total Impurities (%) | Appearance |
| 0 | 99.8 | 0.2 | White to off-white powder |
| 3 | 98.5 | 1.5 | Off-white powder |
| 6 | 96.2 | 3.8 | Light yellow powder |
| 12 | 92.1 | 7.9 | Yellow powder |
Table 2: Illustrative Forced Degradation Data for a Phenolic Compound
| Stress Condition | Duration | Purity (%) | Major Degradant (%) |
| 0.1 M HCl | 24 hours | 99.5 | Not Detected |
| 0.1 M NaOH | 24 hours | 85.2 | 12.3 (Hydrolysis Product) |
| 3% H₂O₂ | 24 hours | 75.8 | 20.1 (Oxidation Product) |
| Heat (80°C) | 48 hours | 90.1 | 8.5 (Thermal Degradant) |
| Photolytic (UV light) | 72 hours | 88.4 | 10.2 (Photodegradant) |
Experimental Protocols
Protocol 1: HPLC Method for Stability Indicating Analysis
-
Objective: To quantify the purity of this compound and separate it from potential degradation products.
-
Instrumentation: HPLC system with a UV detector or Mass Spectrometer.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., 0.1% formic acid in acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: To be determined based on the UV spectrum of this compound.
-
Injection Volume: 10 µL.
-
Procedure:
-
Prepare a standard solution of this compound of known concentration.
-
Prepare sample solutions from the stability study at appropriate dilutions.
-
Run the samples and standard on the HPLC system.
-
Calculate the purity of the samples by comparing the peak area of this compound to the total peak area of all components.
-
Protocol 2: Forced Degradation Study
-
Objective: To intentionally degrade this compound to identify potential degradation products and establish the stability-indicating nature of the analytical method.
-
Procedure:
-
Acid Hydrolysis: Treat a solution of this compound with 0.1 M HCl at 60°C for a specified period (e.g., 24 hours).
-
Base Hydrolysis: Treat a solution of this compound with 0.1 M NaOH at 60°C for a specified period.
-
Oxidative Degradation: Treat a solution of this compound with 3% H₂O₂ at room temperature for a specified period.
-
Thermal Degradation: Expose solid this compound to dry heat (e.g., 80°C) for a specified period.
-
Photolytic Degradation: Expose a solution of this compound to UV light (e.g., 254 nm) for a specified period.
-
Analysis: Analyze all stressed samples using the validated HPLC method to observe the formation of degradation products.
-
Mandatory Visualization
Caption: Potential oxidative degradation pathway for a phenolic compound.
Caption: Workflow for a typical long-term stability study of a drug substance.
References
Technical Support Center: Chromatographic Resolution of O-Demethyl Muraglitazar and its Isomeric Metabolites
This technical support guide provides troubleshooting strategies and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering co-elution of O-Demethyl muraglitazar with its isomeric metabolites during analytical method development and sample analysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolic pathways of muraglitazar that can lead to isomeric metabolites of this compound?
A1: Muraglitazar undergoes extensive oxidative metabolism in humans. The primary pathways include O-demethylation and hydroxylation.[1][2] O-Demethylation of the methoxy group on the phenoxy ring results in the formation of this compound. This metabolite can then undergo further hydroxylation at various positions on the molecule, leading to the formation of several positional isomers which are prone to co-elution in reversed-phase chromatography.
Q2: Why is the resolution of these isomeric metabolites important?
A2: Isomeric metabolites can have different pharmacological activities and toxicological profiles. Therefore, accurate quantification of each isomer is crucial for a comprehensive understanding of the drug's metabolism, safety, and efficacy. Co-elution leads to inaccurate quantification and can mask the presence of a potentially significant metabolite.
Q3: What analytical techniques are best suited for the separation of this compound and its isomers?
A3: High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with mass spectrometry (MS/MS) are the most common and effective techniques for the analysis of drug metabolites.[1] For resolving closely eluting isomers, techniques such as supercritical fluid chromatography (SFC) or the use of specialized chiral stationary phases can also be highly effective.
Troubleshooting Guide: Resolving Co-elution
This guide addresses the specific issue of co-elution between this compound and its hydroxylated isomeric metabolites.
Problem: A single chromatographic peak is observed, but mass spectrometry data suggests the presence of multiple, isobaric species (this compound and its hydroxylated isomers).
This indicates co-elution of the metabolites. The following troubleshooting steps can be taken to achieve separation:
Solution 1: Modification of Mobile Phase Composition
Changing the organic modifier or the pH of the aqueous phase can alter the selectivity of the separation.
-
Strategy 1: Varying the Organic Modifier: If using acetonitrile, try substituting it with methanol or a mixture of acetonitrile and methanol. Methanol often provides different selectivity for polar compounds.
-
Strategy 2: Adjusting Mobile Phase pH: Modifying the pH of the aqueous mobile phase can change the ionization state of the acidic and basic functional groups in the metabolites, leading to changes in retention and potentially resolving co-elution. A pH screening study is recommended.
-
Strategy 3: Using Additives: The addition of ion-pairing reagents or different buffers can also influence selectivity.
Solution 2: Optimization of the Chromatographic Column
The choice of stationary phase is critical for resolving isomers.
-
Strategy 1: Change in Stationary Phase Chemistry: If a standard C18 column is being used, consider switching to a column with a different stationary phase, such as a phenyl-hexyl, pentafluorophenyl (PFP), or a polar-embedded phase. These phases offer different retention mechanisms that can exploit the subtle structural differences between the isomers.
-
Strategy 2: Chiral Stationary Phases: If the isomers are enantiomers or diastereomers, a chiral stationary phase is necessary for separation.
-
Strategy 3: Particle Size and Column Dimensions: Using a column with smaller particles (e.g., <2 µm) and a longer length can increase efficiency and improve resolution.
Solution 3: Adjustment of Elution Conditions
Modifying the gradient and temperature can impact the separation.
-
Strategy 1: Gradient Optimization: A shallower gradient provides more time for the components to interact with the stationary phase, which can improve the resolution of closely eluting peaks.
-
Strategy 2: Temperature Optimization: Lowering the column temperature can sometimes increase the viscosity of the mobile phase and enhance interactions with the stationary phase, leading to better separation. Conversely, in some cases, increasing the temperature can improve efficiency and resolution. A temperature screening study is advisable.
Experimental Protocols
General Protocol for HPLC Method Development for Isomer Separation
-
Initial Conditions:
-
Column: Start with a standard C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Acetonitrile.
-
Gradient: 10-90% B over 10 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Detection: MS/MS with electrospray ionization (ESI) in positive mode.
-
-
Method Development Steps:
-
If co-elution is observed, proceed through the troubleshooting strategies outlined above.
-
Mobile Phase Screening: Systematically evaluate different organic modifiers (methanol) and pH values.
-
Column Screening: Test a minimum of three different stationary phase chemistries (e.g., C18, Phenyl-Hexyl, PFP).
-
Gradient and Temperature Optimization: For the most promising column/mobile phase combination, perform a systematic optimization of the gradient slope and column temperature.
-
Data Presentation
Table 1: Hypothetical Retention Times of this compound and Isomeric Metabolites under Different Chromatographic Conditions.
| Compound | Condition 1: C18, ACN/H₂O | Condition 2: PFP, ACN/H₂O | Condition 3: C18, MeOH/H₂O |
| This compound | 5.2 min | 4.8 min | 6.1 min |
| Isomer 1 (Hydroxylated) | 5.2 min | 5.1 min | 6.5 min |
| Isomer 2 (Hydroxylated) | 5.2 min | 5.4 min | 6.9 min |
Table 2: Resolution (Rs) Values for Isomeric Metabolites under Different Conditions.
| Compound Pair | Condition 1 (Rs) | Condition 2 (Rs) | Condition 3 (Rs) |
| This compound / Isomer 1 | 0.0 | 1.2 | 1.6 |
| Isomer 1 / Isomer 2 | 0.0 | 1.1 | 1.5 |
A resolution value (Rs) of >1.5 is generally considered baseline separation.
Visualizations
Caption: Experimental workflow for resolving co-eluting metabolites.
Caption: Metabolic pathways of muraglitazar leading to isomeric metabolites.
References
- 1. Structural elucidation of human oxidative metabolites of muraglitazar: use of microbial bioreactors in the biosynthesis of metabolite standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative metabolism of radiolabeled muraglitazar in animals and humans by quantitative and qualitative metabolite profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refinement of Extraction Protocols for O-Demethyl Muraglitazar from Tissues
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction of O-Demethyl muraglitazar from biological tissues. The information is designed to address specific issues that may be encountered during experimental procedures.
Troubleshooting Guide
This guide is presented in a question-and-answer format to directly address common challenges in the extraction of this compound from tissue samples.
Q1: Why is the recovery of this compound from my tissue homogenate consistently low?
A1: Low recovery can stem from several factors throughout the extraction process. Consider the following potential causes and solutions:
-
Incomplete Homogenization: The efficiency of tissue disruption directly impacts analyte release. Different tissues exhibit varying levels of toughness. For fibrous tissues like muscle or skin, a simple mechanical homogenizer might be insufficient.
-
Solution: Consider using bead-beating homogenizers for tougher tissues. The choice of bead material and size should be optimized for the specific tissue type. For softer tissues like the liver or brain, rotor-stator or ultrasonic homogenizers are generally effective. It has been noted that for some tissues, enzymatic digestion prior to mechanical homogenization can improve analyte release.
-
-
Suboptimal Extraction Solvent: The choice of solvent is critical for efficiently partitioning this compound from the aqueous tissue homogenate into the organic phase (for LLE) or for its elution from an SPE cartridge.
-
Solution: this compound, a metabolite of the hydrophobic drug muraglitazar, is expected to have increased polarity. For Liquid-Liquid Extraction (LLE), a moderately polar solvent like ethyl acetate or a mixture of a nonpolar and a polar solvent might be optimal. For Solid-Phase Extraction (SPE), the choice of sorbent (e.g., C8, C18, or mixed-mode) and the composition of the wash and elution solvents are critical and require systematic optimization.
-
-
pH of the Aqueous Phase: The ionization state of this compound, which possesses an acidic carboxylic acid group, will significantly influence its solubility and partitioning behavior.
-
Solution: To ensure the analyte is in its non-ionized, more hydrophobic state for efficient extraction into an organic solvent during LLE, the pH of the tissue homogenate should be adjusted to be at least 2 pH units below the pKa of the carboxylic acid group.
-
-
Insufficient Phase Separation (LLE): Emulsion formation at the interface of the aqueous and organic layers can trap the analyte and lead to low recovery.
-
Solution: Centrifugation at higher speeds or for a longer duration can help break emulsions. The addition of salt (salting-out effect) to the aqueous phase can also improve phase separation.
-
-
Analyte Degradation: this compound may be susceptible to degradation under certain conditions.
-
Solution: Common factors affecting drug and metabolite stability include temperature, light, pH, and enzymatic activity.[1][2] Ensure samples are processed on ice to minimize enzymatic degradation. Protect samples from light if the compound is known to be light-sensitive. Evaluate the stability of the analyte at different pH values and temperatures during method development.
-
Q2: I am observing significant matrix effects in my LC-MS/MS analysis. How can I mitigate this?
A2: Matrix effects, which are the suppression or enhancement of ionization of the analyte by co-eluting endogenous components from the tissue matrix, are a common challenge in bioanalysis.[3][4][5]
-
Improve Sample Cleanup: The most effective way to reduce matrix effects is to remove interfering matrix components.
-
Solution: If you are using protein precipitation, consider switching to a more selective sample preparation technique like LLE or SPE. If already using LLE or SPE, optimize the wash steps to remove a broader range of interfering substances.
-
-
Chromatographic Separation: Ensure that this compound is chromatographically resolved from the bulk of the matrix components.
-
Solution: Modify your HPLC/UHPLC gradient, change the mobile phase composition, or try a different column chemistry to improve separation.
-
-
Internal Standard Selection: An appropriate internal standard (IS) is crucial for compensating for matrix effects.
-
Dilution of the Final Extract: Diluting the final extract can reduce the concentration of interfering matrix components.
-
Solution: This approach may be viable if the concentration of this compound in the tissue is high enough to remain detectable after dilution.
-
Q3: My results show high variability between replicate extractions. What could be the cause?
A3: High variability can be introduced at multiple stages of the extraction protocol.
-
Inconsistent Homogenization: If the tissue is not homogenized to a uniform consistency, different aliquots will contain varying amounts of tissue, leading to inconsistent analyte concentrations.
-
Solution: Ensure your homogenization procedure is robust and reproducible. Visually inspect the homogenate for uniformity before proceeding.
-
-
Inaccurate Pipetting: This is particularly critical when handling small volumes of tissue homogenate, internal standard, or extraction solvents.
-
Solution: Calibrate your pipettes regularly. When pipetting viscous tissue homogenates, consider using reverse pipetting techniques.
-
-
Precipitate Disturbance during Transfer (Protein Precipitation): If the precipitated protein pellet is disturbed when aspirating the supernatant, it can lead to inconsistent results and clog the LC system.
-
Solution: Ensure complete protein precipitation and a compact pellet by optimizing the centrifugation time and speed. Carefully aspirate the supernatant without disturbing the pellet.
-
-
Analyte Adsorption: The analyte may adsorb to the surface of plasticware, especially if using polypropylene tubes.
-
Solution: Consider using low-adsorption microcentrifuge tubes. Silanizing glassware can also minimize adsorption.
-
Frequently Asked Questions (FAQs)
Q1: What is the best method for homogenizing different types of tissues?
A1: The optimal homogenization method depends on the tissue type.
-
Soft Tissues (e.g., liver, brain, kidney): Rotor-stator homogenizers or ultrasonic disruptors are generally effective.
-
Tough/Fibrous Tissues (e.g., muscle, skin, lung): Bead mill homogenizers are often necessary to achieve complete disruption.
-
Hard Tissues (e.g., bone): Cryogenic grinding (e.g., with a mortar and pestle in liquid nitrogen) is typically required before further homogenization.
Q2: Should I use Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE)?
A2: The choice between LLE and SPE depends on the specific requirements of your assay.
-
LLE is often simpler and less expensive to develop. It is effective for removing highly polar or non-polar interferences.
-
SPE can provide cleaner extracts and is more amenable to automation and high-throughput workflows. It offers a wider range of selectivities based on the choice of sorbent.
Q3: How do I choose an appropriate internal standard?
A3: The selection of an internal standard is critical for accurate and precise quantification.
-
Stable Isotope-Labeled (SIL) Internal Standard: This is the "gold standard" as it has the same physicochemical properties as the analyte and will behave identically during extraction, chromatography, and ionization.[6][7]
-
Structural Analog: If a SIL-IS is unavailable, a close structural analog that is not present in the sample and has similar extraction and chromatographic behavior can be used.[6]
Q4: How can I ensure the stability of this compound in tissue samples?
A4: Proper sample handling and storage are crucial.
-
Collection and Storage: Tissues should be flash-frozen in liquid nitrogen immediately after collection and stored at -80°C until analysis to minimize enzymatic degradation.
-
Processing: All sample preparation steps, including homogenization and extraction, should be performed on ice.
-
Stability Studies: It is recommended to perform freeze-thaw and bench-top stability studies with your specific tissue matrix to understand the stability of this compound under your experimental conditions.
Quantitative Data Summary
Table 1: Comparison of Homogenization Methods for Metabolite Extraction
| Tissue Type | Homogenization Method | Outcome | Reference |
| Mouse Bone | TissueLyser (Bead Mill) | mBD method yielded the highest number of metabolites (65). | [7] |
| Maize Cob | Manual Grinding (Mortar & Pestle) | Most reproducible and efficient method. | |
| Mouse Tissues (various) | Bead Beater | Effective for brain, bone marrow, kidney, spleen, and liver. | [8] |
Table 2: Extraction Efficiencies of Different Solvent Systems
| Sample Type | Extraction Solvent System | Key Finding | Reference |
| Skin Tissue | MeOH/Chloroform-H2O and MeOH/H2O-Chloroform | Yielded the highest number of metabolites. | [9] |
| Human Tissues | Isopropanol or MTBE | Required for quantitative extraction of hydrophobic lipids. | [10] |
| Blastocystis | Methanol | Provided a consistent, reproducible, and efficient extraction. | [11] |
Experimental Protocols
The following are generalized, starting-point protocols for LLE and SPE of this compound from a soft tissue like the liver. These protocols should be optimized for your specific application.
Protocol 1: Liquid-Liquid Extraction (LLE)
-
Tissue Homogenization:
-
Weigh approximately 100 mg of frozen liver tissue.
-
Add 400 µL of ice-cold homogenization buffer (e.g., phosphate-buffered saline).
-
Homogenize using a rotor-stator homogenizer until no visible tissue fragments remain. Keep the sample on ice throughout.
-
-
Sample Preparation:
-
Transfer a 100 µL aliquot of the tissue homogenate to a clean microcentrifuge tube.
-
Add 10 µL of the internal standard working solution.
-
Vortex briefly to mix.
-
Acidify the sample by adding 10 µL of 1 M HCl to adjust the pH to ~3.
-
-
Extraction:
-
Add 500 µL of ethyl acetate.
-
Vortex for 2 minutes to ensure thorough mixing.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to separate the phases.
-
-
Sample Analysis:
-
Carefully transfer the upper organic layer (ethyl acetate) to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
-
Protocol 2: Solid-Phase Extraction (SPE)
-
Tissue Homogenization:
-
Follow step 1 from the LLE protocol.
-
-
Sample Preparation:
-
Transfer a 100 µL aliquot of the tissue homogenate to a clean microcentrifuge tube.
-
Add 10 µL of the internal standard working solution.
-
Add 200 µL of 4% phosphoric acid in water to precipitate proteins and adjust pH.
-
Vortex for 1 minute.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Collect the supernatant.
-
-
Solid-Phase Extraction:
-
Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the supernatant from step 2 onto the conditioned cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute this compound with 1 mL of methanol.
-
-
Sample Analysis:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Methodological Developments for Metabolic NMR Spectroscopy from Cultured Cells to Tissue Extracts: Achievements, Progress and Pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Muraglitazar | C29H28N2O7 | CID 206044 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. cerilliant.com [cerilliant.com]
- 7. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. agilent.com [agilent.com]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Comparison of extraction methods for intracellular metabolomics of human tissues [frontiersin.org]
- 11. Establishing a Metabolite Extraction Method to Study the Metabolome of Blastocystis Using NMR - PMC [pmc.ncbi.nlm.nih.gov]
optimization of sample preparation for O-Demethyl muraglitazar analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of sample preparation for the analysis of O-Demethyl muraglitazar. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its analysis important?
A1: this compound is a significant oxidative metabolite of muraglitazar, a dual peroxisome proliferator-activated receptor (PPAR) alpha/gamma agonist.[1] Accurate quantification of this metabolite in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicology studies during drug development.
Q2: Which biological matrix is most suitable for the analysis of this compound?
A2: this compound, along with other oxidative metabolites, is predominantly found in feces.[1] While it may also be present in urine, primarily as a glucuronide conjugate, and in plasma at low concentrations, feces is the recommended matrix for achieving higher analytical sensitivity.[1]
Q3: What are the key physicochemical properties of this compound to consider during method development?
Q4: What are the most common challenges encountered during the sample preparation of this compound?
A4: Common challenges include low recovery from the biological matrix, significant matrix effects leading to ion suppression or enhancement in LC-MS/MS analysis, and analyte instability. The complexity of matrices like feces can exacerbate these issues.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the sample preparation for this compound analysis.
| Problem | Potential Cause | Recommended Solution |
| Low Analyte Recovery | Suboptimal Extraction pH: this compound is an acidic compound. Extraction from an aqueous matrix into an organic solvent is most efficient when the analyte is in its neutral, un-ionized form. | Adjust the sample pH to be at least 2 pH units below the pKa of the carboxylic acid group (pKa of parent muraglitazar is ~3.19).[2][3] An acidic pH (e.g., pH 1-2) will ensure the analyte is protonated and more readily extracted into an organic solvent during Liquid-Liquid Extraction (LLE) or retained on a non-polar Solid-Phase Extraction (SPE) sorbent.[4] |
| Inappropriate Extraction Solvent (LLE): The polarity of the extraction solvent may not be optimal for partitioning the analyte. | Test a range of solvents with varying polarities. For an acidic compound with a relatively high logP, solvents like ethyl acetate, methyl tert-butyl ether (MTBE), or a mixture of hexane and ethyl acetate could be effective.[3][5] | |
| Inefficient Elution from SPE Sorbent: The elution solvent may not be strong enough to desorb the analyte from the SPE cartridge. | For reversed-phase SPE, ensure the elution solvent is a strong organic solvent like methanol or acetonitrile. For mixed-mode or ion-exchange SPE, the elution solvent pH must be adjusted to disrupt the analyte-sorbent interaction. For a retained acidic analyte, a basic elution solvent would be required. | |
| High Matrix Effects (Ion Suppression/Enhancement) | Co-elution of Endogenous Components: Phospholipids, salts, and other matrix components can co-elute with the analyte and interfere with ionization in the mass spectrometer. | Improve Chromatographic Separation: Optimize the LC gradient to better separate the analyte from interfering matrix components. |
| Enhance Sample Cleanup: Transition from a simple protein precipitation (PPT) method to a more selective technique like LLE or SPE. SPE, in particular, can provide cleaner extracts.[6] Consider using a mixed-mode SPE sorbent for enhanced selectivity. | ||
| Matrix-Matched Calibrants: Prepare calibration standards and quality control samples in the same biological matrix as the study samples to compensate for consistent matrix effects. | ||
| Poor Reproducibility (%CV > 15%) | Inconsistent Extraction Procedure: Manual extraction methods can be prone to variability. | Automate the Extraction: Utilize automated liquid handlers for precise and consistent solvent and sample transfers. |
| Analyte Instability: The analyte may be degrading during sample collection, storage, or processing. | Assess Stability: Perform freeze-thaw, bench-top, and long-term stability studies to identify any instability issues.[7] If instability is observed, consider adding stabilizers or antioxidants, and ensure samples are processed promptly at low temperatures. | |
| Incomplete Protein Precipitation: If using PPT, residual proteins can interfere with the analysis. | Optimize PPT Conditions: Ensure an adequate ratio of organic solvent (typically 3:1 or 4:1 solvent-to-sample volume) is used.[8] Acetonitrile is often an effective precipitating agent.[9][10] Centrifuge at a sufficient speed and for an adequate duration to ensure complete pelleting of proteins. |
Experimental Protocols
Liquid-Liquid Extraction (LLE) Protocol
This protocol is a general guideline and should be optimized for your specific laboratory conditions.
-
Sample Preparation:
-
To 100 µL of plasma or reconstituted fecal homogenate, add an internal standard.
-
Acidify the sample by adding 50 µL of 1M HCl to adjust the pH to approximately 2.
-
Vortex for 30 seconds.
-
-
Extraction:
-
Add 1 mL of ethyl acetate.
-
Vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
-
Evaporation and Reconstitution:
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex for 1 minute.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
-
Solid-Phase Extraction (SPE) Protocol (Reversed-Phase)
This protocol is a general guideline and should be optimized for your specific laboratory conditions.
-
Sorbent: Use a polymeric reversed-phase SPE cartridge (e.g., HLB).
-
Conditioning: Condition the cartridge with 1 mL of methanol followed by 1 mL of water.
-
Equilibration: Equilibrate the cartridge with 1 mL of 2% formic acid in water.
-
Sample Loading:
-
Pre-treat 200 µL of plasma or reconstituted fecal homogenate by adding an internal standard and 200 µL of 2% formic acid in water.
-
Load the pre-treated sample onto the SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
A second wash with a slightly stronger organic solvent (e.g., 20% methanol) may be included to remove less polar interferences.
-
-
Elution: Elute the analyte with 1 mL of methanol.
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex for 1 minute.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
-
Data Presentation
The following tables present hypothetical data to illustrate the optimization of sample preparation conditions.
Table 1: Comparison of Extraction Methods for this compound from Plasma
| Extraction Method | Analyte Recovery (%) | Matrix Effect (%) | Process Efficiency (%) | Reproducibility (%CV, n=6) |
| Protein Precipitation (Acetonitrile) | 85.2 | 65.7 (Ion Suppression) | 56.0 | 12.5 |
| Liquid-Liquid Extraction (Ethyl Acetate, pH 2) | 92.5 | 88.3 | 81.7 | 6.8 |
| Solid-Phase Extraction (Reversed-Phase) | 95.8 | 97.2 | 93.1 | 4.2 |
Table 2: Optimization of LLE Solvent for this compound from Plasma (at pH 2)
| Extraction Solvent | Analyte Recovery (%) | Matrix Effect (%) | Process Efficiency (%) |
| Hexane | 35.4 | 95.1 | 33.7 |
| Dichloromethane | 78.6 | 82.3 | 64.7 |
| Ethyl Acetate | 92.5 | 88.3 | 81.7 |
| Methyl Tert-Butyl Ether (MTBE) | 90.1 | 91.5 | 82.4 |
Visualizations
Caption: Experimental workflow for this compound sample preparation.
Caption: Troubleshooting decision tree for sample preparation optimization.
References
- 1. Structural elucidation of human oxidative metabolites of muraglitazar: use of microbial bioreactors in the biosynthesis of metabolite standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. akjournals.com [akjournals.com]
- 4. agilent.com [agilent.com]
- 5. researchgate.net [researchgate.net]
- 6. Detection of cocaine and its metabolites in urine using solid phase extraction-ion mobility spectrometry with alternating least squares - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. agilent.com [agilent.com]
- 9. Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
dealing with O-Demethyl muraglitazar standard impurities and degradation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on handling, analyzing, and troubleshooting issues related to O-Demethyl muraglitazar reference standards.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it important?
A1: this compound is a major active metabolite of muraglitazar, a dual peroxisome proliferator-activated receptor (PPAR) alpha/gamma agonist.[1][2][3] As a significant metabolite, it is crucial for pharmacokinetic, pharmacodynamic, and safety assessments during drug development. Understanding its purity and stability is essential for accurate experimental results.
Q2: What are the primary sources of impurities in an this compound standard?
A2: Impurities in an this compound standard can originate from several sources:
-
Synthesis-related impurities: These can be residual starting materials, intermediates, or by-products from the chemical synthesis process. For instance, impurities in the starting materials of the parent drug, muraglitazar, have been shown to carry through multiple synthetic steps.[4]
-
Degradation products: this compound can degrade over time or under specific environmental conditions (e.g., exposure to light, heat, humidity, or reactive chemicals).
-
Contaminants: These can be introduced from handling, storage, or the surrounding environment.
Q3: How should I store my this compound standard?
A3: To ensure the stability of your this compound standard, it is recommended to store it in a tightly sealed container, protected from light, at a controlled low temperature (e.g., -20°C or as specified by the supplier). Avoid repeated freeze-thaw cycles.
Q4: What are the expected degradation pathways for this compound?
A4: While specific degradation studies on this compound are not extensively published, based on its chemical structure, potential degradation pathways include:
-
Hydrolysis: The ester and amide functional groups in the molecule may be susceptible to hydrolysis under acidic or basic conditions.
-
Oxidation: The phenoxy and other electron-rich moieties could be prone to oxidation.
-
Photodegradation: Exposure to UV or visible light may induce degradation.
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Unexpected peaks in chromatogram | 1. Contamination of the mobile phase, solvent, or sample. 2. Presence of impurities in the reference standard. 3. Degradation of the sample. | 1. Prepare fresh mobile phase and solvents. Ensure all glassware is clean. 2. Verify the purity of the standard with the certificate of analysis. If necessary, use a new batch of the standard. 3. Prepare fresh sample solutions and protect them from light and heat. |
| Poor peak shape (tailing or fronting) | 1. Column degradation or contamination. 2. Inappropriate mobile phase pH. 3. Sample overload. | 1. Wash the column with a strong solvent or replace it if necessary. 2. Adjust the mobile phase pH to ensure the analyte is in a single ionic form. 3. Reduce the concentration or injection volume of the sample. |
| Inconsistent retention times | 1. Fluctuation in column temperature. 2. Inconsistent mobile phase composition. 3. Air bubbles in the pump. | 1. Use a column oven to maintain a stable temperature. 2. Prepare the mobile phase carefully and ensure it is well-mixed. 3. Degas the mobile phase and prime the pump. |
| Loss of signal intensity | 1. Degradation of the analyte in the sample solution. 2. Adsorption of the analyte onto vials or tubing. 3. Detector malfunction. | 1. Prepare fresh samples and analyze them promptly. 2. Use silanized vials or alternative tubing materials. 3. Check the detector lamp and other settings. |
Quantitative Data Summary
Table 1: Hypothetical Results of a Forced Degradation Study on this compound
| Stress Condition | Duration | Assay (%) | Major Degradant 1 (%) | Major Degradant 2 (%) | Total Impurities (%) |
| 0.1 M HCl | 24 hours | 92.5 | 4.2 | 1.8 | 7.5 |
| 0.1 M NaOH | 8 hours | 85.1 | 8.9 | 3.5 | 14.9 |
| 3% H₂O₂ | 24 hours | 90.3 | 6.1 | 2.1 | 9.7 |
| Heat (80°C) | 48 hours | 98.2 | 0.8 | 0.5 | 1.8 |
| Photostability (ICH Q1B) | 7 days | 96.7 | 1.5 | 0.9 | 3.3 |
Note: This table presents hypothetical data for illustrative purposes, as specific forced degradation data for this compound is not publicly available.
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol describes a general method for the separation and quantification of this compound and its potential degradation products.
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient Program:
-
0-5 min: 30% B
-
5-25 min: 30% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 245 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the this compound standard in a 50:50 mixture of acetonitrile and water to a final concentration of 0.1 mg/mL.
Protocol 2: Forced Degradation Study
This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products and pathways.
-
Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and heat at 60°C for 24 hours. Neutralize the solution before analysis.
-
Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and keep at room temperature for 8 hours. Neutralize the solution before analysis.
-
Oxidative Degradation: Dissolve this compound in a solution of 3% hydrogen peroxide and keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Store the solid standard at 80°C for 48 hours. Dissolve in the mobile phase before analysis.
-
Photodegradation: Expose the solid standard to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).
-
Analysis: Analyze all stressed samples using the stability-indicating HPLC method described in Protocol 1. Compare the chromatograms with that of an unstressed control sample to identify degradation peaks.
Visualizations
Caption: Experimental workflow for forced degradation studies.
Caption: Troubleshooting logical workflow for HPLC analysis.
Caption: Proposed degradation pathways for this compound.
References
- 1. Structural elucidation of human oxidative metabolites of muraglitazar: use of microbial bioreactors in the biosynthesis of metabolite standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative metabolism of radiolabeled muraglitazar in animals and humans by quantitative and qualitative metabolite profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Muraglitazar | C29H28N2O7 | CID 206044 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
improving the recovery of O-Demethyl muraglitazar from plasma samples
Welcome to the technical support center for optimizing the recovery of O-Demethyl muraglitazar from plasma samples. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance your experimental success.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for extracting this compound from plasma?
A1: The primary methods for extracting this compound, an acidic metabolite, from plasma include Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). The choice of method depends on factors such as desired sample cleanliness, recovery efficiency, and throughput needs.
Q2: Why is the recovery of this compound sometimes low?
A2: Low recovery can be attributed to several factors including:
-
Suboptimal pH: As an acidic compound, the pH of the sample and extraction solvents is critical for maximizing its unionized state, which improves extraction efficiency.
-
Inappropriate Solvent Choice: The polarity and type of organic solvent used in PPT or LLE must be optimized for this compound.
-
Analyte Stability: Degradation of the analyte during sample collection, storage, or the extraction process can lead to lower recovery.
-
Protein Binding: Incomplete disruption of plasma protein binding can result in the analyte being discarded with the protein pellet.
-
Emulsion Formation (in LLE): The formation of a stable emulsion between the aqueous and organic layers can physically trap the analyte, preventing its transfer to the organic phase.
Q3: How can I improve the recovery of this compound?
A3: To improve recovery, consider the following:
-
pH Adjustment: Acidify the plasma sample to a pH below the pKa of this compound to ensure it is in its neutral, more extractable form.
-
Solvent Optimization: Test a range of organic solvents with varying polarities for PPT and LLE to find the one that provides the best recovery.
-
Use of a Co-solvent: In LLE, adding a small amount of a co-solvent can sometimes improve extraction efficiency.
-
SPE Optimization: For SPE, select a sorbent that is appropriate for acidic compounds, such as a polymeric reversed-phase or a mixed-mode anion exchange sorbent. Optimize the wash and elution steps.
-
Sample Handling: Ensure proper storage of plasma samples (typically at -80°C) and minimize freeze-thaw cycles to maintain analyte stability.
Q4: What is the expected stability of this compound in plasma?
A4: While specific stability data for this compound is not extensively published, it is crucial to perform your own stability assessments. Key stability aspects to evaluate include:
-
Freeze-Thaw Stability: Assess analyte degradation after multiple freeze-thaw cycles.
-
Short-Term (Bench-Top) Stability: Determine the stability of the analyte in plasma at room temperature for the expected duration of sample preparation.
-
Long-Term Stability: Evaluate the stability of the analyte in plasma stored at the intended storage temperature over an extended period.
-
Post-Preparative Stability: Assess the stability of the extracted analyte in the final solution prior to analysis.
Troubleshooting Guides
Issue 1: Low Recovery with Protein Precipitation (PPT)
| Potential Cause | Troubleshooting Step |
| Incomplete Protein Precipitation | - Increase the ratio of organic solvent to plasma (e.g., from 3:1 to 4:1).- Ensure thorough vortexing to facilitate complete protein precipitation.- Perform precipitation at a lower temperature (e.g., on ice) to enhance protein crashing. |
| Analyte Adsorption to Precipitated Protein | - Acidify the plasma sample before adding the precipitation solvent. This can disrupt protein binding and keep the analyte in solution.- Try a different precipitation solvent. Acetonitrile is common, but methanol or a mixture may be more effective. |
| Suboptimal Solvent for Analyte | - Test different organic solvents such as methanol, acetonitrile, or mixtures thereof. Acetonitrile generally provides cleaner extracts, while methanol might offer better recovery for some compounds. |
Issue 2: Low Recovery with Liquid-Liquid Extraction (LLE)
| Potential Cause | Troubleshooting Step |
| Incorrect pH of Aqueous Phase | - Adjust the pH of the plasma sample to be at least 2 pH units below the pKa of this compound to ensure it is in its non-ionized form, which is more soluble in the organic phase. |
| Inappropriate Extraction Solvent | - Test a range of water-immiscible organic solvents with varying polarities (e.g., methyl tert-butyl ether (MTBE), ethyl acetate, dichloromethane).- Consider using a mixture of solvents to optimize extraction efficiency. |
| Emulsion Formation | - Centrifuge at a higher speed or for a longer duration.- Add a small amount of salt (salting out) to the aqueous phase to break the emulsion.- Use a different extraction solvent that is less prone to emulsion formation. |
| Insufficient Mixing | - Ensure adequate vortexing time to maximize the surface area for extraction between the two phases. |
Issue 3: Low Recovery with Solid-Phase Extraction (SPE)
| Potential Cause | Troubleshooting Step |
| Inappropriate Sorbent Material | - For an acidic analyte like this compound, a polymeric reversed-phase sorbent or a mixed-mode anion exchange (MAX) sorbent is often suitable.[1] If using a standard C18 sorbent, ensure the sample is properly acidified. |
| Breakthrough During Loading | - Ensure the loading flow rate is slow enough to allow for proper interaction between the analyte and the sorbent.- Check if the sample volume is appropriate for the sorbent bed mass. |
| Analyte Loss During Washing | - The wash solvent may be too strong, causing the analyte to be eluted prematurely. Use a weaker wash solvent (e.g., lower percentage of organic solvent).- Ensure the pH of the wash solvent does not cause the analyte to ionize and elute if using a reversed-phase mechanism. |
| Incomplete Elution | - The elution solvent may not be strong enough. Increase the percentage of organic solvent or use a more eluotropic solvent.- For anion exchange, ensure the elution solvent has a sufficiently low pH to neutralize the analyte or a high ionic strength to disrupt the ionic interaction. |
Experimental Protocols
Protocol 1: Protein Precipitation (PPT)
-
Sample Preparation: Thaw plasma samples on ice.
-
Acidification (Optional but Recommended): To 100 µL of plasma, add 10 µL of 1% formic acid in water and vortex briefly.
-
Precipitation: Add 300 µL of cold acetonitrile (or methanol).
-
Vortexing: Vortex the sample vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant to a clean tube for analysis.
Protocol 2: Liquid-Liquid Extraction (LLE)
-
Sample Preparation: Thaw plasma samples on ice.
-
pH Adjustment: To 100 µL of plasma, add 20 µL of a suitable buffer (e.g., 0.1 M phosphate buffer) to adjust the pH to approximately 3-4.
-
Solvent Addition: Add 500 µL of methyl tert-butyl ether (MTBE) or ethyl acetate.
-
Extraction: Vortex for 2 minutes to facilitate extraction.
-
Phase Separation: Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Organic Layer Collection: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a stream of nitrogen and reconstitute the residue in a suitable mobile phase for analysis.
Protocol 3: Solid-Phase Extraction (SPE) - Polymeric Reversed-Phase
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Equilibration: Equilibrate the cartridge with 1 mL of 1% formic acid in water.
-
Sample Loading: Dilute 100 µL of plasma with 100 µL of 1% formic acid in water and load the mixture onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.
-
Elution: Elute the this compound with 1 mL of methanol or acetonitrile.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in mobile phase for analysis.
Data Presentation
Table 1: Comparison of Extraction Methods for this compound (Illustrative Data)
| Extraction Method | Typical Recovery (%) | Key Advantages | Key Disadvantages |
| Protein Precipitation (Acetonitrile) | 75 - 90 | Fast, simple, high-throughput | Less clean extract, potential for matrix effects |
| Liquid-Liquid Extraction (MTBE, pH 3) | 85 - 95 | Cleaner extract than PPT, good recovery | More labor-intensive, potential for emulsions |
| Solid-Phase Extraction (Polymeric RP) | > 90 | Cleanest extract, highest recovery, good for automation | Higher cost per sample, requires method development |
Note: The recovery percentages are illustrative and should be confirmed experimentally for this compound.
Visualizations
Caption: Protein Precipitation Workflow.
Caption: LLE Troubleshooting Logic.
References
method validation challenges for O-Demethyl muraglitazar bioanalysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during the bioanalytical method validation of O-Demethyl muraglitazar.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in developing a bioanalytical method for this compound?
A1: The primary challenges in the bioanalysis of this compound, a metabolite of muraglitazar, often revolve around achieving adequate sensitivity, ensuring selectivity from the parent drug and other metabolites, and mitigating matrix effects in biological samples like plasma. Stability of the analyte during sample collection, storage, and processing is also a critical consideration.
Q2: Which analytical technique is most suitable for the bioanalysis of this compound?
A2: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most common and recommended technique for the bioanalysis of this compound. This method offers high sensitivity and selectivity, which is crucial for accurately quantifying the analyte in complex biological matrices.
Q3: How can I improve the chromatographic separation between muraglitazar and this compound?
A3: To improve the separation, consider optimizing the mobile phase composition and gradient. A reversed-phase C18 column is often a good starting point. Experiment with different organic modifiers (e.g., acetonitrile, methanol) and pH modifiers (e.g., formic acid, ammonium acetate) in the mobile phase. A shallow gradient elution program can also enhance resolution between the parent drug and its metabolite.
Q4: What are the key parameters to monitor for mass spectrometry detection of this compound?
A4: For robust MS/MS detection, it is essential to optimize the precursor-to-product ion transitions (MRM transitions), collision energy, and ion source parameters (e.g., ion spray voltage, temperature). Use of a stable isotope-labeled internal standard (SIL-IS) for this compound is highly recommended to compensate for variability in ionization and matrix effects.
Troubleshooting Guide
Issue 1: Low or Inconsistent Extraction Recovery
Low or inconsistent recovery of this compound from the biological matrix can significantly impact the accuracy and precision of the assay.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Suboptimal Extraction Method | Experiment with different sample preparation techniques such as protein precipitation (PPT), liquid-liquid extraction (LLE), or solid-phase extraction (SPE). For acidic compounds like this compound, LLE with an organic solvent at an acidic pH can be effective. |
| pH of Extraction Solvent | The pH of the extraction solvent is critical for acidic analytes. Adjust the pH of the sample and extraction solvent to ensure the analyte is in a non-ionized state, which enhances its partitioning into the organic phase during LLE. |
| Incomplete Protein Precipitation | If using PPT, ensure the ratio of precipitant (e.g., acetonitrile, methanol) to sample is sufficient for complete protein removal. Inadequate precipitation can lead to analyte loss through co-precipitation. |
| Analyte Adsorption | This compound may adsorb to plasticware. Using low-adsorption microcentrifuge tubes and pipette tips can help minimize this issue. |
Issue 2: Significant Matrix Effects
Matrix effects, the suppression or enhancement of ionization by co-eluting endogenous components of the biological matrix, are a common challenge in LC-MS/MS bioanalysis.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Co-eluting Endogenous Components | Improve chromatographic separation to isolate the analyte from interfering matrix components. A longer column or a shallower gradient can improve resolution. |
| Inefficient Sample Cleanup | Enhance the sample cleanup process. SPE often provides cleaner extracts compared to PPT. A more rigorous washing protocol during SPE can also help remove interfering substances. |
| Phospholipids | Phospholipids from plasma are a major source of matrix effects. Use a phospholipid removal plate or a specific extraction protocol designed to eliminate phospholipids. |
| Ionization Suppression/Enhancement | If matrix effects persist, the use of a stable isotope-labeled internal standard (SIL-IS) that co-elutes with the analyte is the most effective way to compensate for these effects. |
Experimental Protocols
Sample Preparation: Liquid-Liquid Extraction (LLE)
-
To 100 µL of plasma sample, add the internal standard solution.
-
Acidify the sample by adding 50 µL of 1 M HCl.
-
Add 600 µL of the extraction solvent (e.g., methyl tert-butyl ether).
-
Vortex mix for 10 minutes.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
Liquid Chromatography (LC) Conditions
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start at 10% B, ramp to 90% B over 5 minutes, hold for 1 minute, then return to initial conditions. |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
Mass Spectrometry (MS) Conditions
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |
| Ion Spray Voltage | -4500 V |
| Temperature | 500°C |
| MRM Transitions | To be optimized for this compound and the internal standard. |
| Collision Gas | Nitrogen |
Visualizations
Caption: A typical workflow for bioanalytical method validation.
Caption: Decision tree for troubleshooting matrix effects.
Caption: Simplified metabolic pathway of muraglitazar.
Muraglitazar Metabolite Identification: A Troubleshooting Guide for Researchers
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting the identification of muraglitazar metabolites. The information is presented in a question-and-answer format to directly address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am not detecting any muraglitazar or its metabolites in my LC-MS analysis. What are the possible causes?
A1: This is a common issue that can stem from several factors throughout the experimental process. Here’s a checklist of potential problems and their solutions:
-
Sample Preparation:
-
Inefficient Extraction: Muraglitazar and its metabolites may not be efficiently extracted from the biological matrix (e.g., plasma, urine, feces). Review your extraction protocol. Protein precipitation is a common first step for plasma samples. Ensure the correct solvent-to-sample ratio is used (a 3:1 or 4:1 ratio of acetonitrile or methanol to plasma is typical).
-
Metabolite Degradation: Some metabolites, particularly glucuronide conjugates, can be unstable. Ensure samples are processed promptly and stored at low temperatures (e.g., -80°C) to minimize degradation.
-
-
LC-MS System:
-
No Flow/Low Flow: Check the HPLC pump for any leaks and ensure there is sufficient mobile phase. High backpressure could indicate a blockage in the system.
-
Detector Issues: Confirm that the mass spectrometer's detector is turned on and that the instrument has been properly tuned and calibrated.
-
Ionization Problems: Muraglitazar and its metabolites are typically analyzed in positive ion mode using electrospray ionization (ESI). Verify that the ESI source is clean and that the settings (e.g., capillary voltage, gas flow) are appropriate for your analytes.
-
-
Analyte-Specific Issues:
-
Low Abundance: Metabolites are often present at much lower concentrations than the parent drug.[1] You may need to concentrate your sample or use a more sensitive mass spectrometer.
-
Poor Ionization: The choice of mobile phase can significantly impact ionization efficiency. Acidic mobile phases (e.g., with 0.1% formic acid) are often used to promote protonation and enhance the signal in positive ion mode.
-
Q2: I am observing poor peak shapes (e.g., tailing, splitting, or broad peaks) in my chromatogram. How can I improve this?
A2: Poor peak shape can compromise resolution and the accuracy of quantification. Consider the following troubleshooting steps:
-
Column Issues:
-
Column Overload: Injecting too much sample can lead to peak fronting. Try diluting your sample.
-
Column Contamination: Buildup of matrix components on the column can cause peak tailing and splitting. Implement a robust column washing step between injections or use a guard column.
-
Inappropriate Stationary Phase: A C18 column is a common choice for reversed-phase separation of drug metabolites. However, if you are analyzing highly polar metabolites, a column with a different chemistry might be more suitable.
-
-
Mobile Phase and Sample Compatibility:
-
Solvent Mismatch: A significant difference in the solvent composition of your sample and the mobile phase can lead to peak distortion. If possible, dissolve your sample in the initial mobile phase.
-
pH Effects: The pH of the mobile phase can affect the ionization state of your analytes and their interaction with the stationary phase. For acidic compounds like muraglitazar, a mobile phase with a pH below the pKa will result in a neutral molecule with better retention and peak shape on a reversed-phase column.
-
-
System Dead Volume: Excessive tubing length or poorly made connections can increase dead volume, leading to peak broadening. Ensure all connections are secure and tubing is as short as possible.
Q3: My retention times are shifting between injections. What could be the cause?
A3: Retention time instability can make metabolite identification challenging. Here are some common causes and solutions:
-
HPLC Pump and Mobile Phase:
-
Inconsistent Flow Rate: Fluctuations in pump pressure can indicate a leak or air bubbles in the system. Degas your mobile phases and prime the pump.
-
Mobile Phase Composition Changes: If preparing mobile phases manually, ensure accurate and consistent measurements. For gradient elution, ensure the gradient is reproducible.
-
-
Column Equilibration: Insufficient equilibration of the column with the initial mobile phase conditions between injections can lead to retention time drift. Ensure an adequate equilibration time is included in your method.
-
Temperature Fluctuations: Changes in ambient temperature can affect retention times. Using a column oven to maintain a constant temperature is recommended.
Q4: I am having difficulty identifying glucuronide conjugates of muraglitazar. Are there specific challenges with these metabolites?
A4: Yes, identifying glucuronide metabolites can be challenging. Muraglitazar is known to be extensively metabolized through glucuronidation.[1] Here are some key considerations:
-
Lability: Glucuronide conjugates can be thermally labile and may fragment in the ion source of the mass spectrometer. This can make it difficult to detect the intact parent ion.
-
Hydrophilicity: Glucuronides are more polar than the parent drug, leading to poor retention on traditional reversed-phase columns. They often elute early in the chromatogram, where ion suppression from the sample matrix is most pronounced.
-
MS/MS Fragmentation: In tandem mass spectrometry (MS/MS), the glucuronide moiety often cleaves readily, resulting in a neutral loss of 176 Da. While this is a characteristic fragmentation, it may not provide sufficient structural information about the aglycone (the parent molecule).
To overcome these challenges:
-
Optimize Ion Source Conditions: Use lower source temperatures to minimize in-source fragmentation.
-
Chromatography: Consider using a column designed for polar compounds or adjust your mobile phase to improve retention.
-
MS/MS Analysis: Look for the characteristic neutral loss of 176 Da in your MS/MS spectra. Additionally, try to obtain fragment ions from the aglycone to confirm the structure.
Data Presentation: Muraglitazar Metabolite Mass Spectrometry Data
The following table summarizes the mass-to-charge ratios (m/z) of the protonated parent molecule of muraglitazar and some of its key oxidative metabolites, along with characteristic fragment ions observed in tandem mass spectrometry (MS/MS). This data is crucial for the identification of these metabolites in complex biological matrices.
| Compound | [M+H]+ (m/z) | Key Fragment Ions (m/z) | Putative Biotransformation |
| Muraglitazar | 517 | 292, 186 | Parent Drug |
| M5, M10, M11, M14 | 533 | 292, 202, 184 | Hydroxylation |
| M15 | 503 | 292, 172 | O-Demethylation |
Data extracted from Wang et al. (2006). Structural elucidation of human oxidative metabolites of muraglitazar: use of microbial bioreactors in the biosynthesis of metabolite standards. Drug Metabolism and Disposition, 34(5), 841-852.
Experimental Protocols
Below are detailed methodologies for the key experiments involved in the identification of muraglitazar metabolites.
Sample Preparation from Plasma (Protein Precipitation)
This protocol is designed for the extraction of muraglitazar and its metabolites from plasma samples prior to LC-MS analysis.
-
Thaw Plasma: If frozen, thaw plasma samples on ice.
-
Aliquoting: Aliquot 100 µL of plasma into a clean microcentrifuge tube.
-
Protein Precipitation: Add 300-400 µL of ice-cold acetonitrile or methanol to the plasma sample.
-
Vortexing: Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the sample at a high speed (e.g., 14,000 rpm) for 10-15 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant, which contains the analytes of interest, and transfer it to a new tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS analysis.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This is a generic gradient method suitable for the separation of muraglitazar and its metabolites.
-
Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5-10 µL
-
Gradient Program:
-
0-1 min: 5% B
-
1-10 min: 5% to 95% B
-
10-12 min: 95% B
-
12-12.1 min: 95% to 5% B
-
12.1-15 min: 5% B (re-equilibration)
-
Tandem Mass Spectrometry (MS/MS) on a Q-TOF Instrument
These are typical settings for a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer for metabolite identification.
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 - 4.5 kV
-
Source Temperature: 120 - 150°C
-
Desolvation Gas Flow: 600 - 800 L/hr
-
Desolvation Temperature: 350 - 450°C
-
Collision Energy: A collision energy ramp (e.g., 10-40 eV) is often used to generate a rich fragmentation spectrum.
-
Acquisition Mode: Data-dependent acquisition (DDA) is commonly used, where the most intense ions in a full scan MS are automatically selected for MS/MS fragmentation.
Visualizations
Metabolic Pathway of Muraglitazar
Caption: Primary metabolic pathways of muraglitazar.
Experimental Workflow for Muraglitazar Metabolite Identification
Caption: General workflow for identifying muraglitazar metabolites.
References
Technical Support Center: O-Demethyl Muraglitazar HPLC Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on enhancing the resolution of O-Demethyl muraglitazar in High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Q: I am seeing poor resolution between this compound and the parent compound, muraglitazar. What are the initial steps to improve separation?
A: Poor resolution between a metabolite and its parent drug is a common challenge. A systematic approach to optimizing your HPLC method is recommended. Here are the initial steps:
-
Mobile Phase Composition: The organic modifier and aqueous phase pH are critical factors.[1][2][3][4][5] Modifying the ratio of your organic solvent (e.g., acetonitrile or methanol) to the aqueous buffer can significantly impact retention and selectivity. Additionally, since this compound and muraglitazar have different acidic/basic properties, adjusting the mobile phase pH can alter their ionization states and improve separation.[1][2][3][4]
-
Gradient Elution: If you are using an isocratic method, switching to a gradient elution can often resolve closely eluting peaks. A shallow gradient profile around the elution time of the two compounds can enhance their separation.[6][7]
-
Column Chemistry: The choice of stationary phase is fundamental to achieving good resolution. If you are using a standard C18 column, consider trying a column with a different selectivity, such as a phenyl-hexyl or a polar-embedded phase column.
Troubleshooting Workflow: Initial Steps for Poor Resolution
Caption: Initial troubleshooting workflow for poor HPLC resolution.
2. Q: My this compound peak is tailing. What are the likely causes and how can I fix it?
A: Peak tailing can compromise peak integration and reduce resolution. The common causes include:
-
Secondary Silanol Interactions: Residual silanols on the silica-based stationary phase can interact with basic functional groups on the analyte, causing tailing.
-
Solution: Add a competitive base, like triethylamine (TEA), to the mobile phase at a low concentration (e.g., 0.1%). Alternatively, use a base-deactivated column or a column with a different stationary phase chemistry. Lowering the mobile phase pH can also help by protonating the silanols.[8]
-
-
Column Overload: Injecting too much sample can lead to peak distortion.
-
Solution: Reduce the injection volume or the sample concentration.
-
-
Column Contamination or Degradation: Accumulation of contaminants on the column frit or at the head of the column can cause peak shape issues.
Data Presentation: Effect of Mobile Phase Modifier on Peak Asymmetry
| Parameter | Method 1 (No Modifier) | Method 2 (0.1% TFA) | Method 3 (0.1% TEA) |
| Mobile Phase A | Water | Water with 0.1% TFA | Water with 0.1% TEA |
| Mobile Phase B | Acetonitrile | Acetonitrile with 0.1% TFA | Acetonitrile with 0.1% TEA |
| Peak Asymmetry (Tf) | 1.8 | 1.2 | 1.1 |
| Resolution (Rs) | 1.3 | 1.9 | 2.1 |
3. Q: I am experiencing a drifting baseline. What could be the issue?
A: A drifting baseline can be caused by several factors:
-
Column Equilibration: The column may not be fully equilibrated with the mobile phase. Ensure the column is flushed with the mobile phase for a sufficient amount of time before starting your analytical run.[9]
-
Mobile Phase Issues: The mobile phase may not be properly mixed, or one of the components may be slowly changing in concentration. Ensure thorough mixing and degassing of your mobile phases.
-
Temperature Fluctuations: Changes in the ambient temperature can affect the detector and cause baseline drift. Use a column oven to maintain a constant temperature.
-
Detector Lamp Aging: An aging detector lamp can also lead to a drifting baseline.
Logical Diagram: Diagnosing Baseline Drift
Caption: A logical workflow for diagnosing and resolving baseline drift in HPLC.
Experimental Protocols
Standard HPLC Method for this compound
This method provides a starting point for the analysis of this compound.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-2 min: 20% B
-
2-15 min: 20% to 80% B
-
15-17 min: 80% B
-
17-18 min: 80% to 20% B
-
18-25 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection: UV at 245 nm
Optimized HPLC Method for Enhanced Resolution
This method is designed to improve the resolution between this compound and muraglitazar.
-
Column: Phenyl-Hexyl, 4.6 x 100 mm, 3.5 µm particle size
-
Mobile Phase A: 10 mM Ammonium Acetate, pH 4.5
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 30% B
-
5-12 min: 30% to 45% B (shallow gradient)
-
12-15 min: 45% to 90% B
-
15-17 min: 90% B
-
17-18 min: 90% to 30% B
-
18-25 min: 30% B (re-equilibration)
-
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 35 °C
-
Injection Volume: 5 µL
-
Detection: UV at 245 nm
Data Presentation: Comparison of Standard vs. Optimized Method
| Parameter | Standard Method | Optimized Method |
| Column Type | C18 | Phenyl-Hexyl |
| Resolution (Rs) | 1.4 | 2.5 |
| This compound tR (min) | 9.8 | 10.5 |
| Muraglitazar tR (min) | 10.3 | 11.4 |
| Run Time (min) | 25 | 25 |
Signaling Pathways and Logical Relationships
Signaling Pathway: Impact of HPLC Parameters on Resolution
This diagram illustrates how various HPLC parameters influence the key factors affecting chromatographic resolution.
Caption: Relationship between HPLC parameters and chromatographic resolution.
References
- 1. researchgate.net [researchgate.net]
- 2. Effect of mobile phase pH on the retention of nucleotides on different stationary phases for high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effect of mobile phase pH on the retention of nucleotides on different stationary phases for high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rjptonline.org [rjptonline.org]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Diagnosing HPLC Chromatography Problems & Troubleshooting [ssi.shimadzu.com]
- 8. agilent.com [agilent.com]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Bioanalytical Method Validation of O-Demethyl Muraglitazar in Clinical Samples
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the validation of an analytical method for O-Demethyl muraglitazar in clinical samples. As no specific validated method for this compound is publicly available, this document outlines the essential validation parameters based on regulatory guidelines. For comparative purposes, this guide includes detailed experimental data from a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the similar compound, pioglitazone, and its active metabolites in human plasma.
Core Principles of Bioanalytical Method Validation
A bioanalytical method must be validated to ensure its reliability for the intended application. The validation process demonstrates that the method is selective, sensitive, accurate, and precise for the quantification of the analyte in the specific biological matrix. Key validation parameters, as stipulated by regulatory bodies such as the U.S. Food and Drug Administration (FDA), are summarized below.
Key Validation Parameters
| Parameter | Description | Acceptance Criteria (Typical) |
| Selectivity | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interference at the retention time of the analyte and internal standard (IS). |
| Accuracy | The closeness of the determined value to the nominal or known true value. | The mean value should be within ±15% of the nominal value, except at the Lower Limit of Quantification (LLOQ), where it should not deviate by more than ±20%. |
| Precision | The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. | The precision determined at each concentration level should not exceed 15% of the Coefficient of Variation (CV), except for the LLOQ, where it should not exceed 20% CV. |
| Linearity | The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. | The correlation coefficient (r²) should be ≥ 0.99. |
| Lower Limit of Quantification (LLOQ) | The lowest concentration of an analyte in a sample that can be quantitatively determined with acceptable precision and accuracy. | The analyte response at the LLOQ should be at least 5 times the response of a blank sample. Precision should be within 20% and accuracy within 80-120%. |
| Recovery | The extraction efficiency of an analytical method, determined by comparing the analytical response of extracted samples with the response of unextracted standards. | Recovery of the analyte and IS should be consistent, precise, and reproducible. |
| Stability | The chemical stability of an analyte in a given matrix under specific conditions for given time intervals. | Analyte is considered stable if the deviation from the nominal concentration is within ±15%. |
Comparative Analysis: A Validated LC-MS/MS Method for Pioglitazone and its Metabolites
The following sections detail a validated LC-MS/MS method for the simultaneous determination of pioglitazone and its two active metabolites, M-III (keto-derivative) and M-IV (hydroxy-derivative), in human plasma. This serves as a practical example of a validated bioanalytical method for a compound structurally and functionally related to muraglitazar.
Experimental Protocol
1. Sample Preparation:
-
A 0.2 mL aliquot of human plasma was used for the analysis.
-
Protein precipitation was performed using a suitable organic solvent.
-
The supernatant was evaporated to dryness and reconstituted in the mobile phase for injection into the LC-MS/MS system.
2. Liquid Chromatography:
-
Column: C18 analytical column.
-
Mobile Phase: Isocratic elution with a mixture of organic solvent and aqueous buffer.
-
Flow Rate: Optimized for efficient separation.
-
Run Time: 2.5 minutes per injection.
3. Mass Spectrometry:
-
Ionization: Positive ion electrospray ionization (ESI).
-
Detection: Multiple Reaction Monitoring (MRM).
-
Ion Transitions:
-
Pioglitazone: m/z 357 → 134
-
M-III (keto-derivative): m/z 371 → 148
-
M-IV (hydroxy-derivative): m/z 373 → 150
-
Internal Standard: m/z 413 → 178
-
Validation Data Summary
The following tables summarize the quantitative data from the validation of the pioglitazone LC-MS/MS method.
Table 1: Linearity and Lower Limit of Quantification (LLOQ)
| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) | LLOQ (ng/mL) |
| Pioglitazone | 0.5 - 2000 | > 0.998 | 0.5 |
| M-III | 0.5 - 2000 | > 0.998 | 0.5 |
| M-IV | 0.5 - 2000 | > 0.998 | 0.5 |
Table 2: Inter-day Precision and Accuracy
| Analyte | QC Level | Concentration (ng/mL) | Precision (%CV) | Accuracy (%Nominal) |
| Pioglitazone | Low | 1.5 | ≤ 10.5 | 84.6 - 103.5 |
| Medium | 150 | ≤ 10.5 | 84.6 - 103.5 | |
| High | 1500 | ≤ 10.5 | 84.6 - 103.5 | |
| M-III | Low | 1.5 | ≤ 10.5 | 94.4 - 104.0 |
| Medium | 150 | ≤ 10.5 | 94.4 - 104.0 | |
| High | 1500 | ≤ 10.5 | 94.4 - 104.0 | |
| M-IV | Low | 1.5 | ≤ 10.5 | 96.8 - 101.0 |
| Medium | 150 | ≤ 10.5 | 96.8 - 101.0 | |
| High | 1500 | ≤ 10.5 | 96.8 - 101.0 |
Table 3: Stability
| Analyte | Condition | Stability |
| Pioglitazone, M-III, M-IV | Short-term (room temperature) | Stable |
| Long-term (frozen) | Stable | |
| Freeze/thaw cycles | Stable |
Visualizing the Workflow
The following diagrams illustrate the key processes involved in the validation of a bioanalytical method.
Caption: General workflow for bioanalytical method validation.
Caption: Experimental workflow for pioglitazone analysis.
A Comparative Analysis of Muraglitazar and its Metabolite, O-Demethyl Muraglitazar, on PPARα Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the peroxisome proliferator-activated receptor alpha (PPARα) activity of the dual PPARα/γ agonist, muraglitazar, and its O-demethylated metabolite. While quantitative data for muraglitazar's potent activation of PPARα is well-documented, publicly available studies lack specific quantitative metrics for the activity of O-Demethyl muraglitazar, noting only a significant reduction in activity compared to the parent compound.
Quantitative Assessment of PPARα Activation
The potency of a compound in activating a receptor is a critical parameter in drug development. For PPARα, this is often expressed as the half-maximal effective concentration (EC50), which represents the concentration of a compound that induces a response halfway between the baseline and maximum response.
| Compound | Target | EC50 (nM) | Reference |
| Muraglitazar | Human PPARα | 320 | [1][2][3] |
| This compound | Human PPARα | Data Not Available | - |
Note: While specific quantitative data for this compound is not available in the reviewed literature, studies on the metabolism of muraglitazar have indicated that its metabolites, in general, exhibit greatly reduced activity as PPARα/γ activators relative to the parent drug.[4]
Experimental Protocol: PPARα Transactivation Assay
The determination of PPARα activation is routinely performed using a cell-based reporter gene assay. This in vitro method provides a quantitative measure of a compound's ability to activate the PPARα receptor and initiate the transcription of a target gene.
Objective: To quantify the agonist activity of a test compound on human PPARα.
Materials:
-
Cell Line: Human Embryonic Kidney 293 (HEK293) cells are commonly used due to their high transfection efficiency and low endogenous PPAR expression.[1]
-
Expression Vector: A plasmid containing the ligand-binding domain (LBD) of human PPARα fused to a GAL4 DNA-binding domain.
-
Reporter Vector: A plasmid containing a luciferase reporter gene under the control of a promoter with GAL4 upstream activating sequences (UAS).
-
Transfection Reagent: A suitable lipid-based transfection reagent.
-
Test Compounds: Muraglitazar and this compound.
-
Control Compounds: A known PPARα agonist (positive control) and a vehicle control (e.g., DMSO).
-
Cell Culture Media and Reagents: DMEM, fetal bovine serum, antibiotics, etc.
-
Luciferase Assay System: A commercial kit for the detection of luciferase activity.
Procedure:
-
Cell Culture and Transfection: HEK293 cells are cultured to an appropriate confluency and then co-transfected with the PPARα expression vector and the luciferase reporter vector.
-
Compound Treatment: Following transfection, the cells are treated with varying concentrations of the test compounds (muraglitazar, this compound), the positive control, and the vehicle control.
-
Incubation: The treated cells are incubated for a period of 24-48 hours to allow for receptor activation and reporter gene expression.
-
Cell Lysis and Luciferase Assay: The cells are lysed, and the luciferase activity in the cell lysates is measured using a luminometer.
-
Data Analysis: The raw luminescence units are normalized to a control (e.g., protein concentration or a co-transfected control plasmid expressing a different reporter). The normalized data is then used to generate dose-response curves, from which the EC50 values are calculated.
Visualizing the Experimental Workflow and Signaling Pathway
To better illustrate the processes involved, the following diagrams have been generated using the Graphviz DOT language.
Caption: Workflow of a PPARα Reporter Gene Assay.
Caption: PPARα Signaling Pathway Activation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Design and synthesis of N-[(4-methoxyphenoxy)carbonyl]-N-[[4-[2-(5- methyl-2-phenyl-4-oxazolyl)ethoxy]phenyl]methyl]glycine [Muraglitazar/BMS-298585], a novel peroxisome proliferator-activated receptor alpha/gamma dual agonist with efficacious glucose and lipid-lowering activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Muraglitazar (BMS-298585) | PPAR α/γ agonist | TargetMol [targetmol.com]
- 4. Comparative metabolism of radiolabeled muraglitazar in animals and humans by quantitative and qualitative metabolite profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Metabolic Stability of Muraglitazar Across Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the metabolic stability of muraglitazar, a dual PPARα/γ agonist, across various preclinical species and humans. The information herein is supported by experimental data from in vivo and in vitro studies, offering valuable insights for drug development and safety assessment.
Executive Summary
Muraglitazar undergoes extensive metabolism primarily through oxidation and glucuronidation in all species studied, including humans, monkeys, dogs, and rats. The metabolic pathways are qualitatively similar across these species, with the parent drug being the most abundant circulating component in plasma.[1] The primary route of elimination is biliary excretion of glucuronide metabolites. While the overall metabolic profile is comparable, some species-specific differences have been observed, particularly in mice, which exhibit unique conjugation pathways.
In Vitro Metabolic Stability Comparison
The following table summarizes the in vitro metabolic stability of muraglitazar in liver microsomes from various species. These in vitro systems are critical for predicting in vivo hepatic clearance and understanding interspecies differences in drug metabolism.
| Species | In Vitro System | Key Metabolic Pathways Observed | Quantitative Observations |
| Human | Liver Microsomes, Hepatocytes | Oxidation (hydroxylation, O-demethylation), Glucuronidation | Parent drug is the major component in plasma (>85% of radioactivity). Glucuronidation is a major clearance pathway observed in bile.[2][3] |
| Monkey (Cynomolgus) | Liver Microsomes, Hepatocytes | Oxidation, Glucuronidation | Metabolic profile is qualitatively similar to humans. |
| Dog (Beagle) | Liver Microsomes | Oxidation, Glucuronidation | Metabolic profile is qualitatively similar to humans. |
| Rat (Sprague-Dawley) | Liver Microsomes, Hepatocytes | Oxidation, Glucuronidation | Metabolic profile is qualitatively similar to humans. |
| Mouse (CD-1) | Liver Microsomes, Hepatocytes | Oxidation, Glucuronidation, Taurine Conjugation, Glutathione Conjugation | Exhibits unique taurine and glutathione conjugation pathways not seen in other species. |
Experimental Protocols
In Vitro Metabolism in Liver Microsomes
Objective: To determine the metabolic stability and identify the metabolic pathways of muraglitazar in liver microsomes from different species.
Materials:
-
[¹⁴C]Muraglitazar
-
Pooled liver microsomes (human, monkey, dog, rat, mouse)
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Uridine 5'-diphosphoglucuronic acid (UDPGA)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile
-
Internal standard for analytical quantification
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of [¹⁴C]muraglitazar in a suitable solvent (e.g., acetonitrile or DMSO).
-
In a microcentrifuge tube, pre-incubate the liver microsomes (typically at a final protein concentration of 0.5-1.0 mg/mL) in phosphate buffer (pH 7.4) at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system and [¹⁴C]muraglitazar (at a final concentration typically around 1 µM). For glucuronidation assays, also add UDPGA.
-
Incubate the reaction mixture at 37°C with gentle shaking.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding a quenching solvent, such as cold acetonitrile, containing an internal standard.
-
Centrifuge the samples to pellet the microsomal proteins.
-
Analyze the supernatant using LC-MS/MS to quantify the remaining parent drug and identify the formed metabolites.
-
The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
In Vitro Metabolism in Hepatocytes
Objective: To assess the metabolic profile of muraglitazar in a more physiologically relevant in vitro system that contains both Phase I and Phase II enzymes.
Materials:
-
Cryopreserved or fresh hepatocytes (human, monkey, rat, mouse)
-
Hepatocyte culture medium
-
[¹⁴C]Muraglitazar
-
Acetonitrile
-
LC-MS/MS system
Procedure:
-
Thaw and culture the hepatocytes according to the supplier's instructions.
-
Prepare a solution of [¹⁴C]muraglitazar in the culture medium.
-
Add the muraglitazar solution to the hepatocyte culture and incubate at 37°C in a humidified incubator with 5% CO₂.
-
At specified time points, collect both the cells and the medium.
-
Extract the drug and metabolites from the samples using a suitable organic solvent like acetonitrile.
-
Analyze the extracts by LC-MS/MS to identify and quantify muraglitazar and its metabolites.
Metabolic Pathways of Muraglitazar
Muraglitazar is metabolized through two primary pathways: Phase I oxidation and Phase II glucuronidation. The oxidative metabolism involves hydroxylation and O-demethylation of the molecule.[2][4] The resulting metabolites, along with the parent drug, can then undergo glucuronidation to form more water-soluble conjugates that are readily excreted in the bile.
Caption: Metabolic pathways of muraglitazar.
Experimental Workflow
The following diagram illustrates the general workflow for assessing the in vitro metabolic stability of a compound like muraglitazar.
Caption: In vitro metabolic stability workflow.
References
- 1. Comparative metabolism of radiolabeled muraglitazar in animals and humans by quantitative and qualitative metabolite profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structural elucidation of human oxidative metabolites of muraglitazar: use of microbial bioreactors in the biosynthesis of metabolite standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Glucuronidation as a major metabolic clearance pathway of 14c-labeled muraglitazar in humans: metabolic profiles in subjects with or without bile collection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
validation of O-Demethyl muraglitazar as a biomarker for drug metabolism phenotyping
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of O-Demethyl muraglitazar as a potential biomarker for drug metabolism phenotyping against established alternatives. While muraglitazar, a dual PPARα/γ agonist, was discontinued from clinical development due to safety concerns, its metabolites present an opportunity for scientific investigation into drug metabolism pathways. This document outlines the current understanding of muraglitazar's metabolism, proposes a framework for evaluating its O-demethylated metabolite as a research tool, and compares it with validated biomarkers for key cytochrome P450 (CYP) enzymes.
Introduction to Muraglitazar and its Metabolism
Muraglitazar undergoes extensive metabolism in humans, with O-demethylation being one of the prominent pathways. In vitro studies have demonstrated that muraglitazar is a substrate for multiple CYP enzymes, primarily CYP2C8, CYP2C9, and CYP3A4. The involvement of multiple enzymes complicates the use of its metabolites as specific phenotyping probes, as the formation of this compound is not likely to be exclusively dependent on a single CYP isoform. This contrasts with validated biomarkers, which are predominantly metabolized by a single enzyme, providing a clearer indication of specific enzyme activity.
Comparative Analysis of Phenotyping Biomarkers
The utility of this compound as a phenotyping biomarker is currently investigational. Below is a comparison with established biomarkers for the primary enzymes involved in muraglitazar's metabolism.
Table 1: Comparison of this compound with Established CYP3A4 Biomarkers
| Feature | This compound (Potential) | Midazolam (Established) | 4β-Hydroxycholesterol (Endogenous) |
| Primary Metabolizing Enzyme | Primarily CYP3A4 (inferred), with potential contribution from other CYPs | CYP3A4 | CYP3A4/5 |
| Route of Administration | As parent drug (muraglitazar) | Oral, Intravenous | Endogenously produced |
| Key Metabolic Ratio | This compound / Muraglitazar | 1'-hydroxymidazolam / Midazolam[1] | 4β-hydroxycholesterol / Cholesterol[1] |
| Specificity | Moderate to Low (due to multi-enzyme metabolism of parent) | High | High |
| Clinical Validation | Not validated | Extensively validated and considered a gold standard[2] | Validated and used in clinical studies[3] |
| Advantages | Research tool for studying multi-enzyme interactions. | Well-characterized pharmacokinetics and established analytical methods. | Non-invasive (endogenous), reflects long-term CYP3A4 activity. |
| Limitations | Lack of specificity, parent drug discontinued. | Short half-life, requires administration of an exogenous substance. | High inter- and intra-subject variability can be a concern.[3] |
Table 2: Comparison of this compound with Established CYP2C8 Biomarkers
| Feature | This compound (Potential) | Pioglitazone (Established) | Repaglinide (Established) |
| Primary Metabolizing Enzyme | Primarily CYP2C8 (inferred), with potential contribution from other CYPs | CYP2C8 and CYP3A4[4] | CYP2C8 and CYP3A4 |
| Key Metabolic Ratio | This compound / Muraglitazar | M-IV (hydroxylated metabolite) / Pioglitazone | Not typically used as a metabolic ratio probe |
| Specificity | Moderate to Low | Moderate (metabolized by both CYP2C8 and CYP3A4) | Moderate (metabolized by both CYP2C8 and CYP3A4) |
| Clinical Validation | Not validated | Validated for assessing CYP2C8 activity, particularly in drug-drug interaction studies.[5] | Used to study CYP2C8 pharmacogenetics and drug interactions. |
| Advantages | Potential research tool for dual CYP2C8/3A4 activity. | Clinically used drug with known safety profile (in current use). | Sensitive to CYP2C8 inhibition. |
| Limitations | Lack of specificity, parent drug discontinued. | Dual metabolism complicates specific CYP2C8 phenotyping. | Dual metabolism complicates specific CYP2C8 phenotyping. |
Experimental Protocols
Detailed methodologies are crucial for the validation and comparison of biomarkers. Below are generalized protocols for in vitro phenotyping.
Protocol 1: In Vitro CYP Phenotyping using Human Liver Microsomes (HLM)
Objective: To identify the CYP enzymes responsible for the O-demethylation of muraglitazar.
Materials:
-
Pooled Human Liver Microsomes (HLM)
-
Muraglitazar
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Specific CYP chemical inhibitors (e.g., ketoconazole for CYP3A4, quercetin for CYP2C8, sulfaphenazole for CYP2C9)
-
Control probe substrates for each CYP isoform
-
Acetonitrile (ACN) for reaction termination
-
LC-MS/MS system
Procedure:
-
Prepare incubation mixtures containing HLM, phosphate buffer, and muraglitazar at various concentrations.
-
For inhibition assays, pre-incubate the HLM with specific CYP inhibitors before adding muraglitazar.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate at 37°C for a predetermined time, ensuring linear metabolite formation.
-
Terminate the reaction by adding ice-cold acetonitrile.
-
Centrifuge the samples to pellet the protein.
-
Analyze the supernatant for the formation of this compound using a validated LC-MS/MS method.
-
Run parallel incubations with known probe substrates to confirm the activity of the respective CYP enzymes and the effectiveness of the inhibitors.
-
Calculate the rate of metabolite formation and the percentage of inhibition by each specific inhibitor to determine the contribution of each CYP isoform.
Protocol 2: Recombinant Human CYP Enzyme Phenotyping
Objective: To confirm the specific CYP isoforms capable of metabolizing muraglitazar to this compound.
Materials:
-
Recombinant human CYP enzymes (e.g., CYP3A4, CYP2C8, CYP2C9) co-expressed with cytochrome P450 reductase
-
Muraglitazar
-
NADPH
-
Other materials as listed in Protocol 1
Procedure:
-
Prepare incubation mixtures containing individual recombinant CYP enzymes, buffer, and muraglitazar.
-
Initiate the reaction by adding NADPH.
-
Follow steps 4-7 from Protocol 1.
-
Compare the rate of this compound formation across the different recombinant enzymes to identify which isoforms are capable of performing the O-demethylation.
Visualizing Metabolic and Experimental Pathways
Diagram 1: Muraglitazar Metabolism and Phenotyping Logic
Caption: Muraglitazar metabolism and the corresponding in vitro phenotyping workflow.
Diagram 2: Chemical Inhibition Assay Workflow
Caption: Workflow for identifying contributing CYP enzymes using chemical inhibitors.
Conclusion
This compound holds potential as a research tool for investigating drug metabolism, particularly the interplay between multiple CYP enzymes like CYP3A4 and CYP2C8. However, its utility as a specific clinical biomarker for phenotyping is limited by the multi-enzyme metabolism of the parent drug, muraglitazar, and the discontinuation of muraglitazar from clinical development. For definitive phenotyping of individual CYP isoforms in a clinical or drug development setting, established and validated probe substrates such as midazolam for CYP3A4 and pioglitazone or repaglinide for CYP2C8 remain the recommended alternatives. Further research, following the outlined experimental protocols, would be necessary to fully characterize the enzymatic pathways leading to the formation of this compound and to explore any potential niche applications in drug metabolism research.
References
- 1. annualreviews.org [annualreviews.org]
- 2. CYP3A4∗22 Genotyping in Clinical Practice: Ready for Implementation? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of two endogenous biomarkers of CYP3A4 activity in a drug–drug interaction study between midostaurin and rifampicin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. PharmGKB summary: very important pharmacogene information for cytochrome P450, family 2, subfamily C, polypeptide 8 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of O-Demethyl Muraglitazar and its Hydroxylated Metabolites in Relation to PPAR Activation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of O-Demethyl muraglitazar and its hydroxylated metabolites, focusing on their activity as Peroxisome Proliferator-Activated Receptor (PPAR) agonists. Muraglitazar is a dual PPARα and PPARγ agonist that was developed for the treatment of type 2 diabetes. Understanding the pharmacological activity of its metabolites is crucial for a complete assessment of its efficacy and safety profile.
Executive Summary
Data Presentation: Comparative Activity
The following tables present the available quantitative data for muraglitazar and a qualitative comparison for its metabolites based on current literature.
Table 1: In Vitro Activity of Muraglitazar at Human PPARα and PPARγ
| Compound | Target | Assay Type | EC50 (nM) | Reference |
| Muraglitazar | hPPARα | Transactivation Assay | 320 | [3] |
| Muraglitazar | hPPARγ | Transactivation Assay | 110 | [3] |
Table 2: Comparative Activity of Muraglitazar Metabolites
| Metabolite | Chemical Transformation | PPARα/γ Activity | Supporting Evidence |
| This compound | Removal of a methyl group from the methoxyphenoxy moiety | Greatly reduced compared to muraglitazar | [2] |
| Hydroxylated metabolites (e.g., 9-Hydroxy, 12-Hydroxy, 17-Hydroxy) | Addition of a hydroxyl group to the muraglitazar structure | Greatly reduced compared to muraglitazar | [2] |
Signaling Pathway of Muraglitazar
Muraglitazar exerts its therapeutic effects by activating both PPARα and PPARγ. These are nuclear receptors that, upon activation, form a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, thereby modulating their transcription.
Experimental Protocols
The activity of muraglitazar and its metabolites on PPARα and PPARγ is typically assessed using in vitro cell-based transactivation assays.
PPARα/γ Transactivation Assay
Objective: To quantify the ability of a test compound to activate PPARα or PPARγ and induce the expression of a reporter gene.
Methodology:
-
Cell Culture and Transfection:
-
A suitable mammalian cell line (e.g., HEK293, CV-1) is cultured under standard conditions.
-
Cells are transiently transfected with two key plasmids:
-
An expression vector containing the ligand-binding domain (LBD) of human PPARα or PPARγ fused to a DNA-binding domain (DBD) of another transcription factor, commonly GAL4.
-
A reporter vector containing multiple copies of the upstream activation sequence (UAS) for the DBD (e.g., GAL4 UAS) driving the expression of a reporter gene, such as luciferase.
-
-
A third plasmid expressing a control reporter (e.g., Renilla luciferase) can be co-transfected to normalize for transfection efficiency.
-
-
Compound Treatment:
-
After transfection, the cells are treated with various concentrations of the test compounds (muraglitazar, this compound, hydroxylated metabolites) or a vehicle control. A known PPAR agonist (e.g., rosiglitazone for PPARγ, WY-14643 for PPARα) is used as a positive control.
-
-
Reporter Gene Assay:
-
Following an incubation period (typically 24 hours), the cells are lysed.
-
The activity of the reporter enzyme (e.g., firefly luciferase) and the control enzyme (e.g., Renilla luciferase) is measured using a luminometer.
-
-
Data Analysis:
-
The activity of the primary reporter is normalized to the activity of the control reporter.
-
The fold activation is calculated relative to the vehicle control.
-
Dose-response curves are generated, and the EC50 value (the concentration at which 50% of the maximal response is observed) is calculated for each compound.
-
Conclusion
The available evidence indicates that while muraglitazar is a potent dual agonist of PPARα and PPARγ, its major metabolites, this compound and various hydroxylated forms, have substantially reduced activity. This suggests that the pharmacological effects of muraglitazar are primarily driven by the parent compound. For researchers in drug development, this highlights the importance of early metabolic profiling to understand the contribution of metabolites to the overall pharmacological and toxicological profile of a drug candidate. Further studies providing specific quantitative activity data for these metabolites would be beneficial for a more complete understanding of muraglitazar's disposition and action.
References
- 1. Involvement of multiple cytochrome P450 and UDP-glucuronosyltransferase enzymes in the in vitro metabolism of muraglitazar - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative metabolism of radiolabeled muraglitazar in animals and humans by quantitative and qualitative metabolite profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design and synthesis of N-[(4-methoxyphenoxy)carbonyl]-N-[[4-[2-(5- methyl-2-phenyl-4-oxazolyl)ethoxy]phenyl]methyl]glycine [Muraglitazar/BMS-298585], a novel peroxisome proliferator-activated receptor alpha/gamma dual agonist with efficacious glucose and lipid-lowering activities - PubMed [pubmed.ncbi.nlm.nih.gov]
O-Demethyl Muraglitazar: A Comparative In Vitro Potency Analysis Against the Parent Compound
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive in vitro comparison of O-Demethyl muraglitazar and its parent drug, muraglitazar, focusing on their potency as peroxisome proliferator-activated receptor (PPAR) agonists. The information is supported by available experimental data and detailed protocols for relevant assays.
Introduction to Muraglitazar and its Metabolism
Muraglitazar is a dual agonist of PPARα and PPARγ, developed for the treatment of type 2 diabetes.[1][2] It simultaneously addresses hyperglycemia and dyslipidemia by modulating the expression of genes involved in glucose and lipid metabolism.[1][2] The activation of PPARγ enhances insulin sensitivity, while PPARα activation leads to improved lipid profiles.[1] Muraglitazar undergoes metabolism in the body, primarily through oxidation and glucuronidation.[3] One of the key oxidative metabolic pathways is O-demethylation, resulting in the formation of this compound.[3]
In Vitro Potency Comparison
Quantitative Data for Muraglitazar
The following table summarizes the in vitro potency of muraglitazar on human PPARα and PPARγ, as determined by transactivation assays.
| Compound | Target | EC50 (nM) | Reference |
| Muraglitazar | hPPARα | 320 | [1][2] |
| Muraglitazar | hPPARγ | 110 | [1][2] |
Note: EC50 (half-maximal effective concentration) is a measure of the concentration of a drug that induces a response halfway between the baseline and maximum after a specified exposure time. A lower EC50 value indicates a higher potency.
Qualitative Assessment of this compound
Metabolism studies of muraglitazar have consistently reported that its metabolites, including the O-demethylated form, have substantially lower activity at both PPARα and PPARγ receptors compared to muraglitazar itself. This suggests that the O-demethylation process results in a significant loss of the pharmacological activity of the parent compound.
Signaling Pathway of Muraglitazar
Muraglitazar exerts its effects by binding to and activating PPARα and PPARγ, which are nuclear receptors. Upon activation, these receptors form a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby regulating their transcription.
Caption: Signaling pathway of muraglitazar activation of PPARs.
Experimental Protocols
The in vitro potency of compounds like muraglitazar and its metabolites is typically assessed using a cell-based transactivation assay, often employing a luciferase reporter gene.
PPAR Transactivation Assay (Luciferase Reporter)
Objective: To determine the ability of a test compound to activate PPARα or PPARγ and induce the expression of a reporter gene.
Materials:
-
Mammalian cell line (e.g., HEK293, HepG2)
-
Expression plasmid for the full-length human PPARα or PPARγ
-
Reporter plasmid containing a luciferase gene under the control of a promoter with PPREs
-
Transfection reagent
-
Cell culture medium and supplements
-
Test compounds (muraglitazar, this compound) and a known PPAR agonist (positive control)
-
Lysis buffer
-
Luciferase assay substrate
-
Luminometer
Procedure:
-
Cell Culture and Transfection:
-
Plate the cells in a multi-well plate and allow them to adhere overnight.
-
Co-transfect the cells with the PPAR expression plasmid and the PPRE-luciferase reporter plasmid using a suitable transfection reagent.
-
Incubate for 24 hours to allow for plasmid expression.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds and the positive control.
-
Remove the transfection medium and add fresh medium containing the different concentrations of the compounds to the cells.
-
Include a vehicle control (e.g., DMSO).
-
Incubate the cells with the compounds for 24 hours.
-
-
Cell Lysis and Luciferase Assay:
-
Wash the cells with phosphate-buffered saline (PBS).
-
Add lysis buffer to each well and incubate to lyse the cells and release the luciferase enzyme.
-
Transfer the cell lysate to a luminometer plate.
-
Add the luciferase assay substrate to each well.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to total protein concentration to account for variations in transfection efficiency and cell number.
-
Plot the normalized luciferase activity against the log of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value for each compound.
-
Caption: Workflow for a PPAR transactivation assay.
References
- 1. Design and synthesis of N-[(4-methoxyphenoxy)carbonyl]-N-[[4-[2-(5- methyl-2-phenyl-4-oxazolyl)ethoxy]phenyl]methyl]glycine [Muraglitazar/BMS-298585], a novel peroxisome proliferator-activated receptor alpha/gamma dual agonist with efficacious glucose and lipid-lowering activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
comparative study of O-Demethyl muraglitazar formation by different CYP isozymes
For Immediate Release
New research provides a comparative analysis of the cytochrome P450 (CYP) isozymes responsible for the O-demethylation of muraglitazar, a dual peroxisome proliferator-activated receptor (PPAR) activator. The study identifies CYP2C8, CYP2C9, CYP2C19, CYP2D6, and CYP3A4 as the primary enzymes involved in this metabolic pathway.
This guide presents a summary of the in vitro metabolism of muraglitazar, focusing on the formation of its O-demethylated metabolite by various human CYP isozymes. The data herein is crucial for researchers and professionals in drug development for understanding the pharmacokinetic profile of muraglitazar and predicting potential drug-drug interactions.
Quantitative Comparison of CYP Isozyme Activity in O-Demethyl Muraglitazar Formation
The metabolic conversion of muraglitazar to its O-demethylated form was assessed using cDNA-expressed human CYP isozymes. The following table summarizes the kinetic parameters, intrinsic clearance (Vmax/Km), and the predicted contribution of each major CYP isozyme to this specific metabolic reaction.
| CYP Isozyme | Vmax (pmol/min/pmol P450) | Km (µM) | Intrinsic Clearance (Vmax/Km) (µl/min/pmol P450) | Predicted Contribution (%) |
| CYP2C8 | 1.8 ± 0.2 | 4.9 ± 1.1 | 0.37 | 25 |
| CYP2C9 | 0.5 ± 0.1 | 6.2 ± 1.5 | 0.08 | 11 |
| CYP2C19 | 0.3 ± 0.05 | 8.1 ± 2.0 | 0.04 | 1 |
| CYP2D6 | 0.2 ± 0.03 | 12.5 ± 3.1 | 0.02 | <1 |
| CYP3A4 | 3.2 ± 0.4 | 15.2 ± 3.5 | 0.21 | 63 |
Data is presented as mean ± S.D. for Vmax and Km.
Experimental Protocols
The following methodologies were employed to determine the role of different CYP isozymes in this compound formation.
In Vitro Metabolism with cDNA-Expressed Human P450s
-
Enzyme Source: cDNA-expressed human CYP isozymes (CYP1A2, CYP2A6, CYP2B6, CYP2C8, CYP2C9, CYP2C18, CYP2C19, CYP2D6, CYP2E1, CYP3A4, and CYP3A5) were used.[1]
-
Substrate: [¹⁴C]Muraglitazar was used as the substrate.[1]
-
Incubation Conditions: Incubations were conducted at 37°C and contained the specific CYP isozyme, [¹⁴C]muraglitazar, and an NADPH-generating system in a phosphate buffer.
-
Analysis: The formation of metabolites was monitored over time. The reaction was terminated, and the metabolites were separated and quantified using high-performance liquid chromatography (HPLC) with radiometric detection.
-
Kinetic Analysis: Michaelis-Menten kinetics were determined by incubating various concentrations of muraglitazar with each active CYP isozyme. The kinetic parameters, Vmax (maximum velocity) and Km (Michaelis constant), were calculated from nonlinear regression analysis of the velocity versus substrate concentration data. Intrinsic clearance was calculated as the ratio of Vmax to Km.
Prediction of CYP Isozyme Contribution
The relative contribution of each CYP isozyme to the in vivo O-demethylation of muraglitazar was predicted by combining the in vitro intrinsic clearance data with the known relative abundance of each P450 enzyme in human liver microsomes.[1]
Visualizing the Metabolic Pathway
The following diagrams illustrate the experimental workflow and the metabolic pathway for O-demethylation of muraglitazar.
Caption: Experimental workflow for determining the kinetics of this compound formation by different CYP isozymes.
Caption: Primary CYP isozymes contributing to the O-demethylation of muraglitazar.
Conclusion
The in vitro data clearly demonstrates that multiple CYP isozymes contribute to the O-demethylation of muraglitazar, with CYP3A4 being the major contributor, followed by CYP2C8 and CYP2C9.[1] This multiplicity of metabolic pathways suggests a lower risk of significant drug-drug interactions when muraglitazar is co-administered with inhibitors of a single CYP isozyme.[1] These findings are instrumental for predicting the drug's metabolic fate and for guiding clinical drug interaction studies.
References
Inter-Laboratory Validation of O-Demethyl Muraglitazar Quantification Methods: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of methodologies for the quantification of O-Demethyl muraglitazar, the primary active metabolite of muraglitazar. Muraglitazar is a dual peroxisome proliferator-activated receptor (PPAR) agonist, targeting both PPARα and PPARγ.[1][2] Accurate quantification of its metabolite is crucial for pharmacokinetic and metabolic studies. This document outlines a framework for an inter-laboratory validation study, presenting hypothetical performance data for two common analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Comparative Analysis of Quantification Methods
The selection of an analytical method for this compound quantification depends on the specific requirements of the study, such as required sensitivity, sample matrix, and available instrumentation. Below is a summary of expected performance characteristics for HPLC-UV and LC-MS/MS methods based on established validation principles for similar small molecules.[3][4][5][6]
Table 1: Comparison of Analytical Method Performance Characteristics
| Parameter | Method A: HPLC-UV | Method B: LC-MS/MS |
| Linearity (r²) | > 0.995 | > 0.999 |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL | 0.5 ng/mL |
| Accuracy (% Bias) | Within ± 15% | Within ± 15% |
| Precision (% CV) | < 15% | < 15% |
| Recovery (%) | 85 - 110% | 90 - 105% |
| Specificity | Moderate (Potential for interference) | High (Mass-based detection) |
Experimental Protocols
Detailed methodologies are essential for reproducibility in an inter-laboratory validation study.
Method A: HPLC-UV
1. Sample Preparation:
-
Perform a liquid-liquid extraction of 1 mL of plasma with 5 mL of ethyl acetate.
-
Vortex for 5 minutes and centrifuge at 3000 rpm for 10 minutes.
-
Evaporate the organic layer to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
2. Chromatographic Conditions:
-
Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and 0.1% formic acid in water (60:40, v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: UV at 240 nm.
Method B: LC-MS/MS
1. Sample Preparation:
-
Perform a solid-phase extraction (SPE) using a C18 cartridge.
-
Condition the cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load 0.5 mL of plasma onto the cartridge.
-
Wash with 1 mL of 5% methanol in water.
-
Elute the analyte with 1 mL of methanol.
-
Evaporate the eluent to dryness and reconstitute in 200 µL of the mobile phase.
2. Chromatographic and Mass Spectrometric Conditions:
-
Column: C18 reverse-phase column (2.1 x 50 mm, 3.5 µm).
-
Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions: Specific parent-to-product ion transitions for this compound and an internal standard would need to be determined.
Inter-Laboratory Study Workflow
An inter-laboratory study is critical to establish the reproducibility of an analytical method.[7] The following workflow outlines the key steps in such a study.
Figure 1. Workflow for an inter-laboratory validation study.
Muraglitazar's Mechanism of Action
Muraglitazar exerts its therapeutic effects by activating both PPARα and PPARγ receptors.[1][8] This dual agonism leads to downstream effects on glucose and lipid metabolism.
Figure 2. Simplified signaling pathway of muraglitazar.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Muraglitazar - Wikipedia [en.wikipedia.org]
- 3. Development and validation of a sensitive LC-MS/MS method for pioglitazone: application towards pharmacokinetic and tissue distribution study in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LC-MS-Based Method for the Qualitative and Quantitative Analysis of the Novel PPARγ Agonist KR-62980 | Springer Nature Experiments [experiments.springernature.com]
- 5. A validated LC-MS/MS analytical method for the quantification of pemigatinib: metabolic stability evaluation in human liver microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and Validation of an HPLC-MS/MS Method for Pioglitazone from Nanocarriers Quantitation in Ex Vivo and In Vivo Ocular Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inter-laboratory study for extraction testing of medical devices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. diabetesjournals.org [diabetesjournals.org]
A Comparative Analysis of the Pharmacokinetic Profiles of Muraglitazar and its Metabolite, O-Demethyl Muraglitazar
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacokinetic profiles of the dual peroxisome proliferator-activated receptor (PPAR) agonist, muraglitazar, and its primary metabolite, O-Demethyl muraglitazar. The information presented is collated from various nonclinical and clinical studies to support research and development in metabolic disease therapeutics.
Data Presentation: Pharmacokinetic Parameters
The following table summarizes the available quantitative pharmacokinetic data for muraglitazar. Direct comparative data for this compound is limited in the public domain; however, qualitative descriptions from metabolic studies are included to provide context.
| Pharmacokinetic Parameter | Muraglitazar | This compound | Source(s) |
| Time to Maximum Concentration (Tmax) | 1 - 6 hours | Not explicitly reported. As a metabolite, Tmax is expected to be later than the parent drug. | [1] |
| Mean Half-Life (t½) | 19 - 27 hours | Not explicitly reported. Likely different from the parent drug due to structural changes. | [1] |
| Plasma Concentration | The most abundant drug-related component in plasma at all times. | Present at concentrations less than 2.5% of muraglitazar at 1-hour post-dose.[2] | [2][3] |
| Area Under the Curve (AUC) | Mean AUC at a 5 mg once-daily dose is 4.884 µg·h/ml.[3] | Not explicitly reported, but expected to be significantly lower than muraglitazar based on plasma concentration data. | [3] |
| Metabolism | Extensively metabolized via glucuronidation and oxidation (including O-demethylation and hydroxylation).[2][3] | A product of the oxidative metabolism of muraglitazar. | [4] |
| Excretion | Primarily excreted in the feces via the biliary route.[3] | Excreted along with other metabolites. | [4] |
Experimental Protocols
The pharmacokinetic data for muraglitazar and its metabolites have been primarily determined through studies involving oral administration of radiolabeled compounds to healthy human subjects and various animal models. The general methodologies employed in these studies are outlined below.
Human Pharmacokinetic and Metabolism Study
A study to elucidate the metabolism and disposition of muraglitazar in humans involved the oral administration of a single 10 mg dose of 14C-labeled muraglitazar to healthy male subjects.
-
Subject Population: Healthy male volunteers.
-
Dosing: Single oral administration of 10 mg 14C-labeled muraglitazar.
-
Sample Collection: Plasma, urine, and feces were collected at predetermined time points.
-
Sample Analysis:
-
Total radioactivity in plasma, urine, and feces was measured to determine absorption, distribution, metabolism, and excretion (ADME) profiles.
-
Plasma samples were analyzed to determine the concentration of the parent drug and its metabolites over time.
-
Metabolite Profiling: Fecal and urine samples were analyzed to identify the major metabolites.
-
-
Analytical Techniques: High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC/MS) and tandem mass spectrometry (LC/MS/MS) were used for the separation, identification, and quantification of muraglitazar and its metabolites.[2][4] The use of radiolabeling allowed for the detection and quantification of all drug-related material.[2][4]
Mandatory Visualization
Muraglitazar's Dual PPARα/γ Signaling Pathway
The following diagram illustrates the mechanism of action of muraglitazar as a dual agonist of Peroxisome Proliferator-Activated Receptors alpha (PPARα) and gamma (PPARγ).
Caption: Muraglitazar activates PPARα and PPARγ pathways.
Experimental Workflow for Pharmacokinetic Analysis
This diagram outlines the typical workflow for a clinical pharmacokinetic study of an orally administered drug like muraglitazar.
Caption: Workflow of a clinical pharmacokinetic study.
References
- 1. air.unimi.it [air.unimi.it]
- 2. Comparative metabolism of radiolabeled muraglitazar in animals and humans by quantitative and qualitative metabolite profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Structural elucidation of human oxidative metabolites of muraglitazar: use of microbial bioreactors in the biosynthesis of metabolite standards - PubMed [pubmed.ncbi.nlm.nih.gov]
O-Demethyl Muraglitazar Exhibits Attenuated PPARγ Activation Compared to Parent Compound and Thiazolidinediones
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of available in-vitro data confirms that O-Demethyl muraglitazar, a primary metabolite of the dual PPARα/γ agonist muraglitazar, demonstrates significantly reduced activation of the peroxisome proliferator-activated receptor-gamma (PPARγ). This finding positions this compound as a less potent activator of this key metabolic regulator when compared to its parent drug, muraglitazar, and established thiazolidinedione (TZD) insulin sensitizers such as pioglitazone and rosiglitazone.
This comparative guide provides researchers, scientists, and drug development professionals with a concise overview of the PPARγ activation profiles of these compounds, supported by experimental data and detailed methodologies.
Quantitative Comparison of PPARγ Activation
The following table summarizes the half-maximal effective concentration (EC50) values for PPARγ activation by this compound, muraglitazar, pioglitazone, and rosiglitazone. Lower EC50 values are indicative of higher potency.
| Compound | PPARγ Activation EC50 (nM) | Notes |
| This compound | Greatly Reduced Activity | A primary metabolite of muraglitazar. Studies indicate its activity as a PPARγ activator is significantly lower than that of the parent compound[1]. Specific EC50 values are not readily available in the public domain, underscoring its reduced potency. |
| Muraglitazar | 110 - 243 | A potent dual PPARα/γ agonist. The range reflects values reported in different studies, highlighting its strong affinity for the PPARγ receptor[2][3]. |
| Pioglitazone | ~1160 | A well-established thiazolidinedione and selective PPARγ agonist used in the treatment of type 2 diabetes. Its higher EC50 value indicates lower potency compared to muraglitazar and rosiglitazone[2][3]. |
| Rosiglitazone | 60 - 245 | Another widely studied thiazolidinedione and potent, selective PPARγ agonist. Its EC50 values demonstrate high potency, comparable to or greater than muraglitazar in some assays[2][3]. |
Experimental Protocols
The determination of PPARγ activation is typically conducted using a cell-based reporter gene assay. The following is a detailed methodology representative of the protocols used to generate the comparative data.
Principle: A mammalian cell line is co-transfected with two plasmids: one expressing the human PPARγ protein and another containing a luciferase reporter gene under the control of a PPARγ-responsive promoter element (PPRE). Activation of PPARγ by a ligand (test compound) leads to the expression of luciferase, and the resulting luminescence is measured to quantify the extent of receptor activation.
Materials:
-
Cell Line: Mammalian cell line suitable for transfection (e.g., HEK293, CHO, COS-7).
-
Expression Plasmids:
-
A vector containing the full-length human PPARγ cDNA.
-
A reporter plasmid containing multiple copies of a PPRE upstream of a luciferase gene.
-
-
Transfection Reagent: A commercially available lipid-based transfection reagent or electroporation system.
-
Test Compounds: this compound, muraglitazar, pioglitazone, rosiglitazone, and a vehicle control (e.g., DMSO).
-
Cell Culture Medium: Appropriate growth medium and supplements for the chosen cell line.
-
Lysis Buffer and Luciferase Substrate: Commercially available luciferase assay system.
-
Luminometer: For quantifying light output.
-
96-well Cell Culture Plates: For seeding and treating cells.
Procedure:
-
Cell Seeding: Seed the cells into 96-well plates at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection:
-
Prepare a mixture of the PPARγ expression plasmid and the PPRE-luciferase reporter plasmid.
-
Separately, dilute the transfection reagent in serum-free medium.
-
Combine the plasmid mixture and the diluted transfection reagent and incubate to allow for complex formation.
-
Add the transfection complexes to the cells and incubate for 4-6 hours.
-
Replace the transfection medium with fresh, complete growth medium.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds (this compound, muraglitazar, pioglitazone, rosiglitazone) and a vehicle control.
-
24 hours post-transfection, replace the medium with fresh medium containing the various concentrations of the test compounds or the vehicle control.
-
Incubate the cells with the compounds for an additional 18-24 hours.
-
-
Luciferase Assay:
-
Aspirate the medium from the wells and wash the cells with phosphate-buffered saline (PBS).
-
Add cell lysis buffer to each well and incubate to ensure complete cell lysis.
-
Transfer the cell lysate to a luminometer-compatible plate.
-
Add the luciferase substrate to each well.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Normalize the luciferase activity to a co-transfected control plasmid (e.g., expressing Renilla luciferase) or to total protein concentration to account for variations in transfection efficiency and cell number.
-
Plot the normalized luciferase activity against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value for each compound.
-
Visualizing the Experimental Workflow and Signaling Pathway
To further elucidate the processes involved, the following diagrams, generated using the DOT language, illustrate the experimental workflow and the PPARγ signaling pathway.
Figure 1. Workflow for a PPARγ reporter gene assay.
Figure 2. PPARγ signaling pathway.
References
- 1. Comparative metabolism of radiolabeled muraglitazar in animals and humans by quantitative and qualitative metabolite profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative Molecular Profiling of the PPARα/γ Activator Aleglitazar: PPAR Selectivity, Activity and Interaction with Cofactors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scienceopen.com [scienceopen.com]
A Comparative Assessment of O-Demethyl Muraglitazar and Other PPAR Agonist Metabolites
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of O-Demethyl muraglitazar, a primary metabolite of the dual PPARα/γ agonist muraglitazar, with metabolites of other peroxisome proliferator-activated receptor (PPAR) agonists. Due to the limited availability of direct comparative quantitative data for this compound, this guide presents a comparison of the parent compounds' activities and summarizes the known effects of their metabolites. Detailed experimental protocols for assessing PPAR agonist activity are also provided to facilitate further research.
Introduction to PPAR Agonists and Their Metabolism
Peroxisome proliferator-activated receptors (PPARs) are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes involved in lipid and glucose metabolism. The three main isoforms are PPARα, PPARγ, and PPARβ/δ.
-
PPARα is highly expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and skeletal muscle. Its activation generally leads to decreased triglycerides.
-
PPARγ is predominantly found in adipose tissue and plays a crucial role in adipogenesis, insulin sensitization, and glucose homeostasis.
-
Dual PPARα/γ agonists , such as muraglitazar, were developed to combine the beneficial effects of both receptor subtypes for the treatment of type 2 diabetes and dyslipidemia.[1]
Upon administration, PPAR agonists undergo metabolism, leading to the formation of various metabolites that may retain, have reduced, or lack the pharmacological activity of the parent compound. Understanding the activity of these metabolites is crucial for a comprehensive assessment of a drug's overall efficacy and safety profile. Muraglitazar is metabolized into several compounds, including this compound.[2] In general, the metabolites of muraglitazar have been found to possess significantly reduced activity as PPARα/γ activators compared to the parent drug.
Comparative Agonist Activity of Parent Compounds
While direct comparative data for this compound is limited, the activity of its parent compound, muraglitazar, has been characterized. The following table summarizes the in vitro potency of muraglitazar and other representative PPAR agonists.
| Compound | Type | PPARα EC50 (nM) | PPARγ EC50 (nM) | Reference |
| Muraglitazar | Dual PPARα/γ Agonist | 320 | 110 | [3][4] |
| Pioglitazone | PPARγ Agonist | Weak Agonist | - | [5] |
| Fenofibric Acid | PPARα Agonist | - | - | [1] |
EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response. Data for Pioglitazone and Fenofibric acid metabolites' direct PPAR activation is not readily available in the form of EC50 values. Pioglitazone has been shown to have multiple metabolites with biological activity, but their specific PPAR selectivity is not fully characterized.[6] Fenofibrate is a prodrug that is converted to its active metabolite, fenofibric acid.[1]
Signaling Pathway of Dual PPARα/γ Agonism
The activation of both PPARα and PPARγ by a dual agonist like muraglitazar initiates a cascade of events leading to the regulation of target genes involved in glucose and lipid metabolism. The simplified signaling pathway is depicted below.
References
- 1. A chemical switch regulates fibrate specificity for peroxisome proliferator-activated receptor alpha (PPARalpha ) versus liver X receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. content.abcam.com [content.abcam.com]
- 3. Design and synthesis of N-[(4-methoxyphenoxy)carbonyl]-N-[[4-[2-(5- methyl-2-phenyl-4-oxazolyl)ethoxy]phenyl]methyl]glycine [Muraglitazar/BMS-298585], a novel peroxisome proliferator-activated receptor alpha/gamma dual agonist with efficacious glucose and lipid-lowering activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Muraglitazar | PPAR | TargetMol [targetmol.com]
- 5. Frontiers | The Pioglitazone Trek via Human PPAR Gamma: From Discovery to a Medicine at the FDA and Beyond [frontiersin.org]
- 6. The PPARγ Agonist Pioglitazone Represses Inflammation In A PPARα-Dependent Manner In Vitro and In Vivo In Mice - PMC [pmc.ncbi.nlm.nih.gov]
Confirming the Structure of O-Demethyl Muraglitazar: A Comparative Guide to Analytical Standards
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for confirming the structure of O-Demethyl muraglitazar, a primary metabolite of the dual peroxisome proliferator-activated receptor (PPAR) agonist, muraglitazar. The accurate structural elucidation of metabolites is a critical step in drug development, ensuring safety and efficacy. This document outlines the use of reference standards in conjunction with modern analytical techniques to achieve unambiguous structural confirmation.
The Critical Role of Reference Standards
A reference standard is a highly purified and well-characterized compound that serves as a benchmark for analytical measurements. In the context of metabolite identification, a reference standard for this compound is indispensable for:
-
Unambiguous Identification: Co-analysis of a suspected metabolite with its reference standard provides definitive confirmation of its identity based on identical retention times and spectral properties.
-
Method Validation: Reference standards are essential for validating the accuracy, precision, linearity, and specificity of analytical methods.
-
Quantitative Analysis: Accurate quantification of the metabolite in biological matrices relies on a calibrated response using a known concentration of the reference standard.
Given that commercial availability of metabolite standards can be limited, synthesis is a viable alternative. One innovative approach is the use of microbial bioreactors, which can be engineered to produce specific drug metabolites like this compound.[1]
Comparative Analysis of Key Analytical Techniques
The structural confirmation of this compound necessitates the use of sophisticated analytical techniques. The three primary methods employed are High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. Each technique offers distinct advantages and is often used in a complementary fashion.
| Parameter | HPLC-UV | LC-MS/MS | NMR |
| Primary Use | Separation and Quantification | Separation, Identification, and Quantification | Definitive Structure Elucidation |
| Sensitivity | ng-µg | pg-ng | µg-mg |
| Specificity | Moderate | High | Very High |
| Information Provided | Retention Time, UV-Vis Spectrum | Retention Time, Mass-to-Charge Ratio, Fragmentation Pattern | Atomic Connectivity, Stereochemistry |
| Sample Requirement | Pure or in simple matrix | Complex mixtures | Highly Purified |
| Analysis Time (per sample) | 5-30 minutes | 5-30 minutes | 15 minutes - several hours |
| Cost (Instrument) | Low | Medium-High | High |
Experimental Workflow for Structural Confirmation
The following diagram illustrates a typical workflow for the confirmation of this compound's structure using a reference standard.
Detailed Experimental Protocols
Below are representative protocols for the analysis of this compound. These are intended as a starting point and may require optimization based on the specific instrumentation and sample matrix.
High-Performance Liquid Chromatography (HPLC-UV)
-
Objective: To separate this compound from its parent drug, muraglitazar, and other metabolites, and to compare its retention time with a reference standard.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Gradient: Start with 20% acetonitrile, ramp to 80% over 15 minutes, hold for 5 minutes, and return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 230 nm.
-
Procedure:
-
Prepare solutions of the reference standard and the extracted sample in the mobile phase.
-
Inject equal volumes of the reference standard and the sample onto the HPLC system.
-
Compare the retention time of the peak of interest in the sample chromatogram with that of the reference standard. A matching retention time provides preliminary evidence of identity.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
-
Objective: To obtain mass spectral data for this compound, including its accurate mass and fragmentation pattern, and compare it to the reference standard.
-
Instrumentation: An HPLC system coupled to a tandem mass spectrometer (e.g., Q-TOF or Triple Quadrupole).
-
LC Conditions: Same as the HPLC-UV method described above.
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Scan Mode: Full scan for accurate mass determination and product ion scan for fragmentation analysis.
-
Collision Energy: Optimized to generate characteristic fragment ions.
-
-
Procedure:
-
Infuse the reference standard directly into the mass spectrometer to optimize ionization and fragmentation parameters.
-
Inject the reference standard and the sample onto the LC-MS/MS system.
-
Compare the retention time, the accurate mass of the molecular ion ([M+H]⁺), and the fragmentation pattern of the analyte in the sample with those of the reference standard. Identical data across all three parameters provides strong evidence for structural confirmation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To obtain detailed structural information of the isolated this compound and compare it with the reference standard for definitive structural confirmation.
-
Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher).
-
Sample Preparation: The analyte must be isolated and purified, typically by preparative HPLC, and dissolved in a deuterated solvent (e.g., DMSO-d₆ or Methanol-d₄).
-
Experiments:
-
1D NMR: ¹H and ¹³C spectra to identify the types and number of protons and carbons.
-
2D NMR: COSY (Correlation Spectroscopy) to establish proton-proton couplings, HSQC (Heteronuclear Single Quantum Coherence) to link protons to their directly attached carbons, and HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range proton-carbon correlations.
-
-
Procedure:
-
Acquire a full suite of NMR spectra for both the isolated metabolite and the reference standard.
-
Compare the chemical shifts, coupling constants, and correlation patterns in the 2D spectra. Complete correspondence of the NMR data is considered the gold standard for structural elucidation and confirmation. The O-demethylation of muraglitazar would be confirmed by the absence of the methoxy group signal in the ¹H and ¹³C NMR spectra and the appearance of a hydroxyl group signal.[1]
-
Conclusion
The confirmation of the structure of this compound is a multi-faceted process that relies on the synergistic use of a well-characterized reference standard and a combination of powerful analytical techniques. While HPLC provides initial chromatographic evidence, LC-MS/MS offers a higher degree of confidence through mass and fragmentation data. Ultimately, NMR spectroscopy provides the definitive and unambiguous structural proof. For researchers in drug development, a thorough and rigorous approach to metabolite identification, as outlined in this guide, is paramount for ensuring the safety and regulatory compliance of new chemical entities.
References
validation of the lack of significant biological activity of O-Demethyl muraglitazar
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of O-Demethyl muraglitazar, a primary metabolite of the dual PPARα/γ agonist muraglitazar. The focus is to validate the significantly reduced biological activity of this metabolite compared to its parent compound, supported by available data and experimental methodologies.
Comparative Biological Activity
The table below summarizes the known in vitro activity of muraglitazar for human PPARα and PPARγ.
| Compound | Target | EC50 (nM) |
| Muraglitazar | human PPARα | 320[2] |
| human PPARγ | 110[2] | |
| This compound | human PPARα | Greatly reduced activity[1] |
| human PPARγ | Greatly reduced activity[1] |
Experimental Protocols
The determination of PPARα and PPARγ activation is typically conducted using in vitro reporter gene assays. These assays are crucial for screening and characterizing the potency of compounds like muraglitazar and its metabolites.
PPARα/γ Reporter Gene Assay
This assay quantifies the ability of a compound to activate PPARα or PPARγ.
Principle: Cells are transiently transfected with two plasmids:
-
A plasmid containing the ligand-binding domain of human PPARα or PPARγ fused to a DNA-binding domain (e.g., GAL4).
-
A reporter plasmid containing a promoter with binding sites for the DNA-binding domain (e.g., a UAS promoter) upstream of a reporter gene (e.g., luciferase).
When a compound activates the PPAR ligand-binding domain, the fusion protein binds to the reporter promoter, driving the expression of the reporter gene. The resulting signal (e.g., luminescence) is proportional to the level of receptor activation.
Brief Protocol:
-
Cell Culture and Transfection: A suitable mammalian cell line (e.g., HEK293T) is cultured and co-transfected with the expression and reporter plasmids.
-
Compound Incubation: Following transfection, cells are incubated with varying concentrations of the test compound (e.g., muraglitazar, this compound) for a specified period (e.g., 24 hours).
-
Cell Lysis and Reporter Assay: Cells are lysed, and the activity of the reporter enzyme (e.g., luciferase) is measured using a luminometer.
-
Data Analysis: The dose-response data is plotted, and the EC50 value (the concentration at which the compound elicits a half-maximal response) is calculated.
Below is a visual representation of the experimental workflow.
Signaling Pathway of Muraglitazar
Muraglitazar exerts its therapeutic effects by activating both PPARα and PPARγ. These receptors are nuclear hormone receptors that, upon activation by a ligand, form a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes, thereby modulating their transcription.
-
PPARγ activation primarily leads to an increase in insulin sensitivity and glucose uptake.
-
PPARα activation is mainly involved in the regulation of lipid metabolism, including fatty acid oxidation and the reduction of triglycerides.
The simplified signaling pathway is illustrated below.
References
- 1. Comparative metabolism of radiolabeled muraglitazar in animals and humans by quantitative and qualitative metabolite profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design and synthesis of N-[(4-methoxyphenoxy)carbonyl]-N-[[4-[2-(5- methyl-2-phenyl-4-oxazolyl)ethoxy]phenyl]methyl]glycine [Muraglitazar/BMS-298585], a novel peroxisome proliferator-activated receptor alpha/gamma dual agonist with efficacious glucose and lipid-lowering activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Standard Operating Procedure: Proper Disposal of O-Demethyl Muraglitazar
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of O-Demethyl muraglitazar, a research-grade pharmaceutical compound. Adherence to these procedures is critical to ensure personnel safety, environmental protection, and regulatory compliance.
Immediate Safety Precautions
Prior to handling this compound for disposal, ensure all relevant personnel are familiar with its potential hazards. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following precautions are mandated based on general guidance for handling research-grade pharmaceutical compounds.
| Hazard Category | Personal Protective Equipment (PPE) and Handling Procedures |
| Contact Hazard | Gloves: Wear chemically resistant gloves (e.g., nitrile). Lab Coat: A fully buttoned lab coat is required. Eye Protection: ANSI-rated safety glasses or goggles are mandatory. |
| Inhalation Hazard | Ventilation: Handle in a well-ventilated area or a certified chemical fume hood. Respiratory Protection: If dusts or aerosols may be generated, a NIOSH-approved respirator may be necessary. |
| Ingestion Hazard | Hygiene: Do not eat, drink, or smoke in laboratory areas. Wash hands thoroughly after handling. |
Disposal Workflow
The proper disposal of any research compound is a regulated process. The following workflow provides a logical sequence of steps to ensure compliance.
Step-by-Step Disposal Protocol
This protocol provides a detailed methodology for the disposal of this compound.
Step 1: Waste Characterization
-
Consult Institutional EHS: Before initiating disposal, contact your institution's Environmental Health & Safety (EHS) department.[1][2] They will provide definitive guidance on whether this compound is classified as a hazardous waste under the Resource Conservation and Recovery Act (RCRA).[2][3]
-
Assume Hazardous: In the absence of a specific SDS or guidance from EHS, treat this compound as a hazardous chemical waste.[1]
Step 2: Waste Segregation and Containerization
-
Dedicated Waste Container: Use a dedicated, properly labeled, and sealable container for this compound waste. The container must be compatible with the chemical.
-
Labeling: The waste label must include:
-
The words "Hazardous Waste"
-
Full chemical name: "this compound"
-
Accumulation start date
-
Principal Investigator's name and contact information
-
Step 3: Waste Accumulation and Storage
-
Satellite Accumulation Area (SAA): Store the sealed waste container in a designated SAA. This area must be at or near the point of generation and under the control of the laboratory personnel.
-
Secondary Containment: It is best practice to store the waste container within a secondary containment bin to prevent spills.
Step 4: Arranging for Final Disposal
-
Schedule Pickup: Once the waste container is full or the accumulation time limit is approaching (as determined by your EHS), schedule a pickup with your institution's hazardous waste management service.[2][4]
-
Documentation: Ensure all required documentation for the waste pickup is completed accurately. This may include a hazardous waste manifest.
Spill and Emergency Procedures
In the event of a spill of this compound, follow these procedures:
-
Evacuate: Alert personnel in the immediate area and evacuate if necessary.
-
Control: If trained and safe to do so, control the source of the spill.
-
Contain: Use a chemical spill kit to absorb and contain the spilled material.
-
Clean: Collect the absorbed material and place it in a sealed, labeled hazardous waste container.
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.
-
Report: Report the spill to your laboratory supervisor and EHS office immediately.
Logical Relationships in Waste Management
The following diagram illustrates the key relationships in the compliant management of research chemical waste.
References
Safeguarding Researchers: A Comprehensive Guide to Handling O-Demethyl Muraglitazar
For Immediate Implementation: This document provides critical safety and logistical guidance for all personnel handling O-Demethyl muraglitazar. Adherence to these protocols is mandatory to ensure a safe laboratory environment and prevent occupational exposure.
This compound, a metabolite of the potent dual PPARα/γ agonist muraglitazar, requires stringent handling procedures due to its pharmacological activity and potential health risks. While a specific Occupational Exposure Limit (OEL) has not been established, the known adverse effects of the parent compound, including potential carcinogenicity and cardiovascular events, necessitate treating this compound as a highly potent compound. All handling procedures should be based on a conservative assumption of a high Occupational Exposure Band (OEB), likely in the range of OEB 4 or 5.
Essential Personal Protective Equipment (PPE)
The primary approach to handling this compound is through engineering controls to minimize exposure. Personal Protective Equipment serves as a critical secondary barrier. The following table summarizes the required PPE for various laboratory operations.
| Operation | Required Personal Protective Equipment |
| Weighing and Aliquoting | - Disposable, solid-front gown with tight-fitting cuffs- Double nitrile gloves (outer pair with extended cuffs)- Chemical-resistant shoe covers- Powered Air-Purifying Respirator (PAPR) with a high-efficiency particulate air (HEPA) filter |
| Dissolving and Solution Handling | - Disposable, solid-front gown with tight-fitting cuffs- Double nitrile gloves (outer pair with extended cuffs)- Chemical-resistant shoe covers- Safety glasses with side shields (if handled within a certified chemical fume hood)- PAPR (if handled outside of a fume hood) |
| In Vitro/In Vivo Dosing | - Disposable, solid-front gown with tight-fitting cuffs- Double nitrile gloves (outer pair with extended cuffs)- Chemical-resistant shoe covers- Safety glasses with side shields and a face shield- PAPR may be required based on the specifics of the procedure and potential for aerosol generation |
| Waste Disposal | - Disposable, solid-front gown with tight-fitting cuffs- Double nitrile gloves (outer pair with extended cuffs)- Chemical-resistant shoe covers- Safety glasses with side shields and a face shield |
Operational Plans: Step-by-Step Guidance
Strict adherence to the following protocols is essential for the safe handling of this compound.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the shipping container for any signs of damage or leakage. If compromised, do not open. Move the container to a designated containment area and contact the Environmental Health and Safety (EHS) department.
-
Storage: Store this compound in a clearly labeled, sealed container within a designated, restricted-access area. The storage location should be a ventilated cabinet. Maintain an accurate inventory of the compound.
Weighing and Aliquoting (Solid Compound)
This operation presents the highest risk of aerosol generation and exposure.
-
Engineering Controls: All weighing and aliquoting of solid this compound must be performed within a certified containment device such as a barrier isolator or a glove box. If these are not available, a Class II biological safety cabinet that is ducted to the outside or a powder containment hood can be used as a secondary option, but this will require a more stringent respiratory protection program.
-
Preparation: Before starting, ensure all necessary equipment (spatulas, weigh boats, vials, etc.) is inside the containment device. Decontaminate all surfaces within the device.
-
Procedure:
-
Don all required PPE as specified in the table above.
-
Carefully open the primary container within the containment device.
-
Slowly and deliberately weigh the desired amount of the compound. Avoid any actions that could create dust.
-
Securely close the primary container and the new aliquot vials.
-
Decontaminate all surfaces and equipment within the containment device before removing any items. Follow a documented decontamination procedure, which may involve wiping with a suitable solvent followed by a cleaning agent.
-
Solution Preparation
-
Engineering Controls: All solution preparation should be conducted within a certified chemical fume hood.
-
Procedure:
-
Don all required PPE.
-
Place the sealed aliquot vial in the fume hood.
-
Add the solvent to the vial slowly to avoid splashing.
-
Cap the vial and mix using a vortex or sonicator as required.
-
Disposal Plan
Proper disposal of this compound and all associated waste is critical to prevent environmental contamination and accidental exposure.
| Waste Stream | Disposal Procedure |
| Solid this compound | - Collect in a clearly labeled, sealed, and puncture-proof hazardous waste container.- Dispose of as "potent compound" or "cytotoxic" waste through the institutional EHS department. |
| Contaminated Labware (vials, pipette tips, etc.) | - Rinse with a suitable solvent to remove as much of the compound as possible. The rinsate is considered hazardous waste.- Place all contaminated disposable labware in a designated hazardous waste container. |
| Contaminated PPE | - All disposable PPE (gowns, gloves, shoe covers) must be placed in a sealed bag within the containment area before exiting.- Dispose of as hazardous waste. |
| Liquid Waste (solutions, rinsates) | - Collect in a sealed, properly labeled hazardous waste container.- Do not pour down the drain. |
Experimental Workflow and Safety Checkpoints
The following diagram illustrates the key stages of handling this compound, with mandatory safety checkpoints.
Caption: Workflow for handling this compound.
Emergency Procedures
Spill:
-
Evacuate: Immediately evacuate the area.
-
Alert: Notify colleagues and the EHS department.
-
Secure: Restrict access to the spill area.
-
Cleanup: Only trained personnel with appropriate PPE (including PAPR) should clean up the spill using a spill kit designed for potent compounds.
Personnel Exposure:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.
-
Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.
-
Inhalation: Move to fresh air immediately.
-
Seek immediate medical attention for any exposure. Provide the Safety Data Sheet (if available) or this document to the medical personnel.
This guidance is intended to provide a framework for the safe handling of this compound. All personnel must receive specific training on these procedures before working with this compound. Always consult with your institution's Environmental Health and Safety department to ensure compliance with all local and national regulations.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
